Product packaging for Methyl 2-(5-methylfuran-2-yl)benzoate(Cat. No.:CAS No. 159448-56-3)

Methyl 2-(5-methylfuran-2-yl)benzoate

Cat. No.: B071460
CAS No.: 159448-56-3
M. Wt: 216.23 g/mol
InChI Key: KPNCGKYKAZNKCU-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylfuran-2-yl)benzoate (CAS 159448-56-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound, characterized by its yellow oily appearance and molecular formula of C 13 H 12 O 3 (MW: 216.24 g/mol), serves as a versatile building block for the synthesis of more complex, biologically active molecules . Research Applications and Value: Key Intermediate for SIRT2 Inhibitors: Furan-benzoate hybrid structures are pivotal in developing novel inhibitors for human Sirtuin 2 (SIRT2), a promising therapeutic target for cancers, neurodegenerative diseases like Parkinson's, type II diabetes, and bacterial infections . This compound provides a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against SIRT2. Antimicrobial Research: Structurally analogous compounds featuring the bis(5-methylfuran) motif have demonstrated potent and selective antibacterial activity against Gram-positive microorganisms, suggesting potential research applications in developing new anti-infective agents . Versatile Chemical Synthesis: The methyl ester and furan functional groups make this reagent a valuable precursor for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid or used in condensation and coupling reactions to generate diverse compound libraries for high-throughput screening . Researchers are leveraging this compound to explore new therapeutic strategies by modulating critical enzymatic pathways and combating resistant bacterial strains. Store in a sealed container at room temperature (20-22°C) to maintain stability . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B071460 Methyl 2-(5-methylfuran-2-yl)benzoate CAS No. 159448-56-3

Properties

IUPAC Name

methyl 2-(5-methylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9-7-8-12(16-9)10-5-3-4-6-11(10)13(14)15-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCGKYKAZNKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399372
Record name Methyl 2-(5-methylfuran-2-yl)benzoate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159448-56-3
Record name Methyl 2-(5-methyl-2-furanyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159448-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(5-methylfuran-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for Methyl 2-(5-methylfuran-2-yl)benzoate, a molecule of interest in medicinal chemistry and materials science. The proposed synthesis involves a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, followed by a Fischer esterification to yield the final product. This document outlines the experimental protocols, presents quantitative data from analogous reactions, and visualizes the synthetic and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps. The first step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and (5-methylfuran-2-yl)boronic acid to form 2-(5-methylfuran-2-yl)benzoic acid. The second step is the acid-catalyzed Fischer esterification of the resulting carboxylic acid with methanol to produce the target compound, this compound.

Synthesis_Pathway 2-bromobenzoic_acid 2-bromobenzoic acid Suzuki_Coupling Suzuki-Miyaura Coupling 2-bromobenzoic_acid->Suzuki_Coupling 5-methylfuran-2-yl-boronic_acid (5-methylfuran-2-yl)boronic acid 5-methylfuran-2-yl-boronic_acid->Suzuki_Coupling Intermediate_Acid 2-(5-methylfuran-2-yl)benzoic acid Suzuki_Coupling->Intermediate_Acid Esterification Fischer Esterification Intermediate_Acid->Esterification Methanol Methanol (CH3OH) Methanol->Esterification Final_Product This compound Esterification->Final_Product

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings and Fischer esterifications. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 2-(5-methylfuran-2-yl)benzoic acid via Suzuki-Miyaura Coupling

This procedure is adapted from a general method for the Suzuki-Miyaura cross-coupling of brominated furans with arylboronic acids.[1]

Materials:

  • 2-bromobenzoic acid

  • (5-methylfuran-2-yl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Heptane

Procedure:

  • In a pressure tube, combine 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), (5-methylfuran-2-yl)boronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (5 mL) to the tube.

  • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Add 1.0 mL of this solution to the reaction mixture.

  • Seal the pressure tube and heat the mixture to 80 °C under an argon atmosphere for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (25 mL).

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to yield 2-(5-methylfuran-2-yl)benzoic acid.

Suzuki_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add_Reactants Combine 2-bromobenzoic acid, (5-methylfuran-2-yl)boronic acid, and Pd(PPh3)4 in a pressure tube. Add_Solvent_Base Add 1,4-dioxane and 2M aqueous K2CO3. Add_Reactants->Add_Solvent_Base Heat Seal tube and heat to 80 °C under Argon for 3-5 hours. Add_Solvent_Base->Heat Monitor Monitor by TLC. Heat->Monitor Cool_Dilute Cool to room temperature and dilute with water. Monitor->Cool_Dilute Acidify_Extract Acidify with 1M HCl and extract with CH2Cl2. Cool_Dilute->Acidify_Extract Dry_Concentrate Dry organic layers over Na2SO4, filter, and concentrate. Acidify_Extract->Dry_Concentrate Purify Purify by flash chromatography. Dry_Concentrate->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.
Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard Fischer esterification procedure for benzoic acid derivatives.[2][3]

Materials:

  • 2-(5-methylfuran-2-yl)benzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 2-(5-methylfuran-2-yl)benzoic acid (1.0 mmol, 1.0 equiv) in methanol (20 mL) in a 100-mL round-bottomed flask.

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the solution while swirling.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 45 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the solution to room temperature and transfer it to a separatory funnel containing water (50 mL).

  • Rinse the flask with dichloromethane (40 mL) and add the rinsing to the separatory funnel.

  • Shake the funnel to extract the product into the dichloromethane layer, venting frequently.

  • Separate the layers and wash the organic layer sequentially with water (25 mL), saturated aqueous sodium bicarbonate solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent by rotary evaporation.

  • The crude product can be further purified by distillation or flash chromatography if necessary to yield this compound.

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Acid Dissolve 2-(5-methylfuran-2-yl)benzoic acid in methanol. Add_Catalyst Carefully add concentrated H2SO4. Dissolve_Acid->Add_Catalyst Reflux Heat to reflux for 45 minutes. Add_Catalyst->Reflux Monitor Monitor by TLC. Reflux->Monitor Cool_Extract Cool and extract with dichloromethane and water. Monitor->Cool_Extract Wash Wash organic layer with water, saturated NaHCO3, and brine. Cool_Extract->Wash Dry_Concentrate Dry over MgSO4, filter, and concentrate. Wash->Dry_Concentrate Purify Purify by distillation or flash chromatography (if needed). Dry_Concentrate->Purify

Figure 3: Experimental workflow for the Fischer esterification step.

Quantitative Data

The following tables summarize quantitative data from reactions analogous to the proposed synthesis steps. The yields and conditions provided are for illustrative purposes and may vary for the synthesis of the specific target molecule.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O804~90 (estimated)[1]
4-BromotoluenePhenylboronic acidTbPo-Pd(II)K₂CO₃Ethanol/H₂O30386.2[4]
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidQuinoline-Pd(II) (0.1)Cs₂CO₃Toluene150 (MW)0.496[5]

Table 2: Fischer Esterification of Benzoic Acid Derivatives with Methanol

Carboxylic AcidCatalystSolventTemp (°C)TimeYield (%)Reference
Benzoic acidH₂SO₄Methanol6545 min90[3]
Benzoic acidH₂SO₄MethanolReflux45 minNot specified[2]
4-Fluoro-3-nitrobenzoic acidH₂SO₄Ethanol120 (MW)30 minGood[6]
Benzoic acid[PyH][HSO₄]Methanol7018 h>90[7]

Conclusion

The proposed two-step synthesis of this compound, commencing with a Suzuki-Miyaura cross-coupling followed by a Fischer esterification, presents a viable and efficient route to this target molecule. The provided experimental protocols, based on well-established chemical transformations, offer a solid foundation for researchers to undertake this synthesis. The quantitative data from analogous reactions suggest that high yields can be anticipated for each step. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired outcome with high purity and yield.

References

"Methyl 2-(5-methylfuran-2-yl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties, proposed synthesis, and potential biological significance of the novel compound, Methyl 2-(5-methylfuran-2-yl)benzoate. Due to the absence of this specific molecule in current scientific literature, this document provides a theoretical and predictive framework to guide future research. It outlines a plausible synthetic pathway via palladium-catalyzed cross-coupling, predicts its physicochemical properties based on analogous structures, details standard experimental protocols for its characterization, and hypothesizes its potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel furan- and benzoate-containing compounds.

Introduction

This compound is a small molecule incorporating both a benzoate and a furan moiety. Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The furan ring is an aromatic heterocycle that can engage in various interactions with biological macromolecules.[3] Similarly, benzoate derivatives are widely used in the pharmaceutical and food industries and are known to possess a range of biological activities.[4][5] The unique combination of these two pharmacophores in this compound suggests it may exhibit interesting and potentially useful biological effects. This guide provides a comprehensive theoretical overview to stimulate and facilitate the investigation of this novel compound.

Predicted Physicochemical Properties

The exact physicochemical properties of this compound are not experimentally determined. However, we can predict these properties based on its constituent functional groups and the known properties of similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₂O₃Based on chemical structure
Molecular Weight 216.23 g/mol Calculated from the molecular formula
Physical State Likely a solid or high-boiling liquid at room temperatureSimilar aromatic esters are often solids or high-boiling liquids
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol, ethyl acetate)Presence of two aromatic rings and an ester group suggests lipophilicity
Boiling Point Estimated to be > 250 °CBased on structurally related compounds like methyl benzoate and 2-phenylfuran
Melting Point If solid, likely in the range of 50-100 °CHighly dependent on crystal packing

Proposed Synthesis and Experimental Workflow

A plausible and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling. These reactions are widely used for the formation of C-C bonds between aromatic rings.[6][7][8]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of methyl 2-bromobenzoate with 5-methyl-2-furylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Methyl 2-bromobenzoate Methyl 2-bromobenzoate Reaction Mixture Reaction Mixture Methyl 2-bromobenzoate->Reaction Mixture 5-methyl-2-furylboronic acid 5-methyl-2-furylboronic acid 5-methyl-2-furylboronic acid->Reaction Mixture Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4)->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water) Solvent (e.g., Toluene/Ethanol/Water)->Reaction Mixture This compound This compound Reaction Mixture->this compound Heat

Figure 1: Proposed Suzuki-Miyaura Synthesis Workflow.
Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.[9][10][11]

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the methyl ester protons, the methyl group on the furan ring, and the aromatic protons on both the furan and benzene rings with appropriate chemical shifts and coupling constants.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for all 13 unique carbon atoms, including the carbonyl carbon of the ester, and the carbons of the aromatic rings.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (216.23 g/mol ).
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity.

Hypothesized Biological Activity and Signaling Pathway

Given the known biological activities of furan and benzoate derivatives, this compound could potentially exhibit a range of pharmacological effects. Furan-containing molecules have been reported to have anti-inflammatory, antimicrobial, and anticancer activities.[12][13] Benzoate derivatives have also been investigated for similar properties.[14][15]

Potential Biological Targets

Based on its structural motifs, potential biological targets for this compound could include:

  • Inflammatory Pathway Enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Signaling Kinases: Involved in cell proliferation and survival pathways, such as MAP kinases or PI3K.

  • Microbial Enzymes: Essential for bacterial or fungal growth.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

A plausible mechanism of action for this compound could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK Complex Inhibits

Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway.

Conclusion

While this compound remains a novel and uncharacterized compound, this technical guide provides a solid theoretical foundation for its future investigation. The proposed synthetic route via Suzuki-Miyaura coupling is a well-established and robust method. The predicted physicochemical properties offer a starting point for its handling and analysis. The outlined experimental protocols for synthesis and characterization provide a clear roadmap for its preparation and structural elucidation. Finally, the hypothesized biological activities and signaling pathways suggest promising avenues for pharmacological evaluation. This document is intended to empower researchers to explore the potential of this and other new chemical entities at the intersection of furan and benzoate chemistry.

References

Technical Guide: Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 159448-56-3[1][2]

Introduction

Methyl 2-(5-methylfuran-2-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₂O₃. It is registered under CAS number 159448-56-3. Despite its clear identification, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of in-depth technical data for this specific molecule. There is no readily available information regarding its synthesis, spectroscopic characterization, biological activity, or potential applications in research and drug development.

This guide, therefore, aims to provide relevant information for researchers and scientists by focusing on the synthesis and biological activities of closely related furan and methyl benzoate derivatives. The methodologies and findings presented for these related compounds may offer valuable insights for the potential synthesis and investigation of this compound.

Synthesis of Related Furan and Methyl Benzoate Derivatives

While a specific protocol for this compound is not available, the synthesis of substituted methyl benzoates and furans is well-documented. A general approach to synthesizing the target molecule could involve a Suzuki or Stille coupling reaction between a methyl 2-halobenzoate and a 5-methyl-2-furanylboronic acid (or stannane) derivative, followed by esterification if starting from the corresponding benzoic acid.

As a more concrete example, the synthesis of a related compound, (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate , has been described and involves a multi-step process.[3]

Example Experimental Protocol: Synthesis of (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate[3]

A detailed protocol for the synthesis of a related tetrahydrofuran derivative is provided below as a reference for general laboratory techniques in this area of chemistry.

  • Oxidative Cyclization of 1,5-hexadiene: To a suspension of sodium periodate (2.61 g, 26.8 mmol, 2.2 equiv.) absorbed on wet silica in a mixture of tetrahydrofuran/CH₂Cl₂ (9:1, 244 mL), 1,5-hexadiene (1.0 g, 12.2 mmol) is added. The mixture is cooled to 0 °C.

  • Catalyst Addition: Ruthenium trichloride (0.2 mol%, 244 μL from a 0.1 M stock solution in H₂O) is added dropwise to the stirred suspension.

  • Mono-benzoylation: The crude THF-diol product from the previous step is dissolved in pyridine (1.5 mL), and benzoyl chloride (0.5 equiv.) is added. The mixture is stirred at room temperature for 16 hours.

  • Acetylation: The crude mono-benzoylated product is then acetylated with acetic anhydride in pyridine overnight.

  • Purification: The final product is purified by preparative Thin Layer Chromatography (TLC) on silica gel.

Biological Activity of Related Compounds

No biological activity data has been published for this compound. However, studies on other furan derivatives have revealed potential cytotoxic and antibacterial activities. For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) , isolated from Streptomyces zerumbet W14, has been evaluated for its biological effects.[4][5]

Cytotoxicity Data for Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)

The cytotoxic activity of MFC was tested against several cell lines, with the following 50% inhibitory concentration (IC₅₀) values reported:

Cell LineIC₅₀ (μg/mL)Cell Type
HeLa64.00Human cervical cancer
HepG2102.53Human liver cancer
L929239.06Mouse fibroblast (normal)
LLC-MK2>512.00Monkey kidney epithelial (normal)

Data sourced from Science Alert.[4][5]

Antibacterial Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)

MFC has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[4][5]

Bacterial StrainActivity
Staphylococcus aureusHigh
Bacillus cereusHigh
Bacillus subtilisHigh
Escherichia coliModerate
Salmonella TyphiModerate
Serratia marcescensModerate
Pseudomonas aeruginosaModerate

Data sourced from Science Alert.[4][5]

Experimental Workflows and Diagrams

As no specific experimental workflows for this compound are available, a generalized workflow for the synthesis of a related furan derivative is presented below.

Generalized Synthetic Workflow for a Furan Derivative

Synthesis_Workflow Start Starting Materials (e.g., 1,5-hexadiene) Step1 Oxidative Cyclization (RuCl₃, NaIO₄) Start->Step1 Intermediate1 THF-diol Intermediate Step1->Intermediate1 Step2 Benzoylation (Benzoyl Chloride, Pyridine) Intermediate1->Step2 Intermediate2 Mono-benzoylated Intermediate Step2->Intermediate2 Step3 Acetylation (Acetic Anhydride, Pyridine) Intermediate2->Step3 Purification Purification (Preparative TLC) Step3->Purification FinalProduct Final Product (e.g., (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate) Purification->FinalProduct

References

An In-depth Technical Guide to Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Methyl 2-(5-methylfuran-2-yl)benzoate

This technical guide provides a comprehensive overview of this compound, including its chemical structure, proposed synthesis, and potential properties and biological relevance based on analogous compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally related compounds.

Chemical Structure and Properties

This compound is an organic compound featuring a benzoate core substituted at the 2-position with a 5-methylfuran ring. The structure combines a rigid aromatic scaffold with a heterocyclic moiety, a common motif in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₂O₃-
Molecular Weight 216.23 g/mol -
Appearance Likely a solid or oilBased on similar 2-arylbenzoates.
Boiling Point > 200 °CEstimated based on related compounds like methyl 2-methylbenzoate (207-208 °C).
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF), poorly soluble in water.General solubility for similar aromatic esters.
logP ~3.5Estimated based on structural fragments.

Note: The properties listed are estimations based on the chemical structure and data for analogous compounds and have not been experimentally determined for this compound.

Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

While no specific synthesis for this compound has been reported, a highly plausible and efficient route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids and has been successfully applied to the synthesis of various 2-arylbenzoates and 2-arylbenzo[b]furans.[1][2][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Methyl 2-bromobenzoate p1 This compound r1->p1 + r2 5-Methyl-2-furylboronic acid r2->p1 re1 Pd Catalyst (e.g., Pd(PPh₃)₄) re1->p1 re2 Base (e.g., K₂CO₃) re2->p1 re3 Solvent (e.g., Toluene/Ethanol/Water) re3->p1

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with heterocyclic boronic acids.[4]

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activity and Significance

Direct biological data for this compound is not available. However, the structural motifs present in the molecule, namely the furan ring and the benzoate ester, are found in numerous biologically active compounds.

  • Furan Derivatives: The furan nucleus is a key component in many natural products and synthetic compounds with a wide range of biological activities.[5] For instance, derivatives of methyl-5-(hydroxymethyl)-2-furancarboxylate have shown anti-inflammatory and antibacterial properties.[5] The hydrolysis of a 5-methylfuran-2-yl group to a 2,5-dioxopentanyl moiety has been utilized in bio-orthogonal proximity-induced ligation, a technique with applications in chemical biology.[6]

  • Benzoate Derivatives: Methyl benzoate and its derivatives are known to possess insecticidal and antimicrobial properties.[7][8] For example, methyl-2-formyl benzoate is a precursor for various pharmacologically active compounds with antifungal, antihypertensive, and anticancer activities.[8]

The combination of these two pharmacophores in this compound suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its synthesis and biological evaluation is warranted to explore its potential in drug discovery and materials science.

Logical Workflow for Compound Synthesis and Characterization

The following diagram illustrates a logical workflow from the initial reactants to the final characterization of the target compound.

G Reactants Methyl 2-bromobenzoate 5-Methyl-2-furylboronic acid Coupling Suzuki-Miyaura Coupling Reactants->Coupling Purification Column Chromatography Coupling->Purification Product This compound Purification->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization

Caption: A typical workflow for the synthesis and characterization of this compound.

References

Technical Guide: Physicochemical Characterization of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Physical Properties (Melting Point and Boiling Point) of Methyl 2-(5-methylfuran-2-yl)benzoate

This technical guide addresses the inquiry regarding the physical properties, specifically the melting and boiling points, of the compound "this compound." Following a comprehensive search of chemical databases and the scientific literature, it has been determined that the experimental data for the melting and boiling points of this specific compound are not publicly available at this time. This suggests that the compound may be novel or not extensively characterized.

In the absence of specific data, this guide provides detailed, standardized experimental protocols for the determination of melting and boiling points. These methodologies are widely accepted in the scientific community and are applicable for the characterization of new chemical entities.

Quantitative Data

As of the date of this document, no experimentally determined melting or boiling point data for this compound has been reported in the accessible scientific literature.

Table 1: Physical Properties of this compound

Physical PropertyValueSource
Melting PointData Not AvailableN/A
Boiling PointData Not AvailableN/A

Experimental Protocols

The following sections detail the standard procedures for determining the melting and boiling points of a solid organic compound.

Melting Point Determination using the Capillary Method

This method is the most common technique for determining the melting point of a solid crystalline substance.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is pure and completely dry. Impurities can depress and broaden the melting point range.

    • Place a small amount of the sample onto a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube to pack the sample.

    • The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting to obtain an approximate melting point.

    • Once a rough estimate is known, allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Pure Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Insert into Melting Point Apparatus C->D E Rapid Heating for Approximate M.P. D->E F Cool Apparatus E->F G Slow Heating (1-2°C/min) Near M.P. F->G H Record Start and End of Melting G->H I Report Melting Point Range H->I

Workflow for determining the melting point of a solid sample.

Boiling Point Determination using the Micro-Capillary Method (Thiele Tube)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Micro-capillary tube (sealed at one end)

  • Small test tube (e.g., Durham tube)

  • Thermometer (calibrated)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • High-boiling mineral oil

Procedure:

  • Sample Preparation:

    • Add a few drops of the liquid sample of this compound into the small test tube, to a depth of about 1-2 cm.

    • Place the micro-capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Apparatus Setup:

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Clamp the Thiele tube to a retort stand and fill it with mineral oil so that the side arm is partially filled.

    • Immerse the thermometer and the attached sample tube into the oil in the Thiele tube. The top of the sample should be below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The liquid will then be drawn into the capillary tube.

    • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Diagram 2: Workflow for Boiling Point Determination

BoilingPointWorkflow A Place Liquid in Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Immerse in Thiele Tube Oil Bath C->D E Heat Gently D->E F Observe Steady Stream of Bubbles E->F G Remove Heat and Cool Slowly F->G H Record Temperature when Liquid Enters Capillary G->H I Record Atmospheric Pressure H->I

Workflow for determining the boiling point of a liquid sample.

Logical Framework for Physicochemical Characterization

For a novel or uncharacterized compound such as "this compound," the determination of its physical properties is a fundamental step in its overall characterization. The following diagram illustrates the logical flow of this process.

Diagram 3: Logical Flow for Compound Characterization

CharacterizationFlow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, GC) NMR->Purity MS->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint Data_Publication Data Reporting & Publication MeltingPoint->Data_Publication BoilingPoint->Data_Publication

An In-depth Technical Guide on the Solubility of Methyl 2-(5-methylfuran-2-yl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(5-methylfuran-2-yl)benzoate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper extrapolates its likely solubility profile based on the known properties of related chemical structures, namely furan and methyl benzoate derivatives. Furthermore, this guide furnishes a detailed, standardized experimental protocol for the precise determination of its solubility in various organic solvents. A logical workflow for this experimental determination is also presented visually. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar compounds in fields such as organic synthesis, materials science, and drug development.

Introduction

This compound is an organic compound featuring a benzoate ester substituted with a 5-methylfuran group. The solubility of a compound is a critical physicochemical property that influences its application in various scientific and industrial domains. For instance, in drug development, solubility significantly impacts bioavailability and formulation. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. Understanding the solubility of this compound in different organic solvents is therefore essential for its effective utilization.

Furan-containing compounds are known to be soluble in a wide array of organic solvents.[1] Similarly, esters like methyl benzoate are generally miscible with many organic solvents.[2] Based on these general principles, it can be inferred that this compound is likely to exhibit good solubility in common polar aprotic and nonpolar organic solvents. However, precise quantitative data requires experimental validation.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The molecule possesses both polar (ester group) and nonpolar (aromatic rings, methyl group) characteristics, suggesting a broad solubility range.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, DMSO, THFHighThe ester and furan oxygen can interact with the polar nature of these solvents.
Halogenated Dichloromethane, ChloroformHighGood solvation of the aromatic and furan rings.
Aromatic Toluene, BenzeneHighFavorable π-π stacking interactions between the solvent and the aromatic rings of the solute.
Ethers Diethyl etherModerate to HighThe ether linkage in the solvent can interact with the polar parts of the molecule.
Alcohols Methanol, EthanolModeratePotential for hydrogen bonding is limited, but dipole-dipole interactions can facilitate dissolution.
Nonpolar Alkanes Hexane, HeptaneLow to ModerateThe overall polarity of the molecule may limit solubility in highly nonpolar solvents.

Note: This table is predictive and requires experimental verification.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of the solubility of a solid organic compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., acetone, ethanol, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.[3]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step removes any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the collected saturated solution.

    • Place the collection vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

    • Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent used to dissolve the solid (L))

    • Alternatively, solubility can be expressed in other units such as mg/mL or mol/L.

Table 2: Data Collection Template for Solubility Measurement

SolventTemperature (°C)Volume of Saturated Solution (mL)Mass of Saturated Solution (g)Mass of Dissolved Solid (g)Calculated Solubility (g/L)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow start Start prep_solute Weigh excess This compound start->prep_solute add_solvent Add known volume of organic solvent prep_solute->add_solvent equilibration Equilibrate at constant temperature with agitation (24-48h) add_solvent->equilibration settling Allow excess solid to settle equilibration->settling filtration Filter supernatant into a pre-weighed vial settling->filtration evaporation Evaporate solvent under vacuum filtration->evaporation weigh_solid Weigh the dissolved solid evaporation->weigh_solid calculation Calculate Solubility weigh_solid->calculation end End calculation->end

References

Technical Guide: Discovery, Synthesis, and Biological Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the initially specified compound, "Methyl 2-(5-methylfuran-2-yl)benzoate," is not prominently documented in scientific literature, this guide focuses on a structurally related and well-characterized compound of significant interest: Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) . This furan derivative has been isolated from natural sources and synthesized, demonstrating notable biological activities, including selective cytotoxicity against cancer cell lines and broad-spectrum antibacterial effects. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation, complete with detailed experimental protocols and data presented for comparative analysis.

Discovery and Isolation

Methyl 5-(hydroxymethyl)furan-2-carboxylate was identified as a major bioactive compound isolated from Streptomyces zerumbet W14, an endophytic actinomycete obtained from the rhizome tissue of Zingiber zerumbet (L.) Smith. The isolation and purification of MFC from the culture broth of this bacterium have been described, highlighting its natural origin and potential as a lead compound for drug discovery.

Synthesis

A synthetic route to Methyl 5-(hydroxymethyl)furan-2-carboxylate has been established starting from D-glucono-δ-lactone. The process involves a multi-step conversion, demonstrating a feasible method for obtaining the compound for further research and development.

Biological Activity

Methyl 5-(hydroxymethyl)furan-2-carboxylate has been evaluated for its cytotoxic and antibacterial properties. The compound exhibits selective cytotoxicity towards cancer cell lines while showing moderate to low toxicity against normal cell lines. Furthermore, it displays antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Presentation

Table 1: Cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate

Cell LineCell TypeIC₅₀ (µg/mL)
HeLaHuman Cervical Cancer64.00
HepG2Human Liver Cancer102.53
LLC-MK2Monkey Kidney (Normal)>512.00
L929Mouse Fibroblast (Normal)239.06

Table 2: Antibacterial Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate

Bacterial StrainGram StainActivity Level
Staphylococcus aureusPositiveHigh
Bacillus cereusPositiveHigh
Bacillus subtilisPositiveHigh
Escherichia coliNegativeModerate
Salmonella TyphiNegativeModerate
Serratia marcescensNegativeModerate
Pseudomonas aeruginosaNegativeModerate

Experimental Protocols

Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate from D-glucono-δ-lactone

This protocol is adapted from patent literature describing the synthesis.

Step 1: Acetylation of D-glucono-δ-lactone

  • Suspend D-glucono-δ-lactone (1.5 g) in isopropenyl acetate (10 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (95%) and stir the mixture overnight at room temperature.

  • Upon formation of a clear mixture, add sodium acetate (1.2 equivalents) and heat to 60°C.

  • Monitor the reaction by ¹H-NMR until >95% conversion is achieved (approximately 5 hours).

  • Filter the sodium acetate, wash with cold acetone, and concentrate the filtrate to obtain a yellow syrup.

Step 2: Furan Ring Formation and Esterification

  • Dissolve the resulting yellow syrup in methanol.

  • Add acetyl chloride (0.1 equivalents) to the solution.

  • Stir the reaction mixture overnight at 60°C.

  • Concentrate the reaction mixture.

  • Purify the crude product by column chromatography to afford Methyl 5-(hydroxymethyl)furan-2-carboxylate as a yellow oil.

Cytotoxicity Evaluation by MTT Assay

Materials:

  • 96-well microtiter plates

  • HeLa, HepG2, LLC-MK2, and L929 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Prepare serial dilutions of Methyl 5-(hydroxymethyl)furan-2-carboxylate in culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for an additional 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Activity by Broth Microdilution Method

Materials:

  • 96-well microtiter plates

  • Bacterial strains (S. aureus, B. cereus, B. subtilis, E. coli, S. Typhi, S. marcescens, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of Methyl 5-(hydroxymethyl)furan-2-carboxylate in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Hypothetical Signaling Pathway

While the precise mechanism of action for Methyl 5-(hydroxymethyl)furan-2-carboxylate is not yet fully elucidated, many furan derivatives exert their anticancer effects by modulating key cellular signaling pathways. Based on the activity of similar compounds, a plausible hypothesis is the inhibition of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis MFC Methyl 5-(hydroxymethyl) furan-2-carboxylate MFC->Akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a promising natural product with demonstrated selective anticancer and antibacterial activities. The availability of a synthetic route opens avenues for its further investigation and the development of analogues with potentially enhanced therapeutic properties. The detailed protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to explore the full potential of this and related furan derivatives. Future studies should focus on elucidating the precise molecular mechanisms underlying its biological activities to guide the rational design of novel therapeutic agents.

"Methyl 2-(5-methylfuran-2-yl)benzoate" literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl 2-(5-methylfuran-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₃H₁₂O₃ Molecular Weight: 216.23 g/mol Canonical SMILES: CC1=CC=C(O1)C2=CC=CC=C2C(=O)OC

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point ~320-340 °C (Predicted)Inferred from related structures
Melting Point Not available-
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, THF)Inferred from structural similarity
Appearance Likely a white to off-white solidInferred from related biaryl compounds

Synthesis

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings due to its high efficiency and functional group tolerance.[1] The proposed synthetic pathway involves the coupling of Methyl 2-bromobenzoate with (5-methylfuran-2-yl)boronic acid .

Experimental Protocol: Suzuki Cross-Coupling

This protocol is based on established procedures for Suzuki coupling of aryl halides with heterocyclic boronic acids.[1]

Materials:

  • Methyl 2-bromobenzoate

  • (5-methylfuran-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Methyl 2-bromobenzoate (1.0 mmol), (5-methylfuran-2-yl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a 3:1 mixture of toluene and ethanol (10 mL) and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst Methyl 2-bromobenzoate Methyl 2-bromobenzoate Suzuki Coupling Suzuki Coupling Methyl 2-bromobenzoate->Suzuki Coupling (5-methylfuran-2-yl)boronic acid (5-methylfuran-2-yl)boronic acid (5-methylfuran-2-yl)boronic acid->Suzuki Coupling Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki Coupling PPh3 PPh3 PPh3->Suzuki Coupling K2CO3 K2CO3 K2CO3->Suzuki Coupling Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Suzuki Coupling Workup & Purification Workup & Purification Suzuki Coupling->Workup & Purification Product This compound Workup & Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Hypothetical)

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for related furan and benzoate compounds.[2]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.90d7.81HAr-H
7.55t7.51HAr-H
7.40t7.61HAr-H
7.30d7.71HAr-H
6.50d3.21HFuran-H
6.15d3.21HFuran-H
3.90s-3H-OCH₃
2.40s-3H-CH₃

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.0C=O (ester)
155.0Furan-C
152.0Furan-C
132.0Ar-C
131.5Ar-C
130.0Ar-C
129.0Ar-C
128.5Ar-C
125.0Ar-C
112.0Furan-CH
108.0Furan-CH
52.5-OCH₃
14.0-CH₃

Table 4: Predicted IR and Mass Spectrometry Data

TechniqueCharacteristic Peaks
IR (KBr, cm⁻¹) 3100 (Ar-H stretch), 2950 (C-H stretch), 1720 (C=O stretch), 1600, 1480 (C=C stretch), 1280 (C-O stretch)[3]
Mass Spec (EI) m/z (%): 216 (M⁺), 185 (M⁺ - OCH₃), 157, 128

Potential Biological Activities

While the biological profile of this compound has not been explicitly studied, the furan and benzoate moieties are present in numerous biologically active compounds. This suggests that the target molecule could exhibit a range of pharmacological effects.

Furan derivatives are known to possess a wide spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5] The electron-rich nature of the furan ring allows for various interactions with biological targets.[4] Similarly, benzofuran derivatives, which share structural similarities, have demonstrated significant potential as anticancer, antibacterial, and antifungal agents.[6][7][8]

The benzoate portion of the molecule can also contribute to its biological activity. Benzoic acid and its esters are known for their antimicrobial properties and are used as preservatives.

Given the combination of these two pharmacophores, this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Logical Relationship for Bioactivity Exploration

G Target Molecule This compound Furan Moiety Furan Moiety Target Molecule->Furan Moiety Benzoate Moiety Benzoate Moiety Target Molecule->Benzoate Moiety Biological Screening Biological Screening Furan Moiety->Biological Screening Benzoate Moiety->Biological Screening Anticancer Anticancer Biological Screening->Anticancer Antibacterial Antibacterial Biological Screening->Antibacterial Antifungal Antifungal Biological Screening->Antifungal

Caption: Potential bioactivity exploration pathway.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and initial characterization. The proposed Suzuki coupling protocol offers a reliable method for its preparation. The predicted spectroscopic data will aid in its identification and characterization. Furthermore, the analysis of its structural components suggests that it may possess valuable biological properties, warranting further investigation in drug discovery programs. This document serves as a starting point for researchers to unlock the potential of this novel compound.

References

Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Synthetic Strategy

Methyl 2-(5-methylfuran-2-yl)benzoate is a biaryl compound of interest in medicinal chemistry and materials science. Its synthesis primarily relies on the formation of a carbon-carbon bond between the benzene and furan rings. The most robust and widely employed method for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

The core strategy involves the coupling of two key starting materials: a methyl 2-halobenzoate and (5-methylfuran-2-yl)boronic acid. The halogenated benzoate provides the electrophilic carbon, while the boronic acid serves as the nucleophilic organoboron partner. This guide will provide a detailed overview of the synthesis of these precursors and the final coupling reaction.

Synthesis_Workflow cluster_0 Starting Material 1 Synthesis cluster_1 Starting Material 2 Synthesis cluster_2 Final Product Synthesis (Suzuki Coupling) 2-Methylfuran 2-Methylfuran Lithiation_Intermediate 5-Methyl-2-lithiated furan 2-Methylfuran->Lithiation_Intermediate n-BuLi, THF, -78°C n-Butyllithium n-Butyllithium Trimethyl_borate Trimethyl_borate Hydrolysis Hydrolysis 5-Methylfuran-2-yl-boronic_acid 5-Methylfuran-2-yl-boronic_acid Target_Molecule This compound 5-Methylfuran-2-yl-boronic_acid->Target_Molecule Borate_Ester Boronate Ester Intermediate Lithiation_Intermediate->Borate_Ester B(OMe)3 Borate_Ester->5-Methylfuran-2-yl-boronic_acid Acidic Workup 2-Bromobenzoic_acid 2-Bromobenzoic_acid Methyl_2-bromobenzoate Methyl_2-bromobenzoate 2-Bromobenzoic_acid->Methyl_2-bromobenzoate MeOH, H2SO4 (cat.), Reflux Methanol Methanol Acid_Catalyst Acid_Catalyst Methyl_2-bromobenzoate->Target_Molecule Pd_Catalyst Pd_Catalyst Pd_Catalyst->Target_Molecule Base Base Base->Target_Molecule Solvent Solvent Solvent->Target_Molecule

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Starting Materials

Preparation of (5-Methylfuran-2-yl)boronic Acid

This key intermediate can be synthesized from the readily available 2-methylfuran. The process involves a directed ortho-metalation followed by borylation and hydrolysis.

Experimental Protocol:

  • Lithiation: To a solution of 2-methylfuran (1.0 equivalent) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Trimethyl borate (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. After the addition is complete, the mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is then stirred vigorously for 1-2 hours at room temperature.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford (5-methylfuran-2-yl)boronic acid as a solid.

Preparation of Methyl 2-bromobenzoate

Methyl 2-bromobenzoate is typically prepared via Fischer esterification of 2-bromobenzoic acid.

Experimental Protocol:

  • Esterification: In a round-bottom flask, 2-bromobenzoic acid (1.0 equivalent) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 2-bromobenzoate, which can be further purified by distillation if necessary.

Suzuki-Miyaura Cross-Coupling: Synthesis of this compound

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the two prepared starting materials.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add methyl 2-bromobenzoate (1.0 equivalent), (5-methylfuran-2-yl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent Addition: A suitable solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water, is added.[1] The choice of solvent can influence the reaction rate and yield.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 °C to reflux, and stirred for a period of 2 to 24 hours.[2][3] The reaction progress should be monitored by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction, based on general procedures for similar substrates.[2][4]

ParameterValueReference
Methyl 2-bromobenzoate 1.0 equivalent[4]
(5-Methylfuran-2-yl)boronic acid 1.1 - 1.5 equivalents[4]
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)[1]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)[2][4]
Solvent Toluene/Ethanol/Water or Dioxane/Water[1][4]
Temperature 80 °C - Reflux[2]
Reaction Time 12 - 16 hours[4]
Typical Yield 60 - 95% (Varies with specific conditions)[2][4]

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product.

logical_flow cluster_precursors Precursor Synthesis cluster_coupling Cross-Coupling Reaction 2-Methylfuran 2-Methylfuran Lithiation/Borylation Lithiation/Borylation 2-Methylfuran->Lithiation/Borylation (5-methylfuran-2-yl)boronic acid (5-methylfuran-2-yl)boronic acid Lithiation/Borylation->(5-methylfuran-2-yl)boronic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling (5-methylfuran-2-yl)boronic acid->Suzuki-Miyaura Coupling 2-Bromobenzoic acid 2-Bromobenzoic acid Esterification Esterification 2-Bromobenzoic acid->Esterification Methyl 2-bromobenzoate Methyl 2-bromobenzoate Esterification->Methyl 2-bromobenzoate Methyl 2-bromobenzoate->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound Purification

References

Navigating the Stability and Storage of Methyl 2-(5-methylfuran-2-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(5-methylfuran-2-yl)benzoate, a molecule of interest in synthetic and medicinal chemistry, presents unique challenges regarding its stability and optimal storage conditions. This technical guide provides an in-depth analysis of the factors influencing its stability, recommended storage protocols, and methodologies for its evaluation. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles for structurally related furan-containing compounds and benzoates to offer a comprehensive framework for its handling and characterization.

Core Concepts in Stability

The stability of this compound is intrinsically linked to the chemical reactivity of its constituent furan and methyl benzoate moieties. The furan ring, an electron-rich aromatic heterocycle, is susceptible to degradation under various conditions, while the ester group can undergo hydrolysis.

Furan Moiety Stability

Furan rings are known to be sensitive to acidic and basic conditions, which can lead to ring-opening and polymerization reactions[1]. The stability of the furan ring can be significantly influenced by the nature of the solvent and the presence of substituents[1]. For instance, polar aprotic solvents may offer a more stabilizing environment[1]. The presence of the methyl group on the furan ring in the target molecule may impart some electronic and steric effects that influence its reactivity compared to unsubstituted furan.

Methyl Benzoate Moiety Stability

The methyl benzoate portion of the molecule introduces the possibility of hydrolysis of the ester linkage, particularly in the presence of strong acids or bases, to yield methanol and the corresponding carboxylic acid. General safety data sheets for methyl benzoate recommend avoiding contact with strong acids, bases, and oxidizing agents[2].

Recommended Storage and Handling Conditions

Based on the general guidelines for furan-containing compounds and methyl benzoate, the following storage and handling procedures are recommended to ensure the integrity of this compound.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool and dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential degradation reactions. Some sources suggest storing at 4°C can maintain stability for extended periods[3][4].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and moisture-induced degradation.
Container Tightly sealed, light-resistant containers.Prevents exposure to air, moisture, and light, which can catalyze degradation.
Incompatible Materials Strong acids, strong bases, and strong oxidizing agents.Avoids acid/base-catalyzed hydrolysis of the ester and degradation of the furan ring.

For handling, it is advised to work in a well-ventilated area, avoid inhalation of vapors, and prevent contact with skin and eyes. Standard personal protective equipment, including gloves and safety glasses, should be worn[2][5][6][7].

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of forced degradation studies are recommended. These studies intentionally expose the compound to various stress conditions to identify potential degradation pathways and products.

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M to 1 M hydrochloric acid.

    • Basic Hydrolysis: Add 0.1 M to 1 M sodium hydroxide.

    • Oxidative Degradation: Add 3% to 30% hydrogen peroxide.

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The parent compound's peak area will decrease as degradation occurs, and new peaks corresponding to degradation products may appear.

  • Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting cluster_conclusion Conclusion start Define Stability Study Objectives protocol Develop Stability Protocol start->protocol prepare Prepare Compound & Reagents protocol->prepare stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prepare->stress real_time Real-Time Stability Study (Recommended Storage Conditions) prepare->real_time analytics Analytical Testing (HPLC, LC-MS) stress->analytics real_time->analytics data Data Analysis & Degradant Identification analytics->data report Generate Stability Report data->report shelf_life Determine Shelf-Life & Re-test Period report->shelf_life storage_rec Finalize Storage Recommendations shelf_life->storage_rec

Caption: Logical workflow for stability testing of this compound.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred from the chemistry of its functional groups.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_furan_degradation Furan Ring Degradation (Acidic/Oxidative) parent This compound acid 2-(5-methylfuran-2-yl)benzoic acid parent->acid methanol Methanol parent->methanol ring_opened Ring-Opened Products parent->ring_opened polymers Polymeric Materials ring_opened->polymers

Caption: Potential degradation pathways for this compound.

Conclusion

References

Potential Biological Activity of Methyl 2-(5-methylfuran-2-yl)benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While direct experimental evidence for the biological activity of Methyl 2-(5-methylfuran-2-yl)benzoate is not currently available in published literature, a comprehensive analysis of structurally related compounds provides a strong basis for predicting its potential pharmacological profile. This document synthesizes findings from analogous furan and benzoate derivatives to hypothesize potential anticancer and antimicrobial activities. Detailed experimental protocols from studies on these related compounds are provided to guide future research, and potential mechanisms of action are illustrated through signaling pathway diagrams. All quantitative data is presented in tabular format for clarity and comparative analysis.

Introduction

This compound is a small molecule featuring a disubstituted furan ring linked to a methyl benzoate moiety. The furan nucleus is a prevalent scaffold in numerous bioactive natural products and synthetic compounds, known to exhibit a wide array of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1] Similarly, the benzoic acid framework is a cornerstone in medicinal chemistry, with its derivatives forming the basis for a multitude of therapeutic agents.[2] This whitepaper explores the potential biological activities of this compound by examining the established activities of its structural analogs.

Hypothesized Biological Activities

Based on the biological profiles of structurally similar furan and benzoate derivatives, the primary hypothesized activities for this compound are:

  • Anticancer/Cytotoxic Activity: Several studies on methyl-5-(substituted)-2-furan carboxylates have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5][6]

  • Antimicrobial Activity: The furan moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown activity against both Gram-positive and Gram-negative bacteria.[4][6]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data for compounds structurally related to this compound. This data provides a benchmark for potential efficacy.

Table 1: Cytotoxic Activity of Related Furan Derivatives
Compound NameCell LineIC50 (µg/mL)Reference
Methyl-5-(hydroxymethyl)furan-2-carboxylateHeLa64.00[4]
Methyl-5-(hydroxymethyl)furan-2-carboxylateHepG2102.53[4]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[3][6]
2-[5-(4-Nitrophenyl)furan-2-yl]-6-chloro-N-ethylamidino-benzothiazole hydrochlorideA5496.75 ± 0.19 µM[7]
2-[5-(4-Nitrophenyl)furan-2-yl]-6-chloro-N-ethylamidino-benzothiazole hydrochlorideHCC8276.26 ± 0.33 µM[7]
2-[5-(4-Nitrophenyl)furan-2-yl]-6-chloro-N-ethylamidino-benzothiazole hydrochlorideNCI-H3586.48 ± 0.11 µM[7]
Table 2: Antimicrobial Activity of Related Furan Derivatives
Compound NameMicroorganismMIC (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[3][6]
2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidino-benzothiazole hydrochlorideS. aureus6.12 µM[7]
2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidino-benzothiazole hydrochlorideE. coli25 µM[7]

Experimental Protocols from Cited Studies

To facilitate further research into the biological activity of this compound, detailed experimental protocols from studies on analogous compounds are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives.[6][8]

  • Cell Culture: HeLa and HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The old medium is removed from the wells and 100 µL of the medium containing the test compound is added. A control group with DMSO at the same concentration as the highest compound concentration is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method used to determine the antimicrobial activity of furan derivatives.[7]

  • Bacterial Strains: Staphylococcus aureus and Escherichia coli are used as representative Gram-positive and Gram-negative bacteria, respectively.

  • Inoculum Preparation: Bacterial colonies are suspended in Mueller-Hinton Broth (MHB) and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this compound and the general workflow for screening its biological activity.

G Hypothetical Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Phosphorylation GeneExpression GeneExpression TranscriptionFactors->GeneExpression Activation Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival Compound This compound Compound->MEK Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

G Biological Activity Screening Workflow start Compound Synthesis (this compound) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial active_cyto Active in Cytotoxicity Assay? cytotoxicity->active_cyto active_micro Active in Antimicrobial Assay? antimicrobial->active_micro mechanism Mechanism of Action Studies active_cyto->mechanism Yes end Preclinical Development active_cyto->end No active_micro->mechanism Yes active_micro->end No lead_opt Lead Optimization mechanism->lead_opt lead_opt->end

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

While direct biological data for this compound is lacking, the evidence from structurally related compounds strongly suggests potential for anticancer and antimicrobial activities. The furan and benzoate moieties are well-established pharmacophores, and their combination in this particular arrangement warrants further investigation. The experimental protocols and hypothesized mechanisms of action presented in this whitepaper provide a solid foundation for initiating such studies. Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains to validate these hypotheses. Subsequent studies could then elucidate the specific molecular targets and signaling pathways involved.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a crucial structural motif in a multitude of pharmacologically active compounds.[1] Its presence often enhances the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of furan-containing compounds, with a particular focus on derivatives related to Methyl 2-(5-methylfuran-2-yl)benzoate , exploring their synthesis, biological activities, and potential therapeutic applications.

The Furan Scaffold in Medicinal Chemistry

Furan and its derivatives are key building blocks in medicinal chemistry, valued for their versatile chemical properties and diverse biological activities.[1] These compounds have demonstrated a wide range of therapeutic potentials, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective effects.[1][2] The electron-rich nature of the furan ring allows for various chemical interactions, making it a valuable scaffold for the design of novel therapeutic agents.[1]

Synthesis of Furan Derivatives

The synthesis of furan derivatives can be achieved through various organic reactions. A common strategy involves the cyclization of appropriate precursors. For instance, the synthesis of methyl benzoates often involves the esterification of benzoic acid with methanol in the presence of an acid catalyst.[3][4]

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_conclusion start Starting Materials (e.g., 2-bromo-5-methylfuran, Methyl 2-(dihydroxyboryl)benzoate) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial Assays (e.g., MIC/MBC Determination) characterization->antimicrobial Test Compound data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

A generalized workflow for the synthesis and biological evaluation of furan compounds.

Biological Activities of Related Furan Compounds

Due to the limited direct data on This compound , this section focuses on the biological activities of structurally similar furan derivatives. A notable example is Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and its derivatives, which have been studied for their cytotoxic and antibacterial properties.[5][6][7]

Cytotoxicity against Cancer Cell Lines

Studies on MFC and its amine derivatives have demonstrated selective cytotoxicity against various cancer cell lines. The IC50 values, representing the concentration at which 50% of cell growth is inhibited, are summarized in the table below.

CompoundHeLa (IC50 µg/mL)HepG2 (IC50 µg/mL)Vero (IC50 µg/mL)
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)>512.00102.53>512.00
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate62.37--
Amine Derivative 8a-Selective activity-
Amide Derivative 9cLower activity than 8c--
Data sourced from studies on Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives.[5][6][7]

These results indicate that MFC and its derivatives exhibit selective anticancer activity, with some compounds showing notable potency against HeLa and HepG2 cell lines while displaying lower toxicity towards normal Vero cells.[5][6]

Antibacterial Activity

The antibacterial potential of furan derivatives has also been investigated. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the effectiveness of an antimicrobial agent.

CompoundStaphylococcus aureus (MIC µg/mL)Bacillus cereus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC)500.00500.00--
Amine Derivative 8c--250.00250.00
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate---250.00
Data sourced from studies on Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives.[6][7]

MFC itself shows moderate activity against Gram-positive bacteria, while certain derivatives exhibit a broader spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the methodologies employed in the synthesis and biological evaluation of furan derivatives, adapted from published studies on related compounds.

General Synthesis Protocol for Furan Derivatives

The synthesis of amine derivatives of Methyl 5-(hydroxymethyl)furan-2-carboxylate provides a relevant example of the synthetic methodologies used for this class of compounds.

Synthesis of Amine Derivatives:

  • Starting Material Preparation: Methyl-5-(hydroxymethyl)-2-furan carboxylate can be prepared from furfuryl alcohol.[6][7]

  • Reaction: The furan carboxylate (1.0 equivalent) is dissolved in an appropriate solvent.

  • An amine (1.0 equivalent) is added to the solution.

  • The reaction mixture is refluxed overnight.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired amine derivative.[7]

G start Methyl-5-(hydroxymethyl) -2-furan carboxylate reaction Reflux Overnight start->reaction reagent Amine reagent->reaction product Amine Derivative reaction->product

A simplified schematic for the synthesis of amine derivatives of furan carboxylates.
Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) and normal cells (e.g., Vero) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.[8]

Antibacterial Assay Protocol (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Bacterial Culture: Bacterial strains are grown in an appropriate broth medium to a specific optical density.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[6]

Conclusion and Future Perspectives

Furan-containing compounds represent a promising class of molecules with a broad spectrum of biological activities. While direct data on This compound is limited, the study of related furan derivatives provides valuable insights into their potential as therapeutic agents. The synthetic versatility of the furan scaffold allows for the generation of diverse chemical libraries for screening and lead optimization.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of furan-benzoate derivatives. Elucidating the structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Further investigation into the pharmacokinetic and toxicological profiles of these compounds will also be essential for their translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of "Methyl 2-(5-methylfuran-2-yl)benzoate" and related furan derivatives in palladium-catalyzed cross-coupling reactions. While specific data for this exact molecule is not extensively available in the reviewed literature, this document outlines generalized protocols and key considerations based on reactions with similar furan-containing compounds. The provided methodologies for Suzuki, Heck, and Sonogashira couplings are foundational for the synthesis and functionalization of this class of molecules, which are of significant interest in medicinal chemistry and materials science.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to their high efficiency, functional group tolerance, and predictable stereochemistry. Furan and its derivatives are common structural motifs in biologically active compounds, making the application of these reactions to furan-containing substrates highly relevant.

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a methyl 2-halobenzoate with a 5-methylfuran-2-boronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base.

Reaction Scheme:

Data Presentation: Representative Palladium-Catalyzed Cross-Coupling Reactions of Furan Derivatives

The following table summarizes typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions involving furan and benzofuran derivatives, which can serve as a starting point for the optimization of reactions with "this compound".

Reaction TypeAryl/Vinyl Halide or TriflateFuran DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 2-(4-bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)-K₂CO₃EtOH/H₂O80497[1][2]
Suzuki 3-Iodo-2-(methylthio)benzo[b]furanPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O100192[3]
Heck (Z)-β-halo allylic alcoholsMethyl propiolatePd(OAc)₂ (cat.)-Et₃NMeCNRT24up to 97[4]
Sonogashira PerbromofuranTerminal alkynes------Good[5]
Tsuji-Trost Benzofuran-2-ylmethyl acetatePiperazinePd₂(dba)₃ (2.5)dppf (5)K₂CO₃MeCN120-95[6][7]

Experimental Protocols

The following are detailed, generalized experimental protocols for key palladium-catalyzed cross-coupling reactions applicable to furan derivatives. These should be adapted and optimized for the specific substrates and desired products.

Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-furan or a furan-boronic acid with a suitable coupling partner.

Materials:

  • Aryl or vinyl halide (e.g., Methyl 2-bromobenzoate) (1.0 mmol)

  • Furan-boronic acid or ester (e.g., 5-Methylfuran-2-boronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the furan-boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol for Heck Reaction

This protocol outlines a general procedure for the Heck reaction, coupling a furan derivative with an alkene.

Materials:

  • Aryl or vinyl halide/triflate with a furan moiety (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.0 mmol)

  • Solvent (e.g., DMF, MeCN, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the furan-containing halide/triflate (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (if used) in the solvent (10 mL).

  • Add the alkene (1.2 mmol) and the base (e.g., Et₃N, 1.5 mmol).

  • Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a furan-containing halide with a terminal alkyne.

Materials:

  • Furan-containing aryl or vinyl halide (1.0 mmol)

  • Terminal alkyne (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) salt (e.g., CuI) (1-5 mol%)

  • Base (an amine, e.g., Et₃N, diisopropylamine) (used as solvent or co-solvent)

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the furan-containing halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.03 mmol).

  • Add the solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or GC-MS).

  • Remove the solvent in vacuo.

  • Partition the residue between an organic solvent and water.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OR)₂ ArPdR Ar-Pd(II)-R (Ln) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R (Product) RedElim->ArR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reaction Components reaction Inert Atmosphere Reaction Setup (Heating/Stirring) start->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Derivatives from Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2] Furan derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Methyl 2-(5-methylfuran-2-yl)benzoate is a versatile starting material for the synthesis of novel derivatives, providing a gateway to new chemical entities for drug discovery programs. Its structure allows for straightforward modification at the ester functionality, leading to key intermediates such as carboxylic acids and amides, which can be further elaborated. These application notes provide detailed protocols for the synthesis of primary derivatives from this compound.

Primary Synthetic Transformations

The two most direct and useful synthetic transformations for this compound involve the hydrolysis of the methyl ester to the corresponding carboxylic acid and the subsequent conversion of this acid into a variety of amides.

  • Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide provides 2-(5-methylfuran-2-yl)benzoic acid. This carboxylic acid is a crucial intermediate for further derivatization, particularly for amide bond formation.[5][6]

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of primary or secondary amines to generate a library of N-substituted amides. This is typically achieved using standard peptide coupling reagents.[7]

The overall synthetic pathway is illustrated below.

G start This compound acid 2-(5-methylfuran-2-yl)benzoic Acid start->acid 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) amide N-Substituted-2-(5-methylfuran-2-yl)benzamide acid->amide Coupling Agent (e.g., HATU) Base (e.g., DIEA), DMF amines Primary or Secondary Amine (R1R2NH) amines->amide

Caption: Synthetic pathways from the starting ester.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-methylfuran-2-yl)benzoic Acid via Hydrolysis

This protocol describes the base-mediated hydrolysis (saponification) of the methyl ester to yield the carboxylic acid. The reaction is typically high-yielding.[8][9]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3 M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of Methanol and Water (e.g., a 3:1 v/v ratio).

  • Add Sodium Hydroxide (2.0-3.0 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to pH ~2 by the slow, dropwise addition of 3 M HCl. A precipitate should form.

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography if necessary.

ParameterConditionTypical DurationExpected Yield
BaseSodium Hydroxide (NaOH)2-4 hours>90%
SolventMethanol / WaterReflux Temp.-
Acidification3 M HCl--
Protocol 2: Synthesis of N-Benzyl-2-(5-methylfuran-2-yl)benzamide via Amide Coupling

This protocol provides a general method for coupling the carboxylic acid with an amine (benzylamine used as an example) using HATU as the coupling agent.[7][10]

Materials:

  • 2-(5-methylfuran-2-yl)benzoic Acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-(5-methylfuran-2-yl)benzoic Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 2-12 hours).

  • Once the reaction is complete, quench by adding water and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

ReagentEquivalentsPurpose
HATU1.1 eqCoupling Agent
DIEA2.5 eqOrganic Base
Benzylamine1.2 eqNucleophile
SolventAnhydrous DMFReaction Medium

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of the target derivatives.

G A Reaction Setup (Reagents + Solvent) B Reaction (Stirring at Temp) A->B C Monitoring (e.g., TLC, LC-MS) B->C Periodically C->B Reaction Incomplete D Quenching & Aqueous Work-up C->D Reaction Complete E Extraction with Organic Solvent D->E F Drying & Concentration E->F G Purification (Chromatography or Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Pure Product H->I

Caption: General workflow for organic synthesis.

References

"Methyl 2-(5-methylfuran-2-yl)benzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-(5-methylfuran-2-yl)benzoate as a versatile building block in organic synthesis.

Introduction

This compound (CAS No. 159448-56-3) is a bi-aryl compound incorporating both a furan and a benzoate moiety.[1] This unique structural arrangement offers multiple reactive sites, making it a valuable intermediate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The furan ring can participate in various transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions, while the methyl benzoate group provides a handle for modifications such as hydrolysis, amidation, and further cross-coupling reactions.

Chemical Properties
PropertyValue
CAS Number 159448-56-3
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance (Predicted) Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Applications in Organic Synthesis

This compound is a promising building block for the synthesis of a variety of organic compounds. Its utility stems from the orthogonal reactivity of its constituent aromatic rings.

Precursor for Substituted Benzofurans

The furan ring can be viewed as a masked 1,4-dicarbonyl equivalent. Through Diels-Alder reactions with appropriate dienophiles followed by subsequent transformations, the furan moiety can be converted into a substituted benzene ring, leading to the formation of complex polycyclic aromatic systems.

Intermediate in Palladium-Catalyzed Cross-Coupling Reactions

The benzoate part of the molecule can be further functionalized. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in various coupling reactions. More directly, if the synthesis is adapted to introduce a leaving group (e.g., a halide) on the benzoate ring, it can participate in cross-coupling reactions like Suzuki or Stille couplings to introduce additional complexity.

Synthesis of Novel Heterocyclic Scaffolds

The inherent reactivity of the furan ring allows for its elaboration into other heterocyclic systems. For example, oxidation of the furan ring can yield a dicarbonyl species, which can then be condensed with various nucleophiles to construct pyridazines, pyrazoles, or other nitrogen-containing heterocycles of interest in medicinal chemistry.

Experimental Protocols

The following are exemplary protocols demonstrating the potential use of this compound in organic synthesis. These are based on established chemical transformations of similar furan- and benzoate-containing compounds.

Proposed Synthesis of this compound via Suzuki Coupling

This protocol describes a plausible synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

G start_materials Methyl 2-bromobenzoate + 5-Methylfuran-2-boronic acid product This compound start_materials->product Suzuki Coupling catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->product solvent Toluene/H₂O solvent->product

Figure 1: Proposed Suzuki coupling synthesis of the title compound.

Materials:

  • Methyl 2-bromobenzoate

  • 5-Methylfuran-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromobenzoate (1.0 eq), 5-Methylfuran-2-boronic acid (1.2 eq), and Potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and deionized water in a 4:1 ratio.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by NMR) >95%
Application Protocol: Hydrolysis and Amide Coupling

This protocol demonstrates the conversion of the methyl ester to an amide, a common transformation in drug discovery.

G start This compound intermediate 2-(5-Methylfuran-2-yl)benzoic acid start->intermediate Hydrolysis product N-Alkyl-2-(5-methylfuran-2-yl)benzamide intermediate->product Amide Coupling reagent1 LiOH, THF/H₂O reagent1->intermediate reagent2 Amine (R-NH₂), Coupling Agent (e.g., HATU), Base (e.g., DIPEA) reagent2->product

Figure 2: Workflow for amide synthesis from the title compound.

Part A: Hydrolysis of the Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(5-methylfuran-2-yl)benzoic acid.

Part B: Amide Coupling

Materials:

  • 2-(5-Methylfuran-2-yl)benzoic acid

  • A primary or secondary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(5-methylfuran-2-yl)benzoic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Safety Information

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents before use.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its potential for elaboration into a wide range of complex molecules makes it a useful tool for researchers in medicinal chemistry, materials science, and other areas of chemical research. The protocols provided herein offer a starting point for the exploration of its synthetic utility.

References

Application Note: Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate, a potential building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 2-bromobenzoate and 5-methylfuran-2-boronic acid. This application note provides a comprehensive methodology, including reagent properties, reaction setup, workup, purification, and characterization, to facilitate the successful synthesis of the target compound.

Introduction

The development of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Aryl-substituted furans, in particular, are prevalent motifs in many biologically active molecules and functional organic materials. The target compound, this compound, combines a benzoate ester with a methyl-substituted furan ring, making it a valuable intermediate for further chemical elaboration. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, offering a straightforward and efficient route to biaryl and heteroaryl structures.[1][2][3] This protocol details the application of this reaction for the synthesis of the title compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
Methyl 2-bromobenzoateC₈H₇BrO₂215.042521.532610-94-6[4]
5-Methylfuran-2-boronic acidC₅H₇BO₃125.9272-77 (Melting Point)-62306-79-0[5][6]
2-MethylfuranC₅H₆O82.1063-660.91534-22-5[7][8]
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56100-104 (Decomposition)-14221-01-3
Sodium CarbonateNa₂CO₃105.99851 (Melting Point)2.54497-19-8
TolueneC₇H₈92.14110.60.867108-88-3
Ethyl AcetateC₄H₈O₂88.1177.10.902141-78-6

Table 2: Properties of the Synthesized Product

Compound NameFormulaMolecular Weight ( g/mol )AppearanceYield (%)
This compoundC₁₃H₁₂O₃216.23Expected to be a solid or oilTo be determined

Experimental Protocol

This protocol is based on established Suzuki-Miyaura coupling procedures.[1][9][10]

Materials:

  • Methyl 2-bromobenzoate (1.0 eq)

  • 5-Methylfuran-2-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Toluene (solvent)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 2-bromobenzoate, 5-methylfuran-2-boronic acid, tetrakis(triphenylphosphine)palladium(0), and anhydrous sodium carbonate.

  • Solvent Addition and Degassing: Add toluene and a small amount of deionized water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.9-7.2 (m, 4H, Ar-H), 6.5 (d, 1H, furan-H), 6.1 (d, 1H, furan-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃).

  • Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.0 (C=O), 155.0, 150.0, 132.0, 131.0, 130.0, 128.0, 127.0, 110.0, 108.0 (Ar-C and furan-C), 52.0 (OCH₃), 14.0 (CH₃).

  • MS (ESI): Calculated for C₁₃H₁₂O₃ [M+H]⁺: 217.08.

Visualizations

experimental_workflow reagents Reactants & Catalyst (Methyl 2-bromobenzoate, 5-methylfuran-2-boronic acid, Pd(PPh3)4, Na2CO3) solvent Solvent Addition (Toluene/Water) reagents->solvent degas Degassing (Ar/N2 Purge) solvent->degas reaction Reaction (90-100 °C, 12-24h) degas->reaction workup Aqueous Workup (EtOAc/Water) reaction->workup extraction Extraction & Washing workup->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

suzuki_coupling_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X transmetal Transmetalation ox_add->transmetal Ar'-B(OR)2 Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Mechanistic Studies of Methyl 2-(5-methylfuran-2-yl)benzoate Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methylfuran-2-yl)benzoate is a biaryl compound incorporating both a substituted furan and a benzoate moiety. Such structures are of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these scaffolds. While specific studies on this particular molecule are not extensively documented, its synthesis can be effectively achieved through well-established palladium-catalyzed cross-coupling reactions. This document provides a detailed protocol and mechanistic overview for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl and heteroaryl systems.[1][2][3]

Proposed Reaction Scheme

The synthesis of this compound can be envisioned through the palladium-catalyzed Suzuki-Miyaura coupling of methyl 2-bromobenzoate with 5-methyl-2-furanylboronic acid.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition reductive_elimination Reductive Elimination product Ar-Ar' (Product) reductive_elimination->product pd_complex_1 Ar-Pd(II)-X(L2) (Ar = 2-(methoxycarbonyl)phenyl) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_2 Ar-Pd(II)-Ar'(L2) (Ar' = 5-methylfuran-2-yl) transmetalation->pd_complex_2 product->pd0 Regenerated Catalyst aryl_halide Ar-X (Methyl 2-bromobenzoate) aryl_halide->oxidative_addition organoborane Ar'-B(OH)2 (5-Methyl-2-furanylboronic acid) + Base boronate_complex [Ar'-B(OH)3]⁻ organoborane->boronate_complex boronate_complex->transmetalation Workflow start Starting Materials (Aryl Halide, Boronic Acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product This compound purification->product analysis Structural Analysis (NMR, MS, IR) product->analysis

References

Application Notes and Protocols for Methyl 2-(5-methylfuran-2-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Methyl 2-(5-methylfuran-2-yl)benzoate" is a novel chemical entity for which, to date, no specific medicinal chemistry applications or biological activity data have been published in peer-reviewed literature. However, its chemical structure, which incorporates both a furan moiety and a methyl benzoate scaffold, suggests potential for a range of pharmacological activities. Furan derivatives are a well-established class of heterocyclic compounds with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, derivatives of methyl benzoate have shown promise as inhibitors of key metabolic pathways in cancer and as insecticidal agents.[4][5][6]

These application notes, therefore, provide a hypothetical framework for the investigation of "this compound" in a medicinal chemistry context. The content is based on the known biological activities of its structural analogs and is intended to guide researchers in the potential synthesis, biological evaluation, and mechanism of action studies of this compound.

Hypothesized Biological Activities and Applications

Based on the rich pharmacology of its constituent chemical motifs, "this compound" is proposed as a candidate for investigation in the following therapeutic areas:

  • Oncology: The furan nucleus is present in numerous compounds with demonstrated anticancer activity.[7] Furthermore, certain methyl benzoate derivatives have been shown to inhibit the pentose phosphate pathway, a metabolic route crucial for cancer cell proliferation and drug resistance.[4] It is hypothesized that "this compound" could exhibit cytotoxic or cytostatic effects on cancer cell lines.

  • Infectious Diseases: Furan derivatives are known to possess significant antibacterial and antifungal properties.[2][8] The compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent.

  • Inflammatory Diseases: Anti-inflammatory properties have been reported for various furan-containing molecules.[1][2] The subject compound could be evaluated in cellular and enzymatic assays for its ability to modulate inflammatory pathways.

Quantitative Data from Structurally Related Compounds

To provide a benchmark for the potential potency of "this compound," the following tables summarize quantitative data for structurally related furan and methyl benzoate derivatives from existing literature.

Table 1: Cytotoxicity Data for Furan-Containing Compounds

Compound/Derivative ClassCell LineIC50 (µM)Reference
Geiparvarin AnaloguesVarious Tumor Cells0.1 - 10[7]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37 µg/mLOriental Journal of Chemistry (2019)
Benzothiazole furan derivativesA5496.75 - 9.31MDPI (2020)

Table 2: Enzyme Inhibition Data for Methyl Benzoate Derivatives

CompoundEnzymeIC50 (µM)Reference
Methyl 4-amino benzoatesG6PD100.8 - 430.8[4]
Methyl 4-amino benzoates6PGD206 - 693.2[4]

Table 3: Antimicrobial Activity of Furan Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, Staphylococcus aureus, Bacillus cereusNot specified[2]
2,4-disubstituted furan derivativesEscherichia coli, Proteus vulgarisNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route based on standard organic chemistry transformations.

Reaction Scheme:

(5-methylfuran-2-yl)boronic acid + Methyl 2-iodobenzoate --(Pd(PPh₃)₄, K₂CO₃)--> this compound

Materials:

  • (5-methylfuran-2-yl)boronic acid

  • Methyl 2-iodobenzoate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add (5-methylfuran-2-yl)boronic acid (1.2 eq.), methyl 2-iodobenzoate (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is for assessing the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or MCF-7).[9][10]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • "this compound" stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 3: Antibacterial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus).[11][12]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • "this compound" stock solution in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Resazurin solution

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Add 50 µL of the bacterial suspension to each well.

  • Include a positive control (antibiotic), a negative control (no bacteria), and a growth control (bacteria with no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be visualized by adding an indicator like resazurin.

Visualizations

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit to Lead cluster_3 Lead Optimization synthesis Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) cytotoxicity->sar antimicrobial->sar anti_inflammatory->sar adme ADME/Tox Profiling sar->adme lead_opt Lead Optimization adme->lead_opt

Caption: Hypothetical drug discovery workflow for a novel compound.

SignalingPathway cluster_pathway Hypothesized Cancer Cell Pathway compound This compound pi3k PI3K compound->pi3k Inhibition? akt Akt compound->akt Inhibition? receptor Growth Factor Receptor receptor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 2-(5-methylfuran-2-yl)benzoate as a versatile starting material for the preparation of various heterocyclic compounds. The protocols detailed below leverage the reactivity of both the furan ring and its methyl substituent to construct valuable benzimidazole and pyridazine scaffolds, which are of significant interest in medicinal chemistry and materials science.

Application I: Synthesis of Benzimidazole Derivatives

This compound can be elaborated into benzimidazole derivatives through a two-step sequence involving the selective oxidation of the furan's methyl group to a formyl group, followed by condensation with an o-phenylenediamine. This approach provides access to 2-furyl substituted benzimidazoles, a class of compounds with potential biological activities.

Workflow for Benzimidazole Synthesis

start This compound intermediate Methyl 2-(5-formylfuran-2-yl)benzoate start->intermediate Oxidation product Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate intermediate->product Condensation reagent1 Oxidizing Agent (e.g., MnO2) reagent1->intermediate reagent2 o-Phenylenediamine reagent2->product

Caption: Synthetic workflow for benzimidazole derivatives.

Quantitative Data for Benzimidazole Synthesis
StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
1Methyl 2-(5-formylfuran-2-yl)benzoateMnO₂Dichloromethane2524~85Analogous Reaction
2Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoateo-PhenylenediamineEthanol752~90[1]

Yields are based on analogous reactions and may vary.

Experimental Protocol: Synthesis of Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate

Step 1: Oxidation of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (20 mL/mmol), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield crude Methyl 2-(5-formylfuran-2-yl)benzoate, which can be used in the next step without further purification.

Step 2: Condensation with o-Phenylenediamine

  • Dissolve the crude Methyl 2-(5-formylfuran-2-yl)benzoate (1.0 eq) in ethanol (15 mL/mmol).

  • Add o-phenylenediamine (1.1 eq) to the solution.

  • Heat the reaction mixture to 75 °C and stir for 2 hours in an oxygenated-aqueous medium.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate.

Application II: Synthesis of Pyridazine Derivatives

The furan ring in this compound can be converted into a pyridazine ring. This transformation typically proceeds through an oxidative ring opening to form a 1,4-dicarbonyl intermediate, which then undergoes condensation with hydrazine to form the six-membered pyridazine ring.

Workflow for Pyridazine Synthesis

start This compound intermediate 1,4-Dicarbonyl Intermediate start->intermediate Ring Opening product Methyl 2-(6-methylpyridazin-3-yl)benzoate intermediate->product Cyclization reagent1 Oxidizing Agent / H₂O reagent1->intermediate reagent2 Hydrazine Hydrate reagent2->product

Caption: Synthetic workflow for pyridazine derivatives.

Quantitative Data for Pyridazine Synthesis
StepProductReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
11,4-Dicarbonyl IntermediateNBS, Acetone/H₂ODioxane252-Analogous Reaction
2Methyl 2-(6-methylpyridazin-3-yl)benzoateHydrazine HydrateEthanol802440-70[2]

Yields are based on analogous reactions and may vary. The intermediate is often not isolated.

Experimental Protocol: Synthesis of Methyl 2-(6-methylpyridazin-3-yl)benzoate

Step 1 & 2: One-Pot Ring Opening and Cyclization

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution while stirring at room temperature.

  • After the addition is complete, stir the reaction for 2 hours.

  • Add hydrazine hydrate (1.5 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 24 hours.[2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-(6-methylpyridazin-3-yl)benzoate.

Disclaimer: These protocols are based on analogous reactions found in the chemical literature. Researchers should perform their own optimization and characterization of all products. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate, a key intermediate in pharmaceutical and materials science research. The proposed synthetic route is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for the formation of carbon-carbon bonds. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the efficient and reproducible synthesis of the target compound on a larger scale.

Introduction

This compound is a biaryl-like structure that serves as a valuable building block in the synthesis of more complex molecules. Its furan and benzoate moieties make it a versatile precursor for the development of novel therapeutic agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is the method of choice for the synthesis of such compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and starting materials.[1][2][3] This protocol outlines a scalable synthesis from commercially available starting materials: Methyl 2-bromobenzoate and 5-methylfuran-2-boronic acid.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between Methyl 2-bromobenzoate and 5-methylfuran-2-boronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Reaction Scheme:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Data Presentation

Table 1: Starting Material Specifications
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
Methyl 2-bromobenzoate610-94-6C₈H₇BrO₂215.04≥98%Commercially Available[4][5]
5-Methylfuran-2-boronic acid62306-79-0C₅H₇BO₃125.92≥98%Commercially Available[6][7][8]
Pd₂(dba)₃51364-51-3C₅₁H₄₂O₃Pd₂915.72Catalyst GradeCommercially Available
SPhos657408-07-6C₂₇H₃₃OP416.52Ligand GradeCommercially Available
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, ≥99%Commercially Available
Toluene108-88-3C₇H₈92.14Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeCommercially Available
Brine (Saturated NaCl)N/ANaCl(aq)N/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Granular, ≥99%Commercially Available
Table 2: Recommended Reaction Parameters for Scale-Up
ParameterRecommended ValueNotes
Reactant Ratio
Methyl 2-bromobenzoate1.0 eqLimiting Reagent
5-Methylfuran-2-boronic acid1.1 - 1.5 eqExcess to drive reaction to completion.
Catalyst System
Pd₂(dba)₃ (Palladium Source)0.5 - 2.0 mol%Lower loadings are desirable for scale-up.
SPhos (Ligand)1.0 - 4.0 mol%Typically a 2:1 or 1:1 ratio of Ligand:Pd.
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqAnhydrous base is crucial.
Solvent
Toluene/Water10:1 to 5:1 (v/v)A biphasic system is often effective.
Reaction Conditions
Temperature80 - 110 °CMonitor reaction progress by TLC or LC-MS.
Reaction Time4 - 24 hoursDependent on scale and reaction temperature.
AtmosphereInert (Nitrogen or Argon)Essential to prevent catalyst degradation.

Experimental Protocols

Preparation of Starting Materials
  • Methyl 2-bromobenzoate: Can be synthesized from 2-bromobenzoic acid via Fischer esterification using methanol and a catalytic amount of sulfuric acid.[9] Alternatively, it is commercially available in high purity.

  • 5-Methylfuran-2-boronic acid: This reagent is commercially available.[6][7][8] It is recommended to store it under an inert atmosphere and at low temperatures to minimize degradation.

Scale-Up Suzuki-Miyaura Coupling Protocol (Exemplary 100g Scale)

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/thermocouple

  • Nitrogen/Argon inlet

  • Heating mantle with a temperature controller

  • Separatory funnel (2 L)

  • Rotary evaporator

Reagents:

  • Methyl 2-bromobenzoate (100 g, 0.465 mol, 1.0 eq)

  • 5-Methylfuran-2-boronic acid (64.6 g, 0.512 mol, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.15 g, 2.33 mmol, 0.5 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (1.94 g, 4.65 mmol, 1.0 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (193 g, 1.395 mol, 3.0 eq)

  • Toluene, anhydrous (1 L)

  • Deionized Water (200 mL)

Procedure:

  • Reaction Setup:

    • Assemble the 2 L three-necked flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

    • Charge the flask with Methyl 2-bromobenzoate, 5-methylfuran-2-boronic acid, Pd₂(dba)₃, SPhos, and anhydrous potassium carbonate.

  • Inerting the System:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous toluene (1 L) and deionized water (200 mL) to the flask via cannula or a dropping funnel. The water should be degassed prior to use by bubbling nitrogen through it for at least 30 minutes.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 90-100 °C.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (500 mL) and ethyl acetate (500 mL). Stir for 15 minutes.

    • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid or oil.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Oven-dry Glassware charge Charge Reactants, Catalyst, and Base start->charge inert Inert with Nitrogen charge->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat to 90-100 °C add_solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify product This compound purify->product

Caption: Scale-up synthesis workflow for this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and sparks. Ensure proper grounding of equipment to prevent static discharge.

  • Bases: Anhydrous potassium carbonate is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure: While this reaction is typically run at atmospheric pressure, heating a closed system can lead to a dangerous buildup of pressure. Ensure the reaction is properly vented.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use fresh, high-purity catalyst and ligand.
Poor quality boronic acidUse fresh boronic acid; older batches can degrade.
Insufficient baseEnsure the base is anhydrous and used in sufficient excess.
Formation of Homocoupling Byproducts Oxygen contaminationThoroughly degas solvents and maintain a strict inert atmosphere.
Difficult Purification Residual palladiumConsider a post-reaction treatment with a palladium scavenger.
Close boiling points of product and impuritiesOptimize purification conditions (e.g., different solvent system for recrystallization, fractional vacuum distillation).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocols and considering the scale-up parameters outlined in this document, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity. Careful attention to reaction conditions, particularly maintaining an inert atmosphere, is critical for success.

References

Application Notes and Protocols: Reactions of Methyl 2-(5-methylfuran-2-yl)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reactions of Methyl 2-(5-methylfuran-2-yl)benzoate with various nucleophiles. The document outlines key reactive sites, predictable reaction pathways, and provides experimental protocols for representative transformations. This information is intended to guide researchers in the strategic use of this compound as a versatile building block in organic synthesis and drug discovery.

Overview of Reactivity

This compound possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbon of the ester carbonyl group and the furan ring, which can undergo ring-opening under certain conditions. The specific reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions employed.

  • Nucleophilic Acyl Substitution at the Ester: The ester functional group is a classic site for nucleophilic attack. Strong nucleophiles can lead to the substitution of the methoxy group to form a variety of carboxylic acid derivatives.

  • Furan Ring Opening: The furan moiety, particularly with the electron-donating 5-methyl group, can be susceptible to cleavage under acidic or oxidative conditions, often initiated by a nucleophilic attack. This can lead to the formation of 1,4-dicarbonyl compounds.

Nucleophilic Reactions at the Ester Carbonyl

The reaction of nucleophiles at the ester carbonyl of this compound is a predictable and versatile transformation for the synthesis of various derivatives.

Alkaline hydrolysis of the methyl ester will yield the corresponding carboxylate salt, which upon acidic workup will provide 2-(5-methylfuran-2-yl)benzoic acid. The rates of hydrolysis can be influenced by the electronic properties of the heterocyclic substituent.

Reaction with primary or secondary amines will lead to the formation of the corresponding amides. This reaction is typically carried out at elevated temperatures or with the use of a catalyst.

Strong carbon nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are expected to react with the ester. The reaction likely proceeds through a double addition to the carbonyl group, after the initial substitution of the methoxy group, to yield a tertiary alcohol. For instance, reaction with excess phenylmagnesium bromide would be expected to produce (2-(5-methylfuran-2-yl)phenyl)diphenylmethanol.[1][2]

Table 1: Summary of Nucleophilic Reactions at the Ester Carbonyl

NucleophileReagent ExampleProductTypical Conditions
HydroxideNaOH or KOH in H₂O/solvent2-(5-methylfuran-2-yl)benzoic acidReflux in aqueous methanol or dioxane
AmineRNH₂ or R₂NHN-substituted-2-(5-methylfuran-2-yl)benzamideHeat in a sealed tube or microwave irradiation
Grignard ReagentPhMgBr(2-(5-methylfuran-2-yl)phenyl)diphenylmethanolAnhydrous ether or THF, followed by acidic workup

Furan Ring Opening Reactions

The furan ring of this compound can undergo ring-opening reactions, particularly under acidic conditions. The presence of the methyl group at the 5-position can facilitate this process by stabilizing a potential cationic intermediate.[3][4][5]

Treatment with aqueous acid can lead to the hydrolysis of the furan ring to a 1,4-dicarbonyl compound.[3][4][5] This transformation is believed to proceed through protonation of the furan oxygen, followed by nucleophilic attack of water and subsequent ring opening.

In more complex systems, where the nucleophile is held in proximity to the furan ring, intramolecular ring-opening reactions can be triggered. For instance, studies on related 5-methylfuran-containing molecules have shown that intramolecular attack by hydrazine nucleophiles can lead to the formation of new heterocyclic systems.[3][4][5]

Table 2: Furan Ring Opening Reactions

Reagent(s)Product TypeTypical Conditions
H₃O⁺1,4-dicarbonyl compoundAqueous acid (e.g., TFA, HCl), heat
Hydrazine derivatives (in proximity)Pyridazinium adductsPhysiological pH, proximity-induced

Experimental Protocols

This protocol is adapted from procedures for the hydrolysis of related aromatic esters.[6]

Materials:

  • This compound

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1 M NaOH solution (2.0 eq) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • A precipitate of 2-(5-methylfuran-2-yl)benzoic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

This protocol is based on the described acid-catalyzed hydrolysis of 5-methylfuran derivatives.[3][4][5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of TFA and water (e.g., 9:1 v/v).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-dicarbonyl product by column chromatography on silica gel.

Visualizations

Reaction_Pathways cluster_ester Nucleophilic Attack at Ester cluster_furan Furan Ring Opening Start This compound Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Start->Hydrolysis OH⁻ Aminolysis Aminolysis (e.g., RNH₂) Start->Aminolysis RNH₂ Grignard Grignard Reaction (e.g., PhMgBr) Start->Grignard 2 eq. RMgX Acid Carboxylic Acid Hydrolysis->Acid Amide Amide Aminolysis->Amide Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Start_Furan This compound Ring_Opening Acid-Catalyzed Ring Opening (e.g., H₃O⁺) Start_Furan->Ring_Opening H⁺, H₂O Dicarbonyl 1,4-Dicarbonyl Product Ring_Opening->Dicarbonyl

Caption: Potential reaction pathways of this compound with nucleophiles.

Experimental_Workflow Start Reaction Setup (Reactants + Solvent) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction complete Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 2-(5-methylfuran-2-yl)benzoate (CAS 159448-56-3), a key intermediate in various synthetic applications. The following sections outline common purification techniques, including column chromatography, preparative thin-layer chromatography (TLC), and recrystallization, along with expected quantitative outcomes and procedural diagrams.

Introduction

This compound is a biaryl compound whose purity is critical for subsequent reactions and biological assays. Common impurities may arise from starting materials, side reactions, or degradation. These can include unreacted starting materials from coupling reactions (e.g., methyl 2-halobenzoate or furan derivatives), homocoupled byproducts, and partially hydrolyzed or oxidized species. The purification strategies outlined below are designed to effectively remove these impurities.

Purification Techniques

Several methods can be employed to purify this compound. The choice of technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Column Chromatography

Column chromatography is a highly effective method for purifying multi-gram quantities of the target compound. Silica gel is the recommended stationary phase, with a non-polar/polar solvent system for elution.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the target compound from impurities.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data (Representative):

ParameterValue
Starting Material 1.0 g crude this compound
Stationary Phase Silica gel (60-120 mesh)
Eluent System Hexane:Ethyl Acetate (gradient)
Typical Recovery 85-95%
Purity (by HPLC) >98%
Preparative Thin-Layer Chromatography (TLC)

For smaller scale purifications (typically <100 mg), preparative TLC offers a rapid and efficient alternative to column chromatography.

Experimental Protocol:

  • Plate Preparation: Use commercially available preparative TLC plates coated with silica gel.

  • Sample Application: Dissolve the crude product in a volatile solvent and apply it as a thin band across the origin of the TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen eluent (e.g., hexane:ethyl acetate, 1:1). Allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the separated bands under UV light.

  • Extraction: Carefully scrape the silica band corresponding to the target compound into a flask.

  • Isolation: Extract the product from the silica gel with a polar solvent (e.g., ethyl acetate or dichloromethane), filter to remove the silica, and evaporate the solvent.

Quantitative Data (Representative):

ParameterValue
Starting Material 50 mg crude this compound
Stationary Phase Silica gel GF254 (1 mm thickness)
Eluent System Hexane:Ethyl Acetate (1:1)
Typical Recovery 70-85%
Purity (by HPLC) >99%
Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful purification. For methyl esters of benzoic acid derivatives, a mixed solvent system or a single solvent with temperature-dependent solubility is often effective.

Experimental Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include methanol, ethanol, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Quantitative Data (Representative):

ParameterValue
Starting Material 1.0 g crude this compound
Solvent System Methanol/Water or Dichloromethane/Hexane
Typical Recovery 75-90%
Purity (by Melting Point) Sharp melting point

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow Crude Crude Product Col_Chrom Column Chromatography Crude->Col_Chrom Large Scale Prep_TLC Preparative TLC Crude->Prep_TLC Small Scale Recryst Recrystallization Crude->Recryst If Solid Pure_Product Pure this compound Col_Chrom->Pure_Product Prep_TLC->Pure_Product Recryst->Pure_Product

Caption: General purification workflow for this compound.

Column_Chromatography_Workflow Start Crude Sample Dissolve Dissolve in Minimal Solvent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Detailed workflow for purification by column chromatography.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling to Induce Crystallization Hot_Filter->Cool Filter Vacuum Filtration to Collect Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step protocol for purification by recrystallization.

Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of Methyl 2-(5-methylfuran-2-yl)benzoate in materials science, particularly in the field of organic electronics. Due to the limited availability of direct experimental data for this specific molecule, the information presented herein is based on established principles and extrapolated data from structurally similar furan- and benzoate-containing compounds. These notes are intended to serve as a foundational guide for researchers exploring the synthesis, characterization, and application of this and related novel materials.

Introduction

This compound is a heterocyclic compound incorporating both a furan and a methyl benzoate moiety. The constituent parts suggest potential for applications in materials science. Furan-containing polymers are recognized for their favorable electronic properties, good solubility, and potential for synthesis from bio-renewable resources.[1][2] The benzoate group, an aromatic ester, can influence molecular packing and electronic characteristics. The linkage between these two rings at the 2-position of the benzoate ring introduces a specific stereochemistry that can impact the planarity and intermolecular interactions of resulting materials.

Potential applications for this compound in materials science include:

  • Monomer for Conjugated Polymers: This molecule can be functionalized and polymerized to create materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

  • Small Molecule Organic Semiconductors: The compound itself, or derivatives thereof, could be utilized as the active material in vacuum-deposited or solution-processed organic electronic devices.

  • Building Block for Advanced Materials: Its structure can be incorporated into more complex molecular architectures for applications in sensors, nonlinear optics, and other advanced functional materials.

Proposed Synthesis

A plausible synthetic route to this compound is via a palladium-catalyzed Suzuki cross-coupling reaction. This widely used method is effective for forming carbon-carbon bonds between aromatic rings.[3][4][5] The proposed reaction involves the coupling of methyl 2-bromobenzoate with 5-methylfuran-2-boronic acid.

Diagram of Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Methyl 2-bromobenzoate F This compound A->F Suzuki Coupling B 5-Methylfuran-2-boronic acid B->F C Pd(PPh3)4 C->F D K2CO3 D->F E Toluene/Ethanol/Water E->F

Caption: Proposed Suzuki coupling synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 2-bromobenzoate

  • 5-Methylfuran-2-boronic acid[6][7][8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq.), 5-methylfuran-2-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Protocols

Based on the properties of related furan-based materials, this compound is a promising candidate for use in organic electronics.[9] Furan-containing polymers have shown good charge transport properties and solubility.[10]

Application as a Monomer for Organic Semiconductors

This compound can be further functionalized (e.g., through bromination or conversion to a boronic ester) and used as a monomer in polymerization reactions (e.g., Suzuki or Stille coupling) to synthesize conjugated polymers. These polymers could be investigated as active layers in OFETs.

Thin Film Deposition for Device Fabrication

For characterization and device fabrication, the synthesized material (either the small molecule or a polymer derived from it) needs to be deposited as a thin film onto a substrate (e.g., glass or silicon wafer). Spin coating is a common and effective method for this purpose.[11][12][13][14][15]

Diagram of Thin Film Fabrication and Characterization Workflow

G A Dissolve Material in Solvent C Spin Coating A->C B Clean Substrate B->C D Anneal Thin Film C->D E Characterization D->E I Device Fabrication (e.g., OFET) D->I F Cyclic Voltammetry (HOMO/LUMO) E->F G UV-Vis Spectroscopy (Band Gap) E->G H AFM (Morphology) E->H J Deposit Electrodes I->J K Measure Device Performance J->K

Caption: Workflow for thin film fabrication and characterization of the material.

Experimental Protocol: Thin Film Deposition by Spin Coating

Materials:

  • Synthesized material (e.g., polymer of this compound derivative)

  • Suitable solvent (e.g., chloroform, chlorobenzene, or a less hazardous alternative)[10]

  • Substrates (e.g., glass slides, silicon wafers)

  • Acetone, isopropanol, deionized water

  • Spin coater

  • Hotplate

Procedure:

  • Prepare a solution of the material in the chosen solvent at a specific concentration (e.g., 5-20 mg/mL). The solution may need to be stirred and/or gently heated to ensure complete dissolution. Filter the solution through a syringe filter (e.g., 0.2 µm PTFE).

  • Clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water (15 minutes each). Dry the substrates with a stream of nitrogen gas.

  • Optional: Treat the substrates with a surface modification agent (e.g., HMDS or OTS) or oxygen plasma to improve film quality.

  • Place a cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the filtered solution onto the center of the substrate.

  • Start the spin coater. A typical two-step program might be:

    • Step 1: 500-1000 rpm for 5-10 seconds (to spread the solution).

    • Step 2: 2000-5000 rpm for 30-60 seconds (to thin the film). The final thickness is dependent on the solution concentration and spin speed.[12]

  • After spinning, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 80-150 °C) for a set time (e.g., 10-30 minutes) to remove residual solvent and potentially improve film morphology.

Electrochemical Characterization

Cyclic voltammetry (CV) is a crucial technique to determine the electrochemical properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[16][17][18] These parameters are vital for designing and understanding the performance of organic electronic devices.

Experimental Protocol: Cyclic Voltammetry

Materials:

  • Thin film of the material on a conductive substrate (e.g., ITO-coated glass) or a solution of the material.

  • Three-electrode electrochemical cell:

    • Working electrode: The thin film on the conductive substrate.

    • Reference electrode: Ag/AgCl or Ag/Ag wire.

    • Counter electrode: Platinum wire or foil.

  • Electrolyte solution: Typically a 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Ferrocene (for calibration).

  • Potentiostat.

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Purge the electrolyte solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the measurement.

  • Record the cyclic voltammogram by sweeping the potential. The potential range should be wide enough to observe the onset of the first oxidation and reduction peaks.

  • After the measurement, add a small amount of ferrocene to the cell and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.

  • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram of the material.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 5.1]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 5.1] (Note: The value of 5.1 eV is the absolute energy level of the Fc/Fc+ redox couple below the vacuum level).

Predicted Properties and Data

While specific data for this compound is unavailable, the following tables summarize typical properties of related furan-containing organic semiconductor materials to provide a benchmark for expected performance.

Table 1: Optical Properties of Representative Furan-Containing Conjugated Molecules/Polymers
Compound/Polymer ClassAbsorption Max (λ_max, nm)Optical Band Gap (E_g, eV)Reference
Furan-Fluorene Copolymers380 - 4502.3 - 2.6[19]
Diketopyrrolopyrrole-Furan Polymers700 - 8501.4 - 1.6[20]
2-Arylfuran Derivatives300 - 350~3.0 - 3.5Inferred
Table 2: Electrochemical Properties of Representative Furan-Containing Conjugated Molecules/Polymers
Compound/Polymer ClassHOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)Reference
Furan-Fluorene Copolymers-5.4 to -5.8-2.8 to -3.12.6 - 2.7[19]
Diketopyrrolopyrrole-Furan Polymers-5.2 to -5.4-3.6 to -3.81.6 - 1.8[20]
2-Arylfuran Derivatives-5.5 to -6.0-2.0 to -2.53.0 - 4.0Inferred

Structure-Property Relationships

The electronic and physical properties of materials derived from this compound will be heavily influenced by its molecular structure.

Diagram of Logical Relationships

G A Molecular Structure (this compound) B Torsional Angle (between furan and benzoate rings) A->B C Electronic Nature (Electron-donating furan, electron-withdrawing ester) A->C E Intermolecular Packing (π-π stacking) B->E D Intramolecular Charge Transfer C->D F HOMO/LUMO Energy Levels D->F H Optical Absorption/Emission D->H G Charge Carrier Mobility E->G I Device Performance (OFET, OPV, etc.) F->I G->I H->I

Caption: Structure-property-performance relationships for the target material.

Conclusion

This compound represents an unexplored but potentially valuable building block for novel organic electronic materials. The protocols and data presented in these application notes, derived from established knowledge of similar chemical structures, provide a comprehensive starting point for its synthesis, characterization, and integration into functional devices. Researchers are encouraged to use this guide to explore the promising properties of this and related furan-based compounds.

References

Application Notes and Protocols: Catalytic Applications of Methyl 2-(5-methylfuran-2-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methylfuran-2-yl)benzoate and its derivatives are emerging as versatile scaffolds in the field of catalysis. The inherent electronic properties of the furan ring, coupled with the coordinating potential of the benzoate group, offer unique opportunities for the design of novel catalytic systems and for their use as substrates in synthetically important transformations.[1] This document provides an overview of the potential catalytic applications of these compounds, supported by detailed experimental protocols and data presentation guidelines. While direct catalytic applications of "this compound" are not extensively reported, its structural motifs are present in compounds known to be active in various catalytic processes. The protocols and applications described herein are based on established methodologies for similar furan-containing molecules.

Application as a Substrate in Palladium-Catalyzed Direct C-H Arylation

The furan moiety is a well-established substrate for palladium-catalyzed direct C-H arylation reactions, which allow for the formation of C-C bonds without the need for pre-functionalized starting materials.[1] The C-H bonds on the furan ring of this compound derivatives can be selectively functionalized, providing a route to more complex molecules with potential applications in medicinal chemistry and materials science. Specifically, the C3 and C5 positions of the furan ring are susceptible to regioselective arylation depending on the reaction conditions.[2]

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the direct C-H arylation of furan derivatives, which can be expected for "this compound" as a substrate.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1202485
21-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (3)-Cs₂CO₃DMF1101878
32-ChloropyridinePd(OAc)₂ (2)cataCXium® A (4)K₃PO₄Toluene1303665
44-Bromotoluene[Pd(NHC)Cl₂] (1)-KOAcDMAc150892

Note: This data is representative of furan arylation reactions and should be used as a guideline for optimizing reactions with this compound derivatives.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of this compound

This protocol is adapted from established procedures for the regioselective C3-arylation of 2-substituted furans.[2]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Xylene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous xylene (5 mL) to the reaction vessel.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the C3-arylated product.

Catalytic Cycle for Direct C-H Arylation

G Figure 1: Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition C-H Activation C-H Activation Oxidative Addition->C-H Activation Reductive Elimination Reductive Elimination C-H Activation->Reductive Elimination Reductive Elimination->Active Pd(0) Arylated Product Arylated Product Reductive Elimination->Arylated Product Ar-X Ar-X Ar-X->Oxidative Addition Furan Substrate Furan Substrate Furan Substrate->C-H Activation Base Base Base->C-H Activation

Caption: Pd-catalyzed C-H arylation cycle.

Potential as a Precursor for Novel Ligand Synthesis

While not a conventional ligand itself, the structure of this compound allows for its derivatization into novel ligands for transition metal catalysis. The furan and benzoate moieties can be functionalized to introduce coordinating atoms such as phosphorus or nitrogen, leading to the development of bespoke ligands for specific catalytic applications. For instance, the methyl group on the furan ring could be a site for functionalization.

Hypothetical Ligand Synthesis Workflow

G Figure 2: Workflow for Ligand Synthesis Start This compound Step1 Functional Group Introduction (e.g., Bromination) Start->Step1 Step2 Introduction of Coordinating Group (e.g., Phosphination) Step1->Step2 Step3 Purification and Characterization Step2->Step3 End Novel Furan-Based Ligand Step3->End

Caption: Ligand synthesis from the core scaffold.

Application in Cross-Ketonization Reactions

Recent studies have shown that methyl 2-furoate can undergo cross-ketonization with carboxylic acids over a zirconia catalyst to produce acyl furans.[3] By analogy, this compound could potentially undergo a similar reaction, where the ester group is converted to a ketone. This provides a sustainable and atom-economical route to valuable furan-containing ketones.

Quantitative Data for Cross-Ketonization of Methyl 2-Furoate
EntryCarboxylic AcidCatalystTemp (°C)2-MF Conversion (%)Acyl Furan Selectivity (%)
1Acetic AcidZrO₂3509087
2Propionic AcidZrO₂3508582
3Butyric AcidZrO₂3508279

Data from a study on methyl 2-furoate, indicative of potential outcomes for derivatives.[3]

Experimental Protocol: Gas-Phase Cross-Ketonization

This protocol is based on the continuous-flow, gas-phase synthesis of 2-acetyl furan.[3]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Zirconia (ZrO₂) catalyst

  • Fixed-bed reactor

  • Carrier gas (e.g., Nitrogen)

  • Syringe pump

Procedure:

  • Pack a fixed-bed reactor with the ZrO₂ catalyst.

  • Heat the reactor to the desired temperature (e.g., 350 °C) under a continuous flow of nitrogen.

  • Prepare a solution of this compound and the carboxylic acid in a suitable molar ratio (e.g., 1:4).

  • Introduce the reactant mixture into the reactor via a syringe pump at a controlled flow rate.

  • The product stream is cooled and collected in a cold trap.

  • Analyze the product mixture by GC-MS to determine conversion and selectivity.

  • The crude product can be purified by distillation or chromatography.

Conclusion

This compound and its derivatives represent a promising class of compounds for catalytic applications. While direct catalytic roles are still under exploration, their utility as substrates in C-H activation reactions and as precursors for novel ligands is strongly suggested by the existing literature on furan chemistry. The protocols and data presented here provide a solid foundation for researchers to explore the catalytic potential of this versatile molecular scaffold. Further research in this area is warranted and is expected to uncover new and exciting applications in organic synthesis and beyond.

References

Application Notes and Protocols for the Functionalization of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential functionalization methods for Methyl 2-(5-methylfuran-2-yl)benzoate, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a roadmap for the strategic modification of this scaffold at its key reactive sites: the furan ring, the benzoate ring, and the ester moiety.

I. Functionalization of the Furan Ring

The furan ring is an electron-rich heterocycle, making it susceptible to various transformations, including electrophilic substitution, oxidation, and ring-opening reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution on the furan ring is expected to occur preferentially at the C5 position due to the directing effect of the existing substituents.

Table 1: Electrophilic Aromatic Substitution Reactions on the Furan Ring

ReactionReagents and ConditionsExpected Product
Nitration HNO₃, Ac₂O, 0 °CMethyl 2-(5-methyl-4-nitrofuran-2-yl)benzoate
Bromination NBS, THF, 0 °C to rtMethyl 2-(4-bromo-5-methylfuran-2-yl)benzoate
Acylation Ac₂O, SnCl₄, CH₂Cl₂, 0 °CMethyl 2-(4-acetyl-5-methylfuran-2-yl)benzoate

Experimental Protocol: Bromination of the Furan Ring

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-(4-bromo-5-methylfuran-2-yl)benzoate.

Oxidation of the Furan Methyl Group

The methyl group at the C5 position of the furan ring can be oxidized to a formyl or carboxyl group, providing a handle for further derivatization.

Table 2: Oxidation of the Furan Methyl Group

ReactionReagents and ConditionsExpected Product
Formylation DDQ, Dioxane, H₂O, refluxMethyl 2-(5-formylfuran-2-yl)benzoate
Carboxylation KMnO₄, Pyridine, H₂O, reflux2-(2-(Methoxycarbonyl)phenyl)-5-methylfuran-3-carboxylic acid

Experimental Protocol: Oxidation to Methyl 2-(5-formylfuran-2-yl)benzoate

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated hydroquinone.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield Methyl 2-(5-formylfuran-2-yl)benzoate.[1]

Furan Ring Opening by Hydrolysis

Under acidic conditions, the 5-methylfuran moiety can undergo hydrolysis to yield a 1,4-dicarbonyl compound.[2][3]

Table 3: Furan Ring Opening

ReactionReagents and ConditionsExpected Product
Acid Hydrolysis TFA, H₂O, rtMethyl 2-(2,5-dioxohexyl)benzoate

Experimental Protocol: Acid-Catalyzed Hydrolysis of the Furan Ring

  • Dissolve this compound (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water.

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 2-(2,5-dioxohexyl)benzoate.[2][3]

II. Functionalization of the Benzoate Ring

The benzoate ring can be functionalized through electrophilic substitution or by introducing a leaving group for cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This two-step process involves the introduction of a halogen onto the benzoate ring, followed by a palladium-catalyzed cross-coupling reaction.

Table 4: Suzuki-Miyaura Cross-Coupling of the Benzoate Ring

StepReactionReagents and ConditionsIntermediate/Product
1 Bromination Br₂, FeBr₃, CH₂Cl₂Methyl 4-bromo-2-(5-methylfuran-2-yl)benzoate
2 Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CMethyl 4-aryl-2-(5-methylfuran-2-yl)benzoate

Experimental Protocol: Two-Step Synthesis of Methyl 4-aryl-2-(5-methylfuran-2-yl)benzoate

Step 1: Bromination of the Benzoate Ring

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add a solution of bromine (1.1 eq) in CH₂Cl₂ to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 2-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield Methyl 4-bromo-2-(5-methylfuran-2-yl)benzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine Methyl 4-bromo-2-(5-methylfuran-2-yl)benzoate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired Methyl 4-aryl-2-(5-methylfuran-2-yl)benzoate.[4][5][6]

III. Functionalization of the Ester Group

The methyl ester group offers a reliable site for modification through hydrolysis, reduction, or amidation.

Hydrolysis to Carboxylic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Table 5: Ester Hydrolysis

ReactionReagents and ConditionsExpected Product
Saponification LiOH, THF/H₂O, rt2-(5-Methylfuran-2-yl)benzoic acid

Experimental Protocol: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(5-Methylfuran-2-yl)benzoic acid.

Reduction to Alcohol

Strong reducing agents can be used to reduce the ester to a primary alcohol.

Table 6: Ester Reduction

ReactionReagents and ConditionsExpected Product
Reduction LiAlH₄, THF, 0 °C to rt(2-(5-Methylfuran-2-yl)phenyl)methanol

Experimental Protocol: Reduction of the Methyl Ester

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to give (2-(5-Methylfuran-2-yl)phenyl)methanol.

IV. Visualizing Functionalization Pathways

The following diagrams illustrate the logical flow of the described functionalization strategies.

functionalization_overview main This compound furan Furan Ring main->furan benzoate Benzoate Ring main->benzoate ester Ester Group main->ester sub_furan Electrophilic Substitution furan->sub_furan ox_furan Methyl Group Oxidation furan->ox_furan open_furan Ring Opening (Hydrolysis) furan->open_furan sub_benzoate Halogenation benzoate->sub_benzoate hydrolysis_ester Hydrolysis ester->hydrolysis_ester reduction_ester Reduction ester->reduction_ester suzuki Suzuki Coupling sub_benzoate->suzuki

Figure 1. Overview of Functionalization Sites.

furan_functionalization_workflow start This compound reagent_sub Electrophile (e.g., NBS, HNO₃/Ac₂O) start->reagent_sub Electrophilic Substitution reagent_ox Oxidizing Agent (e.g., DDQ, KMnO₄) start->reagent_ox Oxidation reagent_open Acid (e.g., TFA/H₂O) start->reagent_open Hydrolysis product_sub C4-Substituted Furan Derivative reagent_sub->product_sub product_ox C5-Formyl or Carboxyl Derivative reagent_ox->product_ox product_open 1,4-Dicarbonyl Compound reagent_open->product_open

Figure 2. Furan Ring Functionalization Workflow.

benzoate_functionalization_workflow start This compound reagent_halo Halogenating Agent (e.g., Br₂/FeBr₃) start->reagent_halo Halogenation intermediate_halo Halogenated Benzoate Derivative reagent_halo->intermediate_halo reagent_suzuki Arylboronic Acid, Pd Catalyst, Base intermediate_halo->reagent_suzuki Suzuki-Miyaura Coupling product_suzuki Biaryl Derivative reagent_suzuki->product_suzuki

Figure 3. Benzoate Ring Functionalization Workflow.

ester_functionalization_workflow start This compound reagent_hydrolysis Base or Acid (e.g., LiOH) start->reagent_hydrolysis Hydrolysis reagent_reduction Reducing Agent (e.g., LiAlH₄) start->reagent_reduction Reduction product_acid Carboxylic Acid Derivative reagent_hydrolysis->product_acid product_alcohol Primary Alcohol Derivative reagent_reduction->product_alcohol

Figure 4. Ester Group Functionalization Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a palladium-catalyzed cross-coupling reaction (such as Suzuki-Miyaura or Stille coupling) followed by an optional esterification step if the coupling is performed on the corresponding benzoic acid.

Scenario 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling between Methyl 2-bromobenzoate and a 5-methylfuran-2-boron reagent, but I am observing very low to no yield of the desired product. What are the potential causes and solutions?

Answer:

Low yields in the Suzuki-Miyaura coupling of furan-based boron reagents are a common issue, often related to the instability of the boronic acid and suboptimal reaction conditions. Here is a breakdown of potential causes and troubleshooting steps:

  • Protodeboronation of Furanboronic Acid: 5-Methylfuran-2-boronic acid is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methylfuran and reducing the amount of nucleophile available for the cross-coupling.[1]

    • Solution:

      • Use a boronic acid surrogate: Instead of the boronic acid, consider using potassium 5-methylfuran-2-yltrifluoroborate or a 5-methylfuran-2-boronic acid pinacol ester (MIDA boronate). These are generally more stable and less prone to protodeboronation.[1][2] A study on the coupling of 5-methylfuran-2-yltrifluoroborate with 4-bromobenzonitrile showed excellent yields.[2]

      • Optimize the base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH, which can accelerate protodeboronation.

      • Control reaction time and temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of boronic acid decomposition.

  • Inefficient Catalytic System: The choice of palladium source and ligand is critical for a successful coupling.

    • Solution:

      • Ligand Selection: For challenging couplings involving heteroaryl boronic acids, bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos often give superior results.[2]

      • Palladium Precatalyst: Using a pre-formed palladium catalyst complex can sometimes be more effective than generating the active catalyst in situ.[3]

  • Improper Solvent or Temperature:

    • Solution: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or EtOH/H₂O) is often used for Suzuki couplings.[3] The optimal temperature will depend on the specific substrates and catalyst system, typically ranging from 80-110 °C.

Logical Troubleshooting Workflow for Low Yield in Suzuki Coupling

Start Low Yield in Suzuki Coupling Check_Boronic_Acid Evaluate Boronic Acid Stability Start->Check_Boronic_Acid Use_Surrogate Switch to Trifluoroborate or MIDA Ester Check_Boronic_Acid->Use_Surrogate Protodeboronation Suspected Optimize_Catalyst Optimize Catalyst System Check_Boronic_Acid->Optimize_Catalyst Boronic Acid is Stable Use_Surrogate->Optimize_Catalyst Change_Ligand Use Bulky Phosphine Ligand (e.g., RuPhos) Optimize_Catalyst->Change_Ligand Inefficient Catalysis Optimize_Conditions Adjust Reaction Conditions Optimize_Catalyst->Optimize_Conditions Catalyst is Optimal Change_Ligand->Optimize_Conditions Change_Base_Solvent Use Milder Base (e.g., K2CO3) and Appropriate Solvent Optimize_Conditions->Change_Base_Solvent Suboptimal Conditions End Improved Yield Change_Base_Solvent->End cluster_suzuki Suzuki-Miyaura Pathway cluster_stille Stille Pathway ArylHalide_S Methyl 2-bromobenzoate Suzuki_Reaction Pd(OAc)2 / RuPhos Cs2CO3, Dioxane/H2O ArylHalide_S->Suzuki_Reaction FuranBoron 5-Methylfuran-2-yl trifluoroborate FuranBoron->Suzuki_Reaction Product This compound Suzuki_Reaction->Product ArylHalide_St Methyl 2-iodobenzoate Stille_Reaction Pd(PPh3)4 DMF ArylHalide_St->Stille_Reaction FuranStannane 2-(Tributylstannyl)- 5-methylfuran FuranStannane->Stille_Reaction Stille_Reaction->Product

References

Technical Support Center: Purification of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methyl 2-(5-methylfuran-2-yl)benzoate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a Suzuki-Miyaura cross-coupling reaction, can lead to several impurities. The most prevalent include:

  • Homo-coupled byproducts: Formation of biphenyl derivatives from the coupling of two molecules of the aryl halide or two molecules of the furan boronic acid.

  • Protodeboronation byproduct: The boronic acid starting material can be replaced by a hydrogen atom, leading to the formation of 2-methylfuran.

  • Unreacted starting materials: Residual methyl 2-bromobenzoate (or other halide) and 5-methylfuran-2-boronic acid may remain in the crude product.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the coupling reaction can contaminate the final product.

  • Solvent and base residues: Incomplete removal of solvents and bases used in the reaction and workup steps.

Q2: What are the recommended purification techniques for this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities. Silica gel is typically used as the stationary phase.

  • Recrystallization: This technique is suitable for removing minor impurities when the crude product is already of relatively high purity. The choice of solvent is critical for successful recrystallization.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more detailed analysis of the sample's composition and can be used to identify specific impurities and quantify the purity of the final product. 1H NMR and 13C NMR spectroscopy are also essential for confirming the structure and assessing the purity of the final product.

Troubleshooting Guides

Column Chromatography Troubleshooting

Problem: Poor separation of the product from impurities.

Possible Cause Solution
Inappropriate solvent system (eluent)Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent for separation.
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Improper column packingEnsure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
Co-elution of impuritiesIf an impurity has a similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system.

Problem: The product is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enoughGradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Compound has strong interactions with the silica gelConsider adding a small amount of a more polar solvent like methanol to the eluent. Alternatively, try a different stationary phase like alumina.
Recrystallization Troubleshooting

Problem: The compound does not crystallize.

Possible Cause Solution
The solution is not saturatedConcentrate the solution by evaporating some of the solvent.
The solution is cooling too quicklyAllow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.
The chosen solvent is not suitableExperiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Presence of significant impuritiesIf the crude product is highly impure, it may inhibit crystallization. Purify the compound by column chromatography first.

Problem: The crystals are oily or impure.

Possible Cause Solution
Incomplete dissolution of impuritiesEnsure that all the crude material, except for insoluble impurities, dissolves in the hot solvent. Filter the hot solution to remove any insoluble material before cooling.
Trapping of mother liquorWash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

A common eluent system for similar compounds is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis. For instance, starting with 95:5 hexane/ethyl acetate and gradually increasing the polarity might be effective.[1]

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents to screen include methanol, ethanol, isopropanol, or mixtures with water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

The following table provides a hypothetical example of purification data for this compound. Actual results will vary depending on the specific reaction conditions and purification procedure.

Purification Step Initial Mass (g) Final Mass (g) Purity (by GC-MS) Yield (%)
Crude Product5.00-75%-
Column Chromatography5.003.50>98%70%
Recrystallization3.503.15>99.5%90%

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Determine Eluent fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions Identify Product solvent_removal Solvent Removal pure_fractions->solvent_removal purified_product Purified Product solvent_removal->purified_product recrystallization Recrystallization purified_product->recrystallization For higher purity purity_check Purity & Structure Confirmation (GC-MS, NMR) purified_product->purity_check recrystallization->purity_check

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

troubleshooting_column start Poor Separation? overloaded Column Overloaded? start->overloaded Yes packing Improper Packing? start->packing No overloaded->packing No reduce_load Reduce Sample Load overloaded->reduce_load Yes eluent Incorrect Eluent? packing->eluent No repack Repack Column packing->repack Yes optimize_eluent Optimize Eluent via TLC eluent->optimize_eluent Yes

Caption: A logical troubleshooting guide for poor separation in column chromatography.

References

Optimizing reaction conditions for "Methyl 2-(5-methylfuran-2-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, likely via a Suzuki-Miyaura cross-coupling reaction between a methyl benzoate derivative and a 5-methylfuran boronic acid or ester.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect base or insufficient amount. 3. Low reaction temperature. 4. Poor quality of reagents (e.g., moisture in solvent, degraded boronic acid). 5. Inefficient ligand.1. Use a fresh batch of palladium catalyst and ensure proper handling to avoid deactivation. Consider a catalyst screening to find the optimal one. 2. The choice of base is crucial. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and used in sufficient excess (typically 2-3 equivalents).[1][2] 3. Increase the reaction temperature in increments of 10°C. Microwave heating can also be explored to improve reaction times and yields.[1] 4. Use anhydrous solvents. Degas the reaction mixture to remove oxygen. Use fresh or recently purified boronic acid/ester. 5. The choice of phosphine ligand can significantly impact the reaction. Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)₃).
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Protodeboronation (loss of the boronic acid group). 3. Hydrolysis of the furan ring.1. This can occur at high temperatures or with prolonged reaction times. Try lowering the temperature or reducing the reaction time. Using a less reactive base might also help. 2. This is often promoted by an excess of base or the presence of water. Ensure anhydrous conditions and use the base in the recommended amount. 3. The furan ring can be sensitive to acidic conditions.[3] Ensure the reaction medium is basic. If acidic workup is required, perform it quickly and at low temperatures.
Reaction Stalls (Does not go to completion) 1. Catalyst deactivation. 2. Insufficient mixing. 3. Low reagent concentration.1. The catalyst may be poisoned by impurities or degrade over time at high temperatures. Adding a second portion of the catalyst may restart the reaction. 2. Ensure vigorous stirring, especially for heterogeneous mixtures. 3. Check the concentration of your reactants. If too dilute, the reaction rate may be very slow.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Residual catalyst.1. Optimize the reaction to minimize side products. Use a different chromatography stationary phase or solvent system for better separation. Recrystallization may also be an option. 2. Palladium residues can often be removed by washing the organic extract with an aqueous solution of a sulfur-containing compound (e.g., sodium thiocyanate) or by using a metal scavenger.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a methyl benzoate derivative (such as methyl 2-bromobenzoate or methyl 2-iodobenzoate) with 5-methylfuran-2-boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The optimal catalyst and ligand combination often needs to be determined empirically. A good starting point is to use a common palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For Suzuki couplings involving furans, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or tri-tert-butylphosphine often give good results. Automated systems can be used for rapid screening of catalysts and ligands to optimize the turnover number and yield.[4][5]

Q3: What are the typical reaction conditions for the Suzuki-Miyaura coupling?

A3: Typical conditions involve heating the reactants with a palladium catalyst (1-5 mol%), a phosphine ligand, and a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent. Common solvents include toluene, dioxane, or a mixture of an organic solvent and water (e.g., EtOH/H₂O).[2] Reaction temperatures can range from 60°C to 110°C.[6]

Q4: My reaction is not working. What are the first things I should check?

A4: First, confirm the quality and purity of your starting materials and solvents. Ensure your reaction setup is free of oxygen and moisture, as these can deactivate the catalyst and boronic acid. Verify that the correct amounts of all reagents were added. Finally, check the reaction temperature and ensure adequate mixing.

Q5: I am observing a significant amount of homocoupling of the 5-methylfuran-2-boronic acid. How can I minimize this?

A5: Homocoupling is a common side reaction. To minimize it, you can try a lower reaction temperature, a less reactive base, or a different palladium catalyst/ligand system. Slowly adding the boronic acid to the reaction mixture can also sometimes reduce homocoupling.

Q6: Are there any specific safety precautions I should take?

A6: Standard laboratory safety procedures should be followed. Palladium catalysts can be pyrophoric. Phosphine ligands are often toxic and air-sensitive. Boronic acids can have irritant properties. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add methyl 2-bromobenzoate (1 equivalent), 5-methylfuran-2-boronic acid (1.2 equivalents), and a base such as K₂CO₃ (2.5 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and filter off the solids. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting.

Reaction_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Methyl 2-(5-methylfuran- 2-yl)benzoate Reductive_Elimination->Product ArX Methyl 2-halobenzoate ArX->Oxidative_Addition Ar'B(OH)2 5-Methylfuran- 2-boronic acid Ar'B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle for the synthesis.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Base, and Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree A Low or No Yield B Check Reagent Quality A->B G Check for Side Reactions A->G C Re-purify/Use Fresh Reagents B->C Poor Quality D Optimize Reaction Conditions B->D Good Quality E Screen Catalyst/Ligand/Base D->E F Adjust Temperature/Time D->F H Modify Workup/Purification G->H Impure Product I Analyze by NMR/MS to Identify Byproducts G->I Unknown Peaks

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Degradation of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of Methyl 2-(5-methylfuran-2-yl)benzoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial degradation steps for this compound?

A1: While specific pathways for this exact molecule are not extensively documented, based on its structure, the initial degradation is expected to occur at two primary sites: the furan ring and the benzoate group. The furan ring is susceptible to oxidative cleavage, a common transformation in both microbial and chemical degradation processes.[1][2][3] Concurrently, the methyl ester of the benzoate group can undergo hydrolysis to form the corresponding carboxylic acid, and the aromatic ring may be hydroxylated.

Q2: What are the likely microbial degradation pathways?

A2: Microbial metabolism of furan-containing compounds often involves the oxidation of substituents on the furan ring, followed by ring cleavage.[3] For this compound, a plausible pathway involves the initial oxidation of the methyl group on the furan ring to a carboxylic acid, followed by enzymatic reactions that open the furan ring. The benzoate portion is likely metabolized through pathways similar to those for benzoate, which typically involve hydroxylation and subsequent ring cleavage to enter central metabolic cycles like the TCA cycle.[4]

Q3: What chemical degradation pathways should I consider?

A3: Chemical degradation can be initiated by oxidation, hydrolysis, or photolysis. Oxidative cleavage of the furan ring can occur, leading to the formation of dicarbonyl compounds.[1] The ester linkage is susceptible to hydrolysis under acidic or basic conditions.

Q4: How does photodegradation affect this compound?

A4: Aromatic esters can undergo photodegradation, often initiated by the absorption of UV light.[5][6] This can lead to the cleavage of the ester bond or reactions involving the aromatic rings. For furan-containing compounds, UV radiation can contribute to their degradation. The presence of photosensitizers, such as humic substances in environmental samples, can accelerate photodegradation through the formation of reactive oxygen species.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed in microbial culture. 1. The microbial strain(s) may not have the necessary metabolic pathways. 2. The compound may be toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, oxygen).[9][10] 4. Low bioavailability of the compound.1. Use a microbial consortium from a contaminated site or known degraders of aromatic compounds.[11][12] 2. Perform a toxicity assay and test a range of lower concentrations. 3. Optimize culture conditions for the specific microbial strains. 4. Add a surfactant to increase bioavailability, but first check for its biodegradability and toxicity.
Inconsistent degradation rates between replicates. 1. Inoculum variability. 2. Inhomogeneous distribution of the compound in the medium. 3. Analytical errors during sample preparation or analysis.1. Ensure a standardized and well-mixed inoculum is used for all replicates. 2. Ensure the compound is fully dissolved or evenly suspended in the culture medium before inoculation. 3. Review and standardize sample extraction and analytical procedures.
Appearance of unknown peaks in chromatograms. 1. Formation of degradation intermediates. 2. Contamination of the sample or analytical system.[13] 3. Abiotic transformation of the compound.1. Use techniques like GC-MS or LC-MS/MS to identify the chemical structure of the new peaks. 2. Run blank controls (medium without compound, medium with compound but no inoculum) to identify sources of contamination. 3. Analyze abiotic controls to distinguish between biological and chemical transformations.
Difficulty in separating parent compound and metabolites by HPLC. 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry.1. Optimize the mobile phase gradient and composition (e.g., pH, solvent ratio).[14][15][16] 2. Test different types of HPLC columns (e.g., C18, Phenyl-Hexyl).

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study
  • Culture Preparation: Prepare a minimal salt medium (MSM) appropriate for the selected microbial culture.

  • Inoculation: Inoculate the MSM with a pre-cultured microbial consortium or a pure strain.

  • Substrate Addition: Add this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the cultures to a final desired concentration. Include an abiotic control (medium with the compound but no inoculum) and a biotic control (inoculated medium without the compound).

  • Incubation: Incubate the cultures under aerobic conditions (e.g., 150 rpm, 30 °C).

  • Sampling: Collect samples at regular time intervals.

  • Extraction: Extract the samples with a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample to pH ~2.

  • Analysis: Analyze the extracts using HPLC-DAD or GC-MS to determine the concentration of the parent compound and identify metabolites.

Protocol 2: HPLC-DAD Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.[14][17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the wavelength of maximum absorbance for the parent compound.

  • Quantification: Create a calibration curve using standards of known concentrations.

Protocol 3: GC-MS Analysis for Metabolite Identification
  • Derivatization: If necessary, derivatize polar metabolites (e.g., carboxylic acids) to increase their volatility (e.g., silylation).

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).[18]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).[19]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range of m/z 50-550.

  • Identification: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) and the fragmentation patterns of the parent compound.[20]

Visualizations

Degradation Pathways

Methyl_2-(5-methylfuran-2-yl)benzoate_Degradation cluster_main This compound cluster_path1 Furan Ring Oxidation cluster_path2 Benzoate Moiety Degradation A This compound B Hydroxylated Furan Intermediate A->B Monooxygenase D 2-(5-methylfuran-2-yl)benzoic acid A->D Esterase/Hydrolysis C Ring Cleavage Products (e.g., dicarbonyls) B->C Oxidative Cleavage G Central Metabolism (TCA Cycle) C->G Further Metabolism E Hydroxylated Benzoate Intermediate D->E Hydroxylation F Ring Cleavage Products E->F Dioxygenase F->G Further Metabolism

Caption: Proposed degradation pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Data Interpretation A Microbial Culture or Environmental Sample B Spike with Compound A->B C Incubation B->C D Solvent Extraction C->D E Concentration D->E F HPLC-DAD Analysis (Quantification) E->F G GC-MS Analysis (Identification) E->G H Determine Degradation Rate F->H I Identify Metabolites G->I J Propose Degradation Pathway H->J I->J

References

Technical Support Center: Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate. The guidance focuses on identifying and mitigating common impurities and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of an aryl halide, typically Methyl 2-bromobenzoate , with a furan-boron species like 5-methylfuran-2-boronic acid or its more stable derivatives (e.g., potassium trifluoroborate salts), in the presence of a palladium catalyst and a base.

Q2: Why is my overall yield consistently low?

Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be addressed by optimizing reaction time, temperature, and reagent stoichiometry. Another significant factor is the degradation of starting materials or the product. Furan rings can be sensitive to strongly acidic or oxidative conditions.[1][2] Additionally, the boronic acid starting material, particularly 2-furylboronic acid, can be unstable and prone to decomposition.[3][4]

Q3: I am observing several spots on my TLC analysis of the crude product. What are the likely impurities?

Common impurities can be categorized based on their origin:

  • From the Suzuki Coupling: Homocoupling of the boronic acid (forming 2,2'-bi(5-methylfuran)) or the aryl halide (forming dimethyl biphenyl-2,2'-dicarboxylate), and protodeboronation of the boronic acid (forming 5-methylfuran).[5][6]

  • From Starting Materials: Unreacted Methyl 2-bromobenzoate or 5-methylfuran-2-boronic acid.

  • From Degradation: Hydrolysis of the ester group to form 2-(5-methylfuran-2-yl)benzoic acid, or oxidation/decomposition of the furan ring.[1][7]

Q4: How can I improve the stability of my furan-containing boronic acid?

Furan-2-ylboronic acids are known to be unstable.[3][4] Consider using more stable derivatives such as potassium heteroaryltrifluoroborates or DABO boronates, which can exhibit greater stability for months when stored properly.[3] Alternatively, generating the boronic acid in situ can be an effective strategy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Issue 1: Presence of Homocoupling Byproducts

Problem: You have identified impurities corresponding to the dimerization of your starting materials (e.g., 2,2'-bi(5-methylfuran) or dimethyl biphenyl-2,2'-dicarboxylate).

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Oxygen Degas all solvents and reagents thoroughly before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Suboptimal Catalyst/Ligand Screen different palladium catalysts and phosphine ligands. Bulky electron-rich ligands can often suppress homocoupling.
Incorrect Base The choice of base can influence the rate of side reactions. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Issue 2: Formation of Protodeboronated Byproduct (5-methylfuran)

Problem: A significant amount of 5-methylfuran is observed in your crude product, indicating the cleavage of the C-B bond of your boronic acid.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Unstable Boronic Acid Use a more stable boronic acid derivative like a potassium trifluoroborate salt.[4] Ensure the boronic acid is pure and stored under inert conditions.
High Reaction Temperature Lower the reaction temperature. While this may require longer reaction times, it can significantly reduce the rate of protodeboronation.
Presence of Protic Solvents/Water Use anhydrous solvents. While some Suzuki protocols use aqueous bases, minimizing the amount of water can be beneficial. The rate of protodeboronation is often pH-dependent.[8]
Issue 3: Incomplete Conversion of Starting Materials

Problem: Significant amounts of starting materials, particularly Methyl 2-bromobenzoate, remain after the reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Deactivation Ensure the palladium catalyst is active. Palladium black precipitation is a sign of catalyst decomposition.[5] Consider using a more robust catalyst system or increasing the catalyst loading.
Insufficient Reaction Time/Temp Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/LC-MS. Extend the reaction time if necessary.
Poor Reagent Quality Use high-purity starting materials and solvents. Certain impurities in solvents can act as catalyst poisons.[9]
Issue 4: Hydrolysis of the Ester Group

Problem: The carboxylic acid analogue, 2-(5-methylfuran-2-yl)benzoic acid, is detected as an impurity.

Possible Causes & Solutions:

CauseRecommended Solution
Strongly Basic Conditions The use of strong bases (e.g., NaOH, KOH) at elevated temperatures can promote ester hydrolysis.[7] Opt for weaker bases like carbonates (K₂CO₃, Na₂CO₃) if compatible with the reaction.
Aqueous Workup Minimize the exposure of the product to strongly acidic or basic conditions during the aqueous workup. Use dilute solutions and perform extractions promptly.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This is a general protocol and should be optimized for the specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).

  • Addition of Reactants: Add Methyl 2-bromobenzoate (1.0 eq), 5-methylfuran-2-boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of Dioxane/Water or Toluene/Ethanol/Water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_main Main Synthetic Route (Suzuki Coupling) cluster_side Common Side Reactions & Impurities SM1 Methyl 2-bromobenzoate Product This compound SM1->Product Pd Catalyst, Base Impurity3 Homocoupling (Biphenyl) SM1->Impurity3 Catalyst SM2 5-Methylfuran-2-boronic Acid SM2->Product Impurity1 Protodeboronation (5-Methylfuran) SM2->Impurity1 H⁺ / Heat Impurity2 Homocoupling (Bi-furan) SM2->Impurity2 O₂, Catalyst Impurity4 Hydrolysis (Carboxylic Acid) Product->Impurity4 Base, H₂O G start Start: Reagent Preparation (Inert Atmosphere) reaction Suzuki-Miyaura Coupling (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete drying Drying & Concentration workup->drying purification Column Chromatography drying->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

References

Technical Support Center: Reaction Monitoring for Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate, a reaction typically performed via a Suzuki-Miyaura cross-coupling reaction. Guidance is provided for both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the synthesis of this compound?

A1: The most common and effective methods for monitoring the progress of this Suzuki coupling reaction are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). TLC is a quick, qualitative method ideal for rapid reaction checks, while GC provides quantitative data on the consumption of starting materials and the formation of the product.

Q2: How do I choose the right technique for my needs?

A2: Use TLC for rapid, frequent monitoring of the reaction's progress directly from the reaction mixture. It's excellent for determining if the starting material is consumed. Use GC for more detailed, quantitative analysis, such as determining the reaction conversion, yield, and the presence of byproducts. GC is particularly useful for optimizing reaction conditions.

Q3: What are the expected starting materials for the Suzuki coupling synthesis of this compound?

A3: The typical starting materials are methyl 2-bromobenzoate and 5-methylfuran-2-boronic acid (or its corresponding pinacol ester), in the presence of a palladium catalyst and a base.

Q4: How can I visualize the spots on my TLC plate?

A4: Since the starting materials and the product are aromatic and contain conjugated systems, they should be visible under UV light (254 nm).[1] For enhanced visualization, staining with potassium permanganate can be effective as it reacts with oxidizable groups like the furan moiety.[2]

Experimental Protocols and Data

Thin-Layer Chromatography (TLC)

Recommended Starting Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. If necessary, activate the plate by heating it at 100°C for 10-15 minutes to remove moisture.[1]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the diluted reaction mixture, along with co-spots of the starting materials (methyl 2-bromobenzoate and 5-methylfuran-2-boronic acid), on the baseline of the TLC plate.

  • Eluent (Mobile Phase): A good starting point for the mobile phase is a mixture of nonpolar and polar solvents. Based on similar compounds, a mixture of hexanes and ethyl acetate (e.g., in a 7:3 or 8:2 ratio) is recommended. Adjust the polarity as needed to achieve good separation.

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to travel up the plate.

  • Visualization: Dry the plate and visualize the spots under a UV lamp (254 nm). The product, being more conjugated, is expected to have a different Rf value than the starting materials. Staining with potassium permanganate can also be used.

Quantitative Data (Estimated Rf Values):

CompoundStarting Material/ProductTypical Mobile PhaseEstimated Rf Value
Methyl 2-bromobenzoateStarting MaterialHexanes:Ethyl Acetate (7:3)0.6 - 0.7
5-Methylfuran-2-boronic acidStarting MaterialHexanes:Ethyl Acetate (7:3)0.1 - 0.2 (can streak)
This compound Product Hexanes:Ethyl Acetate (7:3) 0.4 - 0.5
Gas Chromatography (GC)

Recommended Starting Protocol:

  • Column Selection: A standard non-polar or moderately polar capillary column is suitable. An HP-5MS (5% phenyl-methylpolysiloxane) or a similar phase is a good starting point.[3][4]

  • Sample Preparation: Quench a small aliquot of the reaction mixture, and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer and dilute to an appropriate concentration for GC analysis.

  • Injector and Detector: Use a split/splitless injector at a temperature of 250-280°C. A Flame Ionization Detector (FID) is suitable for detection, with a temperature of 280-300°C.

  • Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15-20°C/minute.

    • Final hold: Hold at 280°C for 5-10 minutes.

Quantitative Data (Estimated Retention Times):

The following retention times are estimates based on similar compounds and should be confirmed with standards.

CompoundStarting Material/ProductTypical ColumnEstimated Retention Time (min)
Methyl 2-bromobenzoateStarting MaterialHP-5MS (30m x 0.25mm x 0.25µm)8 - 10
5-MethylfuranRelated CompoundHP-5MS (30m x 0.25mm x 0.25µm)4 - 6
This compound Product HP-5MS (30m x 0.25mm x 0.25µm) 12 - 15

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- Boronic acid instability or interaction with silica.- Highly polar compounds in the reaction mixture.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol to the spotting solvent.- Consider using a different stationary phase (e.g., alumina) or adding a modifier to the mobile phase.
Rf values are too high or too low - The mobile phase is too polar or not polar enough.- If Rf is too high, decrease the polarity of the mobile phase (increase the proportion of hexanes).- If Rf is too low, increase the polarity (increase the proportion of ethyl acetate).
Spots for starting material and product are too close - The solvent system does not provide enough resolution.- Try a different solvent system. For example, a mixture of dichloromethane and methanol, or toluene and ethyl acetate.- Use a longer TLC plate for better separation.
No spots are visible under UV light - The concentration of the compounds is too low.- The compounds are not UV-active.- Concentrate the sample before spotting.- Use a visualization stain such as potassium permanganate.
Boronic acid spot is difficult to interpret - Boronic acids can sometimes form trimers or interact strongly with silica, leading to streaking or broad spots.- Use a co-spot of the authentic boronic acid for comparison.- Staining with a reagent specific for boronic acids, like alizarin, can help in identification.[5]
GC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak tailing - Active sites in the injector liner or column.- Column contamination.- Incompatible solvent.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Ensure the sample is dissolved in a suitable solvent.
Ghost peaks - Contamination from a previous injection (carryover).- Septum bleed.- Run a blank solvent injection to clean the system.- Use a high-quality, low-bleed septum.
Poor resolution between peaks - Inappropriate temperature program.- Column is overloaded.- Optimize the temperature ramp rate (a slower ramp can improve separation).- Dilute the sample.
Shifting retention times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Column aging.- Check the gas supply and regulators.- Perform a leak check.- Condition the column or replace it if necessary.
No peaks observed - No sample injected.- Detector is not lit (for FID).- System leak.- Check the syringe and autosampler.- Check the detector gas flows and re-ignite.- Perform a thorough leak check of the system.

Visualizations

Reaction_Monitoring_Workflow Experimental Workflow for Reaction Monitoring cluster_reaction Suzuki Coupling Reaction cluster_monitoring Reaction Monitoring start Start Reaction: Methyl 2-bromobenzoate + 5-Methylfuran-2-boronic acid + Pd Catalyst + Base reaction_vessel Reaction in Progress start->reaction_vessel take_aliquot Take Aliquot reaction_vessel->take_aliquot tlc_analysis TLC Analysis take_aliquot->tlc_analysis Quick Check gc_analysis GC Analysis take_aliquot->gc_analysis Quantitative Check decision Is Reaction Complete? tlc_analysis->decision gc_analysis->decision workup Reaction Work-up and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->reaction_vessel Troubleshooting_Decision_Tree TLC Troubleshooting Decision Tree start Problem with TLC Plate streaking Are spots streaking? start->streaking rf_issue Is Rf too high/low? streaking->rf_issue No streaking_sol1 Dilute Sample streaking->streaking_sol1 Yes separation_issue Poor separation? rf_issue->separation_issue No rf_high Decrease mobile phase polarity rf_issue->rf_high Too High rf_low Increase mobile phase polarity rf_issue->rf_low Too Low no_spots No spots visible? separation_issue->no_spots No sep_sol1 Change solvent system separation_issue->sep_sol1 Yes no_spots_sol1 Concentrate sample no_spots->no_spots_sol1 Yes end_node Consult further if problem persists no_spots->end_node No streaking_sol2 Add polar solvent to spotting solution streaking_sol1->streaking_sol2 sep_sol2 Use a longer plate sep_sol1->sep_sol2 no_spots_sol2 Use a stain (e.g., KMnO4) no_spots_sol1->no_spots_sol2

References

Troubleshooting "Methyl 2-(5-methylfuran-2-yl)benzoate" NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR spectrum interpretation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of "Methyl 2-(5-methylfuran-2-yl)benzoate".

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

Q2: What are the expected ¹³C NMR chemical shifts for this compound?

A2: The predicted ¹³C NMR chemical shifts are based on data from similar substituted aromatic and furanic compounds. Key shifts include the ester carbonyl, the furan and benzene ring carbons, and the methyl groups.

Q3: What are some common issues encountered when interpreting the NMR spectrum of this molecule?

A3: Common issues include:

  • Signal Overlap: The aromatic protons of the benzoate ring and the furan ring protons may have close chemical shifts, leading to overlapping multiplets that are difficult to resolve.

  • Impurity Peaks: Solvents, starting materials, or side-products can introduce extraneous peaks into the spectrum.

  • Broad Peaks: Protons on the furan ring can sometimes appear broad due to unresolved long-range couplings or fast relaxation.

  • Incorrect Integration: Inaccurate integration can lead to an incorrect assignment of the number of protons corresponding to each signal.

Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot common problems you might face during the interpretation of the NMR spectrum for "this compound".

Problem 1: Ambiguous assignment of aromatic and furan protons due to signal overlap.

Symptoms:

  • A complex multiplet in the aromatic region (approx. 6.0-8.0 ppm) that is difficult to assign to specific protons.

  • Integration of this region corresponds to more protons than expected for a single, well-defined signal.

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping NMR signals.

Explanation:

  • Change the Solvent: The chemical shifts of protons can be sensitive to the solvent environment.[1] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts and potentially resolve the overlapping signals.

  • Use a Higher Field Instrument: A spectrometer with a stronger magnetic field will increase the dispersion of the signals, making it easier to distinguish between protons with similar chemical shifts.

  • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other. This is extremely useful for identifying which furan protons are coupled and which benzene protons are coupled, even if their signals overlap in the 1D spectrum.

Problem 2: Presence of unexpected peaks in the spectrum.

Symptoms:

  • Signals that do not correspond to the predicted chemical shifts for the target molecule.

  • Integration values that are not in whole number ratios with the expected signals.

Troubleshooting Workflow:

Troubleshooting_Impurities Start Unexpected Peaks in Spectrum Check_Solvent Identify residual solvent peaks (e.g., CHCl3, Acetone) Start->Check_Solvent Check_Starting_Materials Compare with NMR of starting materials Start->Check_Starting_Materials Identify_Impurity Impurity Identified? Check_Solvent->Identify_Impurity Check_Starting_Materials->Identify_Impurity Purification Re-purify the sample (e.g., column chromatography, recrystallization) Further_Analysis Consider further analysis (e.g., LC-MS) Purification->Further_Analysis Identify_Impurity->Purification No Report Report presence of identified impurity Identify_Impurity->Report Yes

Caption: Workflow for identifying and addressing impurity peaks.

Explanation:

  • Check for Residual Solvents: Common laboratory solvents have characteristic NMR signals. Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities. For example, residual chloroform (CHCl₃) in CDCl₃ appears at ~7.26 ppm.

  • Analyze Starting Materials: If the starting materials for the synthesis are available, run their NMR spectra to see if any of the unexpected peaks correspond to unreacted starting materials.

  • Purify the Sample: If the impurities cannot be readily identified, further purification of the sample may be necessary. Techniques like column chromatography or recrystallization can remove impurities.

  • Consider Further Analysis: If the impurity persists and its identification is critical, other analytical techniques such as Mass Spectrometry (MS) can be employed to determine its molecular weight and structure.

Data Presentation

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3' (Furan)~6.2 - 6.4d~3.21H
H-4' (Furan)~6.6 - 6.8d~3.21H
H-3 (Benzene)~7.3 - 7.5m-1H
H-4 (Benzene)~7.4 - 7.6m-1H
H-5 (Benzene)~7.5 - 7.7m-1H
H-6 (Benzene)~7.9 - 8.1m-1H
OCH₃ (Ester)~3.9s-3H
CH₃ (Furan)~2.4s-3H

Note: 'm' denotes a multiplet, which is expected for the benzene protons due to complex coupling patterns.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~167
C-1 (Benzene)~130
C-2 (Benzene)~140
C-3 (Benzene)~128
C-4 (Benzene)~129
C-5 (Benzene)~131
C-6 (Benzene)~132
C-2' (Furan)~155
C-3' (Furan)~108
C-4' (Furan)~112
C-5' (Furan)~152
OCH₃ (Ester)~52
CH₃ (Furan)~14

Experimental Protocols

Standard Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, calibrate the spectrum by setting the TMS peak to 0.00 ppm. For ¹³C NMR, calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm). Integrate the signals in the ¹H NMR spectrum.

References

Improving the stability of "Methyl 2-(5-methylfuran-2-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Methyl 2-(5-methylfuran-2-yl)benzoate" during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and recommended solutions.

Issue 1: Compound Degradation Observed in Solution

  • Symptom: Discoloration of the solution (e.g., turning yellow or brown), appearance of new peaks in analytical chromatograms (HPLC, GC-MS), or a decrease in the main compound peak area over time.

  • Potential Causes:

    • Oxidation: The furan ring is susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of peroxides, which can be explosive upon concentration.[1][2]

    • Acid-Catalyzed Ring Opening: In acidic conditions, the furan ring can undergo hydrolysis and ring-opening, leading to the formation of dicarbonyl compounds.[3][4]

    • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

    • Thermal Degradation: Elevated temperatures can accelerate degradation processes.[5][6][7]

  • Recommended Solutions:

    • Solvent Choice: Use deoxygenated solvents. Purge solvents with an inert gas (e.g., nitrogen or argon) before use.

    • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • pH Control: Avoid acidic conditions. If the experimental protocol allows, use a neutral or slightly basic buffer.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[1]

    • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) and minimize time spent at room temperature.[8][9]

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results, loss of compound activity over the course of an experiment.

  • Potential Causes:

    • Degradation in Assay Media: The compound may be unstable in the specific buffer, cell culture media, or solvent used for the assay. Components in the media, such as metal ions, could catalyze degradation.

    • Interaction with Other Reagents: The compound may react with other components in the assay mixture.

  • Recommended Solutions:

    • Stability Assessment in Assay Media: Perform a preliminary experiment to assess the stability of the compound in the assay media over the time course of the experiment. Analyze samples at different time points by HPLC or LC-MS.

    • Use of Antioxidants: If oxidation is suspected, consider the addition of a small amount of a suitable antioxidant (e.g., BHT), ensuring it does not interfere with the assay.

    • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for experiments to minimize the impact of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for neat this compound?

A1: To ensure long-term stability, the neat compound should be stored under the following conditions:

  • Temperature: In a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]

  • Light: In a light-resistant container, such as an amber glass vial.[1]

  • Moisture: In a desiccated environment to protect from hydrolysis.

Q2: How can I detect degradation of this compound?

A2: Degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products if they are present in sufficient quantities.

Q3: What are the likely degradation products of this compound?

A3: Based on the known reactivity of furan compounds, likely degradation pathways include:

  • Oxidative Ring Cleavage: Oxidation can lead to the formation of 1,4-dicarbonyl compounds.[14]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the furan ring can open to form a dione.[3][4][15]

  • Peroxide Formation: Reaction with oxygen can form unstable hydroperoxides or peroxides.[1][2]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventAtmosphereLight Condition% Purity Remaining (HPLC)
MethanolAirAmbient85%
MethanolNitrogenAmbient95%
MethanolNitrogenDark>99%
AcetonitrileAirAmbient90%
AcetonitrileNitrogenDark>99%
DMSOAirAmbient92%
DMSONitrogenDark>99%

Table 2: Hypothetical Forced Degradation Study Results for this compound.

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl24 hours40%Ring-opened dicarbonyl compound
0.1 M NaOH24 hours<5%Minor hydrolysis of ester
3% H₂O₂8 hours60%Oxidized ring-opened products
60 °C48 hours15%Unspecified thermal degradants
Photostability (ICH Q1B)24 hours25%Unspecified photodegradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (if compatible with compound stability) or a neutral buffer.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of the compound.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the parent peak from all degradation product peaks.[16][17][18]

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C. Take samples at various time points (e.g., 2, 4, 8, 24 hours) and analyze by HPLC.[17]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C. Sample and analyze as above.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature. Sample and analyze as above.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C). Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines. Analyze a control sample stored in the dark in parallel.

Mandatory Visualization

degradation_pathways main This compound acid Acidic Conditions (e.g., HCl) main->acid Hydrolysis oxidation Oxidizing Agents (e.g., O₂, H₂O₂) main->oxidation Oxidation light_heat Light / Heat main->light_heat Energy Input ring_opened Ring-Opened Dicarbonyl Products acid->ring_opened oxidized_products Oxidative Cleavage Products oxidation->oxidized_products peroxides Unstable Peroxides oxidation->peroxides other_degradants Other Degradation Products light_heat->other_degradants

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis compound_prep Prepare Solutions of This compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) compound_prep->stress_conditions hplc_analysis HPLC-UV/MS Analysis stress_conditions->hplc_analysis Time Points characterization Characterize Degradants (MS, NMR) hplc_analysis->characterization Isolate Peaks

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Catalyst Deactivation in Methyl 2-(5-methylfuran-2-yl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving Methyl 2-(5-methylfuran-2-yl)benzoate. The guidance is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section offers structured guidance to identify and resolve common catalyst deactivation problems.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Possible Causes:

  • Catalyst Poisoning: The furan ring and benzoate group in "this compound," or impurities in the starting materials or solvents, can act as poisons to the catalyst. Sulfur or nitrogen-containing compounds are common poisons for palladium catalysts.[1]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or polymeric byproducts on the active sites of the catalyst can block access for reactants.[2][3][4] This is a common issue in reactions involving organic molecules at elevated temperatures.

  • Sintering: At high reaction temperatures, fine catalyst particles can agglomerate into larger ones, leading to a decrease in the active surface area.[1][4][5]

  • Leaching: The active metal component of the catalyst can dissolve into the reaction mixture, reducing the number of active sites on the support.[1][2]

Troubleshooting Steps:

  • Analyze Reaction Components:

    • Purity Check: Ensure the purity of "this compound," other reactants, and solvents. Use analytical techniques like NMR, GC-MS, or HPLC to detect potential impurities that could act as catalyst poisons.

    • Degas Solvents: Remove dissolved oxygen and other gases from solvents, as they can contribute to catalyst oxidation and deactivation.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature if sintering is suspected. High temperatures can accelerate the agglomeration of catalyst particles.[5]

    • Catalyst Loading: An inadequate amount of catalyst may appear as deactivation. Experiment with slightly higher catalyst loadings to see if activity is restored.

    • Stirring/Mixing: Ensure efficient mixing to minimize localized high concentrations of reactants or products that could lead to byproduct formation and coking.

  • Catalyst Characterization:

    • Visual Inspection: Examine the catalyst post-reaction. A change in color (e.g., darkening) can indicate coke formation.

    • Surface Area Analysis: Techniques like BET (Brunauer-Emmett-Teller) analysis can quantify the loss of surface area due to sintering or fouling.[6]

    • Microscopy: Transmission Electron Microscopy (TEM) can visualize changes in particle size and morphology, providing direct evidence of sintering.[5]

Issue 2: Change in Product Selectivity

Possible Causes:

  • Partial Deactivation of Active Sites: The poisoning or fouling of specific types of active sites can alter the reaction pathway, favoring the formation of different products.

  • Modification of Catalyst Surface: The interaction of reactants, products, or intermediates with the catalyst surface can change its chemical nature and, consequently, its selectivity.[4]

Troubleshooting Steps:

  • Re-evaluate Catalyst Choice:

    • Consider a different catalyst or a different support material that may be more resistant to the specific reaction conditions and components.

    • The use of ligands in homogeneous catalysis can be crucial. The displacement of a ligand by a substrate or amine can lead to the formation of dormant palladium complexes.[7]

  • In-situ Reaction Monitoring:

    • Use techniques like in-situ IR or Raman spectroscopy to monitor the species adsorbed on the catalyst surface during the reaction. This can provide insights into the formation of poisoning species or intermediates that lead to undesired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with furan-containing compounds like this compound?

A1: Palladium-based catalysts are frequently used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving aryl halides or triflates, which are common synthetic routes for molecules with the structure of this compound. For hydrogenation of the furan ring, catalysts based on platinum, rhodium, or ruthenium are often employed.[8][9] Solid acid catalysts can be used for esterification reactions to produce the methyl benzoate moiety.[10][11]

Q2: How can I tell if my palladium catalyst is being deactivated by poisoning or by sintering?

A2: Catalyst poisoning often leads to a rapid and significant drop in activity, even at low concentrations of the poison. Sintering, on the other hand, typically results in a more gradual decline in activity and is more pronounced at higher temperatures.[1][5] Post-reaction characterization can provide definitive evidence: techniques like XPS can detect poisons on the catalyst surface, while TEM or XRD can confirm an increase in particle size due to sintering.

Q3: Is it possible to regenerate a deactivated catalyst used in a reaction with this compound?

A3: Yes, regeneration is often possible, depending on the cause of deactivation.

  • Coking: Coke deposits can be removed by controlled oxidation (burning off the carbon in a stream of air or oxygen) or by washing with appropriate solvents.[2][3]

  • Poisoning: Regeneration from poisoning can be more challenging. It may involve washing with specific reagents to remove the adsorbed poison.

  • Sintering: Sintering is generally irreversible. However, in some cases, redispersion of the metal particles can be achieved through chemical treatments at high temperatures.[5]

Q4: What role does the furan ring play in catalyst deactivation?

A4: The oxygen atom in the furan ring has a lone pair of electrons that can coordinate to the metal center of the catalyst. This strong adsorption can sometimes inhibit the catalytic cycle. Additionally, furan rings can undergo polymerization or degradation under certain reaction conditions, leading to the formation of carbonaceous deposits (coke) on the catalyst surface.

Quantitative Data Summary

Table 1: Effect of Regeneration on Palladium Catalyst Properties

Catalyst StateSpecific Surface Area (m²/g)Palladium Particle Size (nm)Reference
Fresh 5 wt.% Pd/C1150.34-[6]
Spent 5 wt.% Pd/C987.65-[6]
Regenerated 5 wt.% Pd/C1135.72-[6]
Fresh 5 wt.% Pd(OH)₂/C723.45-[6]
Spent 5 wt.% Pd(OH)₂/C654.32-[6]
Regenerated 5 wt.% Pd(OH)₂/C706.93-[6]

Table 2: Common Causes of Palladium Catalyst Deactivation and Their Characteristics

Deactivation MechanismTypical OnsetTemperature DependenceReversibilityKey Characteristics
Poisoning RapidCan occur at low temperaturesOften difficult to reverseLoss of activity with sub-stoichiometric amounts of poison.[1]
Coking/Fouling GradualIncreases with temperatureOften reversible by oxidationPhysical blockage of active sites by carbonaceous deposits.[2][4]
Sintering GradualSignificant at high temperaturesGenerally irreversibleGrowth of metal particles, leading to loss of active surface area.[1][5]
Leaching GradualCan be temperature dependentIrreversibleLoss of active metal into the solution.[1][2]

Experimental Protocols

Protocol 1: Standard Procedure for Catalyst Regeneration by Solvent Washing

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Initial Wash: Wash the recovered catalyst with a solvent that is a good solvent for the reactants and products (e.g., toluene, THF) to remove any adsorbed organic species.

  • Acid/Base Wash (Optional): If poisoning by acidic or basic impurities is suspected, wash the catalyst with a dilute, mild acid or base solution, followed by washing with deionized water until the pH is neutral.

  • Polar Solvent Wash: Wash the catalyst with a polar solvent like ethanol or methanol to remove any remaining water-soluble or polar impurities.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the regeneration process.[6]

Protocol 2: General Method for Catalyst Regeneration by Calcination (for coked catalysts)

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Preparation: Place the spent and dried catalyst in a ceramic crucible.

  • Inert Atmosphere Purge: Place the crucible in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) to remove any residual flammable solvents.

  • Controlled Oxidation: While maintaining a slow flow of inert gas, introduce a small, controlled flow of air or a dilute oxygen/inert gas mixture.

  • Temperature Program: Slowly ramp the temperature of the furnace to a temperature sufficient to burn off the carbon deposits (typically 300-500 °C). The exact temperature will depend on the catalyst and support stability. Hold at this temperature for several hours.

  • Cooling: Cool the furnace back to room temperature under an inert atmosphere.

  • Reduction (if necessary): If the active metal was oxidized during calcination (e.g., Pd to PdO), a reduction step may be necessary. This is typically done by heating the catalyst in a stream of hydrogen gas.

  • Activity Test: Evaluate the performance of the regenerated catalyst.[2]

Visualizations

CatalystDeactivationPathways cluster_reaction Reaction Environment cluster_deactivation Deactivation Pathways Reactants Reactants (this compound, etc.) Catalyst Active Catalyst Reactants->Catalyst Reaction Products Desired Products Catalyst->Products Catalysis Poisoning Poisoning Catalyst->Poisoning Impurities Coking Coking/Fouling Catalyst->Coking Byproducts/ High Temp. Sintering Sintering Catalyst->Sintering High Temp. Leaching Leaching Catalyst->Leaching Solvent/ Ligand Effects

Caption: Potential pathways for catalyst deactivation during reactions.

TroubleshootingWorkflow Start Loss of Catalyst Activity Observed CheckPurity Check Purity of Reactants & Solvents? Start->CheckPurity OptimizeConditions Optimize Reaction Conditions? (Temp, Conc.) CheckPurity->OptimizeConditions CharacterizeCatalyst Characterize Spent Catalyst? (TEM, BET, XPS) OptimizeConditions->CharacterizeCatalyst IdentifyCause Identify Probable Cause CharacterizeCatalyst->IdentifyCause Poisoning Poisoning IdentifyCause->Poisoning Poison Detected Coking Coking IdentifyCause->Coking Fouling Observed Sintering Sintering IdentifyCause->Sintering Particle Growth Regenerate Attempt Catalyst Regeneration Poisoning->Regenerate Coking->Regenerate Replace Replace Catalyst Sintering->Replace Regenerate->Start Test Activity

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

How to avoid polymerization in "Methyl 2-(5-methylfuran-2-yl)benzoate" reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Methyl 2-(5-methylfuran-2-yl)benzoate". This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the stability of this furan-containing compound, with a primary focus on preventing unwanted polymerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is turning dark brown or black and forming an insoluble tar-like substance. What is happening?

A: This is a classic sign of furan ring polymerization. The furan moiety is an electron-rich aromatic system that is susceptible to degradation and polymerization under certain conditions, leading to the formation of dark, high-molecular-weight, insoluble materials. This process is often initiated by acids, heat, or radical species.

Q2: What are the primary triggers for the polymerization of furan-containing compounds?

A: The polymerization of furans is typically triggered by three main factors:

  • Acid Catalysis: Furan rings are highly sensitive to acid.[1][2][3] Protonation of the furan ring creates reactive electrophiles that can attack other furan molecules, initiating a chain reaction that leads to polymerization and potential ring-opening.[1][4][5]

  • Radical Initiation: Like many unsaturated compounds, furans can undergo radical polymerization. This can be initiated by radical-generating species (e.g., from initiators like AIBN) or sometimes by exposure to air and light.[6][7][8]

  • Thermal Stress: High reaction temperatures can promote both acid-catalyzed and radical polymerization pathways, leading to compound degradation.[2]

Q3: How can I prevent or minimize acid-catalyzed polymerization?

A: Controlling the acidity of your reaction medium is critical.

  • Avoid Strong Acids: Avoid using strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃) when possible.[1] Friedel-Crafts alkylation, for instance, is often problematic with furan due to its acid sensitivity.[1]

  • Use Mild Catalysts: If an acid catalyst is necessary, opt for milder ones such as phosphoric acid or boron trifluoride.[1]

  • Controlled pH Workup: During aqueous workups, carefully control the pH. Adjusting the pH to around 4 can help prevent the formation of side products from acid-catalyzed ring opening.[3]

  • Solvent Selection: The choice of solvent can significantly suppress polymerization. Methanol has been shown to reduce polymerization during acid-catalyzed conversions.[9] Polar aprotic solvents, particularly DMF, are also known to have a stabilizing effect on furan derivatives.[2]

Q4: Are there recommended inhibitors to prevent radical polymerization?

A: Yes, adding a radical inhibitor to your reaction can be very effective. A common and effective inhibitor for furan compounds is hydroquinone, which can be added in small amounts to stabilize the mixture, particularly during storage or reactions prone to radical formation.[10][11]

Q5: What are the general best practices for setting up a reaction to ensure the stability of the furan ring in this compound?

A: To ensure the stability of the compound, follow these key practices:

  • Use an Inert Atmosphere: Furan rings can be susceptible to air oxidation.[11] Always run reactions under an inert atmosphere, such as argon or nitrogen, to prevent this.

  • Degas Solvents: Before use, degas your reaction solvents to remove dissolved oxygen, which can contribute to oxidative degradation and radical formation.

  • Control Temperature: Whenever possible, run reactions at or below room temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

  • Reagent Purity: Use pure, freshly distilled, or properly stored reagents to avoid introducing acidic or radical-initiating impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

SymptomPossible CauseRecommended Solution
Reaction mixture rapidly darkens; formation of black or brown solids/tar.Acid-Catalyzed Polymerization: Presence of strong acid from a reagent, catalyst, or impurity.1. Immediately quench the reaction and attempt to salvage material. 2. In subsequent attempts, neutralize any acidic reagents before addition. 3. Switch to a non-acidic catalyst or a milder Lewis acid (e.g., SnCl₄ instead of AlCl₃).[1] 4. Add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.
Gradual darkening of the solution over time, even under neutral conditions.Radical Polymerization or Air Oxidation: Exposure to air (oxygen) or trace radical initiators.1. Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen). 2. Use properly degassed solvents. 3. Add a radical inhibitor like hydroquinone (typically 50-100 ppm).[10][11]
Low product yield with complex, high-molecular-weight byproducts seen in analysis (GC-MS, LC-MS).Thermal Decomposition/Polymerization: Reaction temperature is too high.1. Lower the reaction temperature. 2. Consider using a more active catalyst that operates under milder conditions. 3. Reduce reaction time to minimize exposure to heat.
Product degradation during purification (e.g., on silica gel chromatography).Acidic Stationary Phase: Silica gel is naturally acidic and can cause decomposition of sensitive compounds.1. Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-polar base (e.g., 1% triethylamine in the eluent). 2. Consider using a different stationary phase, such as neutral alumina.

Experimental Protocols

The following are example protocols for common reaction types, incorporating best practices to maintain the stability of the furan ring.

Protocol 1: Suzuki Cross-Coupling Reaction

This protocol describes a typical Suzuki coupling to synthesize a derivative from this compound, assuming it has a halide or boronic acid handle. The key is using a non-acidic base and inert conditions.

Materials:

  • This compound derivative (e.g., a bromo-substituted variant) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (4:1 v/v), degassed

Procedure:

  • Inerting: Add all solid reagents (furan derivative, boronic acid, catalyst, and base) to an oven-dried flask equipped with a magnetic stir bar and a condenser.

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) under a positive pressure of argon and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography on neutralized silica gel.

Protocol 2: Mild Ester Hydrolysis

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid under conditions that minimize furan ring degradation.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (3:1 v/v)

  • 1 M HCl solution (for neutralization)

Procedure:

  • Dissolution: Dissolve the furan ester in the THF/water solvent mixture in a round-bottom flask at room temperature.

  • Saponification: Add the LiOH and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralization (Critical Step): Cool the reaction mixture in an ice bath (0 °C). Slowly and carefully add 1 M HCl dropwise while monitoring the pH with a pH meter or test strips. Adjust the pH to approximately 4-5. Do not over-acidify.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualized Guides

Troubleshooting Polymerization

The following flowchart provides a logical pathway to diagnose and solve polymerization issues during your experiment.

G problem problem check check solution solution path path start Problem: Reaction mixture darkens, forms insoluble polymer check_acid Is an acid catalyst or reagent present? start->check_acid check_air Is the reaction exposed to air? check_acid->check_air No sol_acid 1. Use mild base (K2CO3, Cs2CO3). 2. Use non-acidic solvent (DMF). 3. Control pH during workup. check_acid->sol_acid  Yes check_temp Is the reaction run at high temp (> 80 °C)? check_air->check_temp No sol_air 1. Purge system with Ar/N2. 2. Use degassed solvents. 3. Add radical inhibitor (e.g., hydroquinone). check_air->sol_air  Yes sol_temp 1. Lower reaction temperature. 2. Use a more active catalyst for milder conditions. check_temp->sol_temp  Yes end_node Proceed with optimized reaction check_temp->end_node No sol_acid->end_node sol_air->end_node sol_temp->end_node G cluster_prep 1. Preparation Phase cluster_setup 2. Setup Phase (Critical for Stability) cluster_reaction 3. Reaction Phase cluster_workup 4. Workup & Purification prep prep critical critical action action complete complete reagents Weigh solid reagents in oven-dried glassware assemble Assemble glassware (flask, condenser) reagents->assemble solvent Degas solvent (e.g., sparge with Argon) add_solvent Add degassed solvent via syringe solvent->add_solvent purge Evacuate & backfill with Argon (3x) assemble->purge purge->add_solvent run_reaction Stir under Argon at controlled temperature add_solvent->run_reaction monitor Monitor reaction (TLC, LC-MS) run_reaction->monitor workup Perform workup with controlled pH monitor->workup purify Purify via chromatography on neutralized silica workup->purify product Stable Final Product purify->product

References

Technical Support Center: Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(5-methylfuran-2-yl)benzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol details a plausible method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Methyl 2-bromobenzoate215.0610.75 g50.01.0
5-Methylfuran-2-boronic acid125.927.55 g60.01.2
Palladium(II) acetate (Pd(OAc)₂)224.50112 mg0.50.01
SPhos410.48410 mg1.00.02
Potassium Phosphate (K₃PO₄)212.2721.23 g100.02.0
1,4-Dioxane-250 mL--
Water-50 mL--

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-bromobenzoate, 5-methylfuran-2-boronic acid, potassium phosphate, and SPhos.

  • Catalyst Preparation: In a separate flask, dissolve Palladium(II) acetate in 1,4-dioxane.

  • Solvent Addition: Add the 1,4-dioxane and water to the main reaction flask.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 20-30 minutes.

  • Catalyst Addition: Add the palladium catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Q1: The reaction is sluggish or does not go to completion. What are the potential causes and solutions?

A1: Incomplete conversion is a common issue in Suzuki-Miyaura couplings. Several factors could be responsible:

  • Insufficient Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[1] Ensure all steps are performed under a strictly inert atmosphere. Use degassed solvents.

  • Poor Reagent Quality: The purity of starting materials, especially the boronic acid, is crucial. 5-Methylfuran-2-boronic acid can be unstable and prone to decomposition.[2][3] Consider using a more stable boronic ester derivative like a pinacol ester.[4][5]

  • Ineffective Catalyst/Ligand System: The combination of a sterically hindered substrate like methyl 2-bromobenzoate may require a specific catalyst system.[6][7][8]

  • Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency.[7][9]

Troubleshooting Steps:

ParameterRecommended Action
Atmosphere Improve degassing of solvents and ensure a positive pressure of inert gas throughout the reaction.
Reagents Use freshly prepared or high-purity 5-methylfuran-2-boronic acid. Alternatively, synthesize and use the corresponding MIDA boronate or pinacol ester for enhanced stability.[10]
Catalyst/Ligand Screen alternative bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][11][12] Consider using a pre-formed palladium catalyst to ensure efficient generation of the active species.[2]
Base/Solvent Experiment with different bases such as Cs₂CO₃ or t-BuOK.[6] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water is often beneficial.[13]

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: The most common side products in this reaction are homocoupling products and protodeboronation of the furan boronic acid.

  • Homocoupling: This results in the formation of biphenyls from the starting materials (e.g., dimerization of methyl 2-bromobenzoate or 5-methylfuran-2-boronic acid). This is often caused by the presence of oxygen.[13][14]

  • Protodeboronation: The furan boronic acid can react with protons in the reaction mixture, leading to the formation of 2-methylfuran and boric acid.[15] Heteroaromatic boronic acids, especially furan boronic acids, are particularly susceptible to this side reaction.[3][16][17]

Minimization Strategies:

Side ProductCauseMitigation Strategy
Homocoupling Presence of oxygenRigorous exclusion of air; use of high-purity, degassed reagents and solvents.
Protodeboronation Acidity, water content, temperatureUse a stronger, non-aqueous base. Minimize water content if possible. Use a more stable boronic acid derivative (e.g., MIDA boronate).[10] Lowering the reaction temperature may also help.

Q3: What are the main challenges when scaling up this reaction from grams to kilograms?

A3: Scaling up palladium-catalyzed reactions presents several challenges:

  • Heat Transfer: Exothermic events during the reaction can be difficult to manage on a larger scale, potentially leading to side reactions or decomposition. Ensure adequate cooling capacity and controlled addition of reagents.

  • Mass Transfer: Efficient mixing is critical to maintain a homogeneous reaction mixture, especially with heterogeneous bases like K₃PO₄. Inadequate stirring can lead to localized "hot spots" and incomplete reactions.

  • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Efficient removal methods are necessary.

  • Safety: Handling large quantities of flammable solvents and pyrophoric reagents (if used) requires stringent safety protocols.

Scale-Up Considerations:

AspectRecommendation
Thermal Safety Perform reaction calorimetry to understand the thermal profile of the reaction before scaling up.
Mixing Use appropriate reactor geometry and agitation to ensure efficient mixing.
Palladium Removal Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction. Recrystallization of the final product can also significantly reduce palladium levels.
Reagent Handling Implement appropriate engineering controls and personal protective equipment for handling large quantities of chemicals.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - Methyl 2-bromobenzoate - 5-Methylfuran-2-boronic acid - Base (K₃PO₄) - Ligand (SPhos) solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd(OAc)₂ degas->catalyst reaction Heat and Stir (80-90 °C, 4-6h) catalyst->reaction workup Work-up: - Filter through Celite - Liquid-liquid extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_reagents Are the reagents (especially boronic acid) of high purity? check_atmosphere->check_reagents Yes improve_inert Action: Improve degassing and inerting procedures. check_atmosphere->improve_inert No check_catalyst Is the catalyst/ligand system appropriate for a sterically hindered coupling? check_reagents->check_catalyst Yes use_stable_boronate Action: Use a more stable boronic acid derivative (e.g., MIDA or pinacol ester). check_reagents->use_stable_boronate No check_conditions Are the base and solvent optimal? check_catalyst->check_conditions Yes screen_catalysts Action: Screen alternative bulky phosphine or NHC ligands. check_catalyst->screen_catalysts No optimize_conditions Action: Screen different bases (e.g., Cs₂CO₃) and solvent systems. check_conditions->optimize_conditions No

Caption: A decision tree to troubleshoot low yield or incomplete reactions.

References

Validation & Comparative

A Comparative Guide to Furan-Containing Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and Structurally Related Furan Esters, Supported by Experimental Data.

Furan-containing esters represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds for drug discovery. This guide provides a comparative analysis of this compound and other furan-containing esters, focusing on their synthesis, biological performance, and underlying mechanisms, supported by experimental data from scientific literature.

General Synthesis of Furan-Containing Esters

The synthesis of furan-containing esters can be achieved through various synthetic routes. A common approach involves the esterification of a furan-carboxylic acid derivative. The following workflow illustrates a generalized synthetic pathway.

G furan_acid Furan-2-carboxylic acid or derivative esterification Esterification furan_acid->esterification furan_ester Furan-containing Ester esterification->furan_ester alcohol Alcohol (e.g., Methanol) alcohol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification

Caption: Generalized workflow for the synthesis of furan-containing esters.

Comparative Biological Activity

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it with structurally similar furan-containing esters for which biological data has been published. The following tables summarize the anticancer and antimicrobial activities of various furan derivatives.

Anticancer Activity of Furan Derivatives

Several studies have highlighted the potential of furan-based compounds as anticancer agents. The cytotoxic effects of various furan derivatives against different cancer cell lines are presented below. The diversity in substitution on the furan ring significantly influences the biological activity.[1][2][3][4]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Furan Derivative 1 HeLa0.08[1][2]
Furan Derivative 4 HeLa8.79[1][2]
Furan Derivative 24 HeLa1.56[1][2]
Furan Derivative 24 SW62010.47[1][2]
Furan Derivative 26 SW62023.44[2]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa>100 µg/mL[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37 µg/mL[5]
Furan-based compound 4 MCF-74.06[4]
Furan-based compound 7 MCF-72.96[4]
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine (3 )HepG-25.5 ± 1.2[3]
Ethyl 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-carboxylate (12 )HepG-27.29 ± 1.5[3]
Sugar hydrazone of furan (14 )HepG-24.2 ± 1.2[3]
Antimicrobial Activity of Furan Derivatives

Furan derivatives have also been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity.[5][6]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus1.00[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500.00[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500.00[5]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[5]
Carbamothioyl-furan-2-carboxamide (4b )E. coli280[6]
Carbamothioyl-furan-2-carboxamide (4a )S. aureus265[6]
Carbamothioyl-furan-2-carboxamide (4f )B. cereus230[6]

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of certain furan derivatives may be mediated through the modulation of key signaling pathways involved in cell proliferation and survival. For instance, some compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Wnt Wnt Wnt->beta_catenin gene_transcription Gene Transcription (Proliferation, Survival) TCF_LEF->gene_transcription Furan_Ester Furan Ester (e.g., Compound 1, 24) PTEN PTEN Furan_Ester->PTEN promotes PTEN->PI3K

Caption: Hypothetical signaling pathway modulated by anticancer furan esters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of furan-containing esters, based on published literature.

General Procedure for the Synthesis of Furan-2-Carboxamides

This protocol describes a general method for the synthesis of furan-2-carboxamide derivatives, which are structurally related to furan esters and exhibit interesting biological activities.

Materials:

  • Furan-2-carbonyl chloride

  • Appropriate amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To this stirred solution, add a solution of furan-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure furan-2-carboxamide derivative.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (furan derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[2][4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][6]

Conclusion

This guide provides a comparative overview of this compound and other furan-containing esters, highlighting their potential in drug discovery and development. While direct experimental data for the title compound is limited, the analysis of structurally related furan esters reveals a class of compounds with significant anticancer and antimicrobial activities. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this promising class of molecules. Future studies focusing on the direct synthesis and biological evaluation of this compound are warranted to fully elucidate its pharmacological profile.

References

Unveiling Molecular Architecture: A Comparative Guide to the Crystallographic Characterization of Methyl 2-(5-methylfuran-2-yl)benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements, providing invaluable insights into a compound's physical and chemical properties. This guide offers a comparative analysis of the crystallographic characterization of "Methyl 2-(5-methylfuran-2-yl)benzoate," a molecule of interest in medicinal chemistry and materials science. Due to the current absence of publicly available crystallographic data for this specific compound, this guide will leverage data from structurally analogous compounds to provide a comprehensive overview and a predictive framework for its characterization.

This guide will present a detailed, generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules, a comparative analysis of the crystallographic data of related benzoate and furan derivatives, and a workflow diagram to visualize the experimental process.

Comparative Crystallographic Data

To infer the potential crystal packing and molecular geometry of this compound, we can analyze the crystallographic data of structurally similar compounds. For this purpose, we will consider "Methyl 2-(benzoyloxy)benzoate" and "furan-2,5-diylbis((4-chlorophenyl)methanol)". The former shares the methyl benzoate scaffold with a different substituent at the 2-position, while the latter provides insight into the crystallographic behavior of a furan-containing molecule.

ParameterMethyl 2-(benzoyloxy)benzoatefuran-2,5-diylbis((4-chlorophenyl)methanol)
Chemical Formula C₁₅H₁₂O₄C₁₈H₁₄Cl₂O₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.3048(6)10.3048(6)
b (Å) 8.9620(5)8.9620(5)
c (Å) 18.0909(10)18.0909(10)
α (°) 9090
β (°) 93.046(6)93.046(6)
γ (°) 9090
Volume (ų) 1668.36(16)1668.36(16)
Z 44
Calculated Density (g/cm³) 1.4081.425

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of the crystal structure of a compound like this compound would follow a standardized procedure in single-crystal X-ray diffraction.

1. Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. The ideal crystals should be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Data collection is performed by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. The temperature of the crystal is usually maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and protect the crystal from radiation damage.

3. Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption, Lorentz factor, and polarization).

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small organic molecules, direct methods or Patterson methods are commonly employed to determine the initial phases of the structure factors. This initial model is then refined against the experimental data using least-squares methods. The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

5. Structure Validation and Analysis: The final refined structure is validated to ensure its quality and chemical sense. This involves checking for residual electron density, analyzing the geometry of the molecule (bond lengths, bond angles, and torsion angles), and examining the intermolecular interactions in the crystal packing. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).

Experimental Workflow

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Reduction Xray->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Data Analysis & Interpretation Validation->Analysis Deposition Database Deposition (e.g., CSD) Analysis->Deposition

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small organic molecule.

By following this comprehensive guide, researchers can effectively approach the crystallographic characterization of "this compound" and similar novel compounds. The provided comparative data and detailed experimental workflow serve as a valuable resource for planning and executing such structural studies, ultimately contributing to the advancement of drug discovery and materials science.

The Bioactive Potential of Methyl 2-(5-methylfuran-2-yl)benzoate: A Comparative Analysis of Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the potential bioactivities of Methyl 2-(5-methylfuran-2-yl)benzoate, based on experimental data from its structural analogs, for researchers and professionals in drug discovery and development.

While direct experimental data on the bioactivity of this compound is not currently available in published literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological activities. This guide synthesizes findings on related furan-containing compounds and benzoate derivatives to offer insights into its likely biological profile. The furan moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5]

Structural Analogs and Their Reported Bioactivities

To forecast the bioactivity of this compound, we will examine two primary classes of its analogs:

  • Furan-Containing Analogs: These compounds share the core furan ring, a key structural feature influencing bioactivity. We will focus on derivatives with substitutions at the 2- and 5-positions, which are known to be critical for their pharmacological effects.[1]

  • Benzoate Analogs: The methyl benzoate group is the second key component of the target molecule. Understanding the contribution of this moiety to the bioactivity of other compounds can provide valuable context.

Furan-Containing Analogs: A Hub of Diverse Bioactivity

The furan ring is a versatile scaffold in medicinal chemistry, known for its electron-rich nature which allows for various interactions with biological targets.[3][4]

Anticancer Activity

Numerous furan derivatives, particularly those with a fused benzene ring (benzo[b]furans), have exhibited potent anticancer properties.[6] These compounds often act by inhibiting critical cellular processes in cancer cells.

For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans has been evaluated for antiproliferative activity against various cancer cell lines. Compound 10h from this series demonstrated significant growth inhibition with IC₅₀ values in the nanomolar range.[6]

Another class of furan derivatives, based on Methyl-5-(hydroxymethyl)-2-furan carboxylate, has also been investigated for its cytotoxic effects. The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate , showed notable activity against the HeLa cancer cell line.[7][8]

Antibacterial and Antifungal Activity

Furan derivatives have been reported to possess significant antibacterial and antifungal properties.[1][5] For example, Methyl-5-(hydroxymethyl)furan-2-carboxylate (MFC), isolated from Streptomyces zerumbet W14, displayed high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria.

Benzoate Analogs: Precursors to Pharmacological Activity

While less documented for direct, potent bioactivity on their own, certain benzoate derivatives serve as crucial intermediates in the synthesis of pharmacologically active molecules. Methyl-2-formyl benzoate, for example, is a known precursor for compounds with a wide range of activities, including antifungal, antihypertensive, anticancer, and antiviral properties. This suggests that the methyl benzoate portion of our target molecule can be a key synthon for developing more complex and potent therapeutic agents.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for selected furan-containing analogs of this compound.

Compound/AnalogBioactivity TypeCell Line/OrganismIC₅₀ / MIC (µg/mL)Reference
Compound 10h (a benzo[b]furan derivative)AnticancerL1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024 µM[6]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate AnticancerHeLa62.37[7][8]
Methyl-5-(hydroxymethyl)furan-2-carboxylate (MFC) AnticancerHeLa64.00
Methyl-5-(hydroxymethyl)furan-2-carboxylate (MFC) AnticancerHepG2102.53
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate AntibacterialPhotogenic bacteria250[7][8]
Methyl-5-(hydroxymethyl)furan-2-carboxylate (MFC) AntibacterialStaphylococcus aureus1.00[8]

Experimental Protocols

A general overview of the methodologies used to obtain the bioactivity data is provided below. For detailed procedures, please refer to the cited literature.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines (e.g., HeLa, HepG2) and normal cell lines was typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate (e.g., 48h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Figure 1. General workflow for determining cytotoxicity using the MTT assay.
Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains was determined using the broth microdilution method.

antibacterial_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_determination MIC Determination serial_dilution Prepare serial dilutions of the compound inoculation Inoculate dilutions with bacterial suspension serial_dilution->inoculation bacterial_suspension Prepare standardized bacterial suspension bacterial_suspension->inoculation incubation_step Incubate (e.g., 24h at 37°C) inoculation->incubation_step visual_inspection Visually inspect for turbidity incubation_step->visual_inspection determine_mic Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

While specific signaling pathways for this compound are unknown, analogs like benzo[b]furans have been shown to interact with critical cellular targets. For example, some benzo[b]furan derivatives induce apoptosis (programmed cell death) in cancer cells.[6] This often involves the modulation of proteins in the Bcl-2 family and the activation of caspases.

apoptosis_pathway compound Benzo[b]furan Analog bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Figure 3. Simplified representation of a potential apoptosis induction pathway by benzo[b]furan analogs.

Conclusion

Based on the analysis of its structural analogs, this compound holds promise as a scaffold for the development of novel therapeutic agents. The presence of the 5-methylfuran-2-yl group suggests a potential for anticancer and antimicrobial activities, similar to other 2,5-substituted furan derivatives. The methyl benzoate moiety may serve as a handle for further chemical modifications to optimize potency and selectivity.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to validate these predictions and elucidate its specific mechanisms of action. The experimental protocols and comparative data presented in this guide provide a valuable starting point for such investigations.

References

A Comparative Guide to the Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent palladium-catalyzed cross-coupling methods for the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate: the Suzuki-Miyaura coupling and the Stille coupling. This compound, featuring a biaryl scaffold composed of a benzoate and a methylfuran moiety, is of interest in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical for efficiency, scalability, and overall cost-effectiveness in research and development. This document presents a data-driven comparison of these methods, complete with detailed experimental protocols and a visual workflow to aid in decision-making.

Data Presentation: Comparison of Synthesis Methods

ParameterSuzuki-Miyaura CouplingStille Coupling
Starting Materials Methyl 2-bromobenzoate, 5-Methylfuran-2-boronic acidMethyl 2-iodobenzoate, 2-Methyl-5-(tributylstannyl)furan
Catalyst Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., XPhos)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base Potassium carbonate (K₂CO₃)Not required
Solvent Tetrahydrofuran (THF) / WaterN,N-Dimethylformamide (DMF)
Reaction Temperature 60-80 °C50-100 °C
Reaction Time 4-12 hours12-24 hours
Typical Yield Good to excellent (80-95%)Good to excellent (75-90%)
Byproducts Boronic acid derivatives (generally water-soluble and easily removed)Organotin compounds (toxic and require careful handling and removal)
Substrate Availability Boronic acids are widely commercially available or readily synthesized.Organostannanes are often less stable and may require synthesis.
Toxicity Profile Generally lower toxicity profile.Organotin reagents are highly toxic.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This method utilizes a palladium-catalyzed reaction between an aryl halide and an organoboron compound.[1][2] It is a widely used and robust method for the formation of C-C bonds.

Materials:

  • Methyl 2-bromobenzoate

  • 5-Methylfuran-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 mmol), 5-methylfuran-2-boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous tetrahydrofuran (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Method 2: Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[3]

Materials:

  • Methyl 2-iodobenzoate

  • 2-Methyl-5-(tributylstannyl)furan

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of potassium fluoride (KF)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add methyl 2-iodobenzoate (1.0 mmol), 2-methyl-5-(tributylstannyl)furan (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • To quench and remove tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (10 mL) for 1 hour.

  • Separate the organic layer and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure this compound.

Mandatory Visualization

Synthesis_Comparison cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling suzuki_start Methyl 2-bromobenzoate + 5-Methylfuran-2-boronic acid suzuki_reagents Pd(OAc)₂, XPhos, K₂CO₃ THF/H₂O, 80 °C suzuki_start->suzuki_reagents Reaction suzuki_product This compound suzuki_reagents->suzuki_product Yield: 80-95% suzuki_byproduct Boron-based byproducts (Water soluble) suzuki_reagents->suzuki_byproduct stille_product This compound stille_start Methyl 2-iodobenzoate + 2-Methyl-5-(tributylstannyl)furan stille_reagents Pd(PPh₃)₄ DMF, 80-100 °C stille_start->stille_reagents Reaction stille_reagents->stille_product Yield: 75-90% stille_byproduct Organotin byproducts (Toxic) stille_reagents->stille_byproduct

Caption: Comparative workflow of Suzuki-Miyaura and Stille coupling for the synthesis of the target compound.

References

A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its constitutional isomer, Methyl 4-(5-methylfuran-2-yl)benzoate. Due to the limited availability of experimental data for these specific compounds, this guide utilizes predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. This comparative approach highlights the key differences in expected spectral readouts, offering a valuable reference for the characterization of similar furan-based compounds.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and Methyl 4-(5-methylfuran-2-yl)benzoate. These predictions are based on the analysis of their constituent chemical moieties and known spectroscopic trends.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment This compound (Predicted) Methyl 4-(5-methylfuran-2-yl)benzoate (Predicted)
Benzoate -OCH₃~ 3.9 ppm (s, 3H)~ 3.9 ppm (s, 3H)
Furan -CH₃~ 2.4 ppm (s, 3H)~ 2.4 ppm (s, 3H)
Furan H-3~ 6.5 ppm (d, 1H)~ 6.7 ppm (d, 1H)
Furan H-4~ 6.1 ppm (d, 1H)~ 6.1 ppm (d, 1H)
Benzoate H-3~ 7.9 ppm (dd, 1H)-
Benzoate H-4~ 7.5 ppm (td, 1H)-
Benzoate H-5~ 7.4 ppm (td, 1H)-
Benzoate H-6~ 7.3 ppm (dd, 1H)-
Benzoate H-2, H-6-~ 8.0 ppm (d, 2H)
Benzoate H-3, H-5-~ 7.8 ppm (d, 2H)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Assignment This compound (Predicted) Methyl 4-(5-methylfuran-2-yl)benzoate (Predicted)
Benzoate -OCH₃~ 52.0 ppm~ 52.0 ppm
Furan -CH₃~ 14.0 ppm~ 14.0 ppm
Benzoate C=O~ 167.0 ppm~ 166.5 ppm
Aromatic/Furan C~ 106.0 - 155.0 ppm~ 106.0 - 155.0 ppm

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group This compound (Predicted) Methyl 4-(5-methylfuran-2-yl)benzoate (Predicted)
C=O Stretch (Ester)~ 1720 cm⁻¹~ 1720 cm⁻¹
C-O Stretch (Ester)~ 1280 cm⁻¹~ 1280 cm⁻¹
C-H Stretch (Aromatic/Furan)~ 3100-3000 cm⁻¹~ 3100-3000 cm⁻¹
C-H Stretch (Aliphatic)~ 2950 cm⁻¹~ 2950 cm⁻¹
C=C Stretch (Aromatic/Furan)~ 1600, 1500 cm⁻¹~ 1610, 1510 cm⁻¹

Table 4: Predicted Mass Spectrometry (MS) Data

Analysis This compound & Methyl 4-(5-methylfuran-2-yl)benzoate (Predicted)
Molecular Ion [M]⁺m/z 216
Key Fragmentsm/z 185 ([M-OCH₃]⁺), m/z 157 ([M-COOCH₃]⁺), m/z 128, m/z 95

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30-degree pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the components of the sample.

    • The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

  • MS Data Acquisition:

    • Set the ionization energy to a standard value of 70 eV.

    • Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow for Spectroscopic Analysis and Validation

The following diagram illustrates a logical workflow for the spectroscopic analysis and validation of a synthesized compound, such as this compound, and its comparison with an isomer.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis and Isomer Comparison cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (1H, 13C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc struct_elucid Structure Elucidation of Product data_proc->struct_elucid isomer_comp Comparison with Isomer Data struct_elucid->isomer_comp validation Structure Validation isomer_comp->validation

Caption: Logical workflow from synthesis to spectroscopic analysis and structural validation.

A Comparative Guide to the Reactivity of Methyl 2-(5-methylfuran-2-yl)benzoate and Methyl 2-(furan-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Methyl 2-(5-methylfuran-2-yl)benzoate and Methyl 2-(furan-2-yl)benzoate. The presence of a methyl group on the furan ring in the former is expected to introduce distinct electronic and steric effects, influencing its behavior in various chemical transformations. This comparison is supported by established principles of organic chemistry and data from analogous systems.

Theoretical Comparison of Reactivity

The primary difference between the two molecules lies in the C5-methyl group on the furan ring of this compound. This substituent is anticipated to modulate the reactivity of the furan moiety through two main effects:

  • Electronic Effects: The methyl group is a well-known electron-donating group (EDG) through an inductive effect. This increases the electron density of the furan ring, making it more nucleophilic. Consequently, the substituted furan is expected to be more reactive towards electrophiles.

  • Steric Effects: The methyl group can introduce steric hindrance at the C5 position, which may influence the approach of bulky reagents to that side of the furan ring.

Comparative Reactivity in Key Reaction Types

The interplay of electronic and steric effects will manifest differently depending on the reaction mechanism. Below is a comparative analysis of the expected reactivity in several key reaction classes.

Electrophilic Aromatic Substitution

Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions due to the formation of a more stable cationic intermediate.[1][2][3][4] The electron-donating methyl group at the C5 position in this compound further activates the furan ring towards electrophilic attack. This is expected to result in a higher reaction rate for electrophilic substitution compared to the unsubstituted analog.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in synthetic chemistry, and furans can act as dienes.[5] The reactivity of furans in these cycloadditions is sensitive to the electronic nature of their substituents. While electron-donating groups generally increase the HOMO energy of the diene, which can accelerate the reaction with electron-poor dienophiles, they can also decrease the nucleophilicity of the furan ring in some contexts, leading to diminished reactivity.[6] Hammett plots for the reaction of 2-substituted furans with maleic anhydride indicate that electron-donating groups can influence the reaction rate.[1] It is plausible that the methyl group in this compound would lead to a different kinetic and thermodynamic profile in Diels-Alder reactions compared to its unsubstituted counterpart.

Hydrolysis

The ester moiety in both molecules can be hydrolyzed under acidic or basic conditions. The electronic nature of the furan ring can influence the stability of intermediates in the hydrolysis mechanism. Research on the hydrolysis of a 5-methylfuran-2-yl derivative suggests that the methyl group can stabilize a carbocation-like intermediate, which could facilitate the reaction.[7] This suggests that this compound might undergo hydrolysis at a different rate than Methyl 2-(furan-2-yl)benzoate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used for the synthesis of 2-arylfurans.[8][9] While both molecules are expected to be suitable substrates for such reactions (assuming a leaving group is present on the benzoate ring or a boronic acid/ester on the furan), the electronic and steric environment of the furan ring can subtly influence the efficiency of the catalytic cycle. The increased electron density on the furan ring of the methylated compound could affect the oxidative addition or transmetalation steps.

Data Presentation

The following table summarizes the predicted relative reactivity of the two compounds based on the analysis of their structural differences and data from analogous systems.

Reaction TypePredicted Relative ReactivityKey Influencing Factors
Electrophilic Aromatic Substitution This compound > Methyl 2-(furan-2-yl)benzoateThe electron-donating methyl group increases the nucleophilicity of the furan ring.
Diels-Alder Reaction Reactivity is dependent on the dienophile. The methyl group may alter both kinetics and thermodynamics.The methyl group modifies the electronic properties and may introduce steric effects.
Hydrolysis of Ester Potentially different rates of hydrolysis.The methyl group may stabilize intermediates formed during the hydrolysis reaction.[7]
Palladium-Catalyzed Cross-Coupling Both are expected to be reactive, with potential minor differences in optimal conditions.The electronic and steric environment of the furan ring can influence the catalytic cycle.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of 2-arylbenzo[b]furan derivatives.[9]

Materials:

  • Methyl 2-(5-bromofuran-2-yl)benzoate (or the corresponding boronic acid/ester)

  • Arylboronic acid (or the corresponding halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add Methyl 2-(5-bromofuran-2-yl)benzoate (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for a Diels-Alder Reaction

This protocol is a general representation of a Diels-Alder reaction involving a furan derivative.

Materials:

  • Methyl 2-(furan-2-yl)benzoate derivative

  • Dienophile (e.g., maleimide)

  • Solvent (if necessary)

Procedure:

  • Dissolve the furan derivative (1 equivalent) and the dienophile (1 equivalent) in a suitable solvent or conduct the reaction neat.

  • Stir the mixture at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactants) for a period of time, monitoring the formation of the cycloaddition product.[10]

  • The product may precipitate from the reaction mixture or can be isolated after removal of the solvent.

  • Purify the product by recrystallization or column chromatography. The endo/exo selectivity can be determined by NMR spectroscopy.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these molecules.

experimental_workflow Workflow for Comparative Reactivity Study cluster_reactants Starting Materials cluster_reaction Reaction cluster_analysis Analysis cluster_results Results molA Methyl 2-(furan-2-yl)benzoate reaction Subject to Identical Reaction Conditions (e.g., Electrophilic Bromination) molA->reaction molB This compound molB->reaction analysis Monitor Reaction Progress (e.g., GC-MS, LC-MS, NMR) reaction->analysis results Compare Reaction Rates, Yields, and Selectivity analysis->results signaling_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Activation inhibitor Inhibitor (e.g., Furan Derivative) inhibitor->kinase2 Inhibition

References

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides a comparative overview of the performance of these two prominent reactions for the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate, a scaffold of interest in drug discovery.

Performance Comparison: Suzuki vs. Stille Coupling

The following table summarizes typical reaction conditions and yields for Suzuki and Stille couplings of substrates analogous to the precursors of this compound. The Suzuki reaction data is a composite of common procedures for coupling aryl halides with furan boronic acids, while the Stille reaction data is based on the coupling of methyl 2-iodobenzoate with a thiophene derivative, a close structural analog of furan.[1]

ParameterSuzuki Coupling (Representative)Stille Coupling (Analogous Example)[1]
Aryl Halide Methyl 2-bromobenzoateMethyl 2-iodobenzoate
Organometallic Reagent 5-Methylfuran-2-boronic acid2-(Tributylstannyl)thiophene
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / Iminophosphine ligand
Catalyst Loading 1-5 mol%5 mol%
Base/Additive K₂CO₃, Cs₂CO₃, or K₃PO₄None specified
Solvent Toluene, Dioxane/H₂O, or DMFDMF
Temperature 80-110 °C50 °C
Reaction Time 4-24 hours22 hours
Typical Yield Good to Excellent (70-95%)Good (70-85%)

Experimental Protocols

Below are detailed experimental methodologies for representative Suzuki and Stille coupling reactions.

Suzuki Coupling: General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides with heteroarylboronic acids.[2]

Materials:

  • Methyl 2-bromobenzoate

  • 5-Methylfuran-2-boronic acid (commercially available)[3][4][5][6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, or 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-bromobenzoate (1.0 mmol), 5-methylfuran-2-boronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Add the chosen solvent (10 mL). If using a biphasic system like dioxane/water, a 4:1 ratio is common.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Stille Coupling: Protocol based on an Analogous Reaction

This protocol is adapted from the Stille coupling of methyl 2-iodobenzoate with 2-(tributylstannyl)thiophene.[1]

Materials:

  • Methyl 2-iodobenzoate

  • 2-(Tributylstannyl)-5-methylfuran (can be prepared or is commercially available)[7]

  • Palladium catalyst system (e.g., Pd₂(dba)₃ with an iminophosphine ligand)

  • Solvent (e.g., DMF)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

  • Saturated aqueous KF solution

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve methyl 2-iodobenzoate (1.0 mmol) and 2-(tributylstannyl)-5-methylfuran (1.1 mmol) in DMF (5 mL).

  • Add the palladium catalyst (e.g., 5 mol% Pd).

  • Stir the reaction mixture at 50 °C for 22 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of KF to remove tin byproducts. Repeat the washing.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Reaction Pathways and Workflow

The following diagrams illustrate the general catalytic cycles for the Suzuki and Stille couplings and a typical experimental workflow.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X Ar_prime_B Ar'-B(OR)2 Base Base Ar Ar = Methyl 2-benzoate Ar_p Ar' = 5-Methylfuran

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle cluster_legend Legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X Ar_prime_Sn Ar'-Sn(Bu)3 Ar Ar = Methyl 2-benzoate Ar_p Ar' = 5-Methylfuran

Caption: Catalytic cycle of the Stille coupling.

Workflow Start Setup Reaction (Reactants, Catalyst, Solvent) Reaction Heating & Stirring (Monitor Progress) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product (Characterization) Purification->Product

Caption: General experimental workflow for cross-coupling.

Discussion and Recommendations

Suzuki Coupling:

  • Advantages: The primary advantage of the Suzuki coupling lies in the use of boronic acids, which are generally non-toxic, environmentally benign, and stable to air and moisture.[8] A wide variety of boronic acids are commercially available, simplifying substrate acquisition. The reaction conditions are often mild and tolerant of a wide range of functional groups.

  • Disadvantages: A base is required for the transmetalation step, which can be a limitation for base-sensitive substrates. Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with heteroaryl boronic acids.

Stille Coupling:

  • Advantages: Organostannanes are highly tolerant of a wide variety of functional groups and the reaction conditions are generally neutral and mild.[9] This can be advantageous when dealing with base-sensitive functional groups that would not be compatible with the Suzuki protocol.

  • Disadvantages: The main drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[8] The removal of tin residues from the final product can be challenging and often requires specific workup procedures, such as washing with a fluoride solution.

Recommendations for Synthesizing this compound:

For the synthesis of this compound, the Suzuki-Miyaura coupling is generally the recommended first choice . The commercial availability of 5-methylfuran-2-boronic acid, coupled with the lower toxicity and easier purification, makes it a more practical and greener option for both laboratory-scale synthesis and potential scale-up.

The Stille coupling should be considered as a viable alternative , particularly if the substrate contains functional groups that are sensitive to the basic conditions of the Suzuki reaction. While the toxicity of tin reagents is a significant concern, the neutral reaction conditions of the Stille coupling can provide a pathway to the desired product when the Suzuki reaction fails or gives low yields.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the functional group tolerance of the starting materials, scalability, and environmental and safety considerations. Researchers should carefully evaluate these factors to select the most appropriate method for their needs.

References

A Comparative Guide to the DFT-Calculated Properties of Methyl 2-(5-methylfuran-2-yl)benzoate and its Thiophene Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of "Methyl 2-(5-methylfuran-2-yl)benzoate" and its structural analogue, "Methyl 2-(5-methylthiophen-2-yl)benzoate," based on Density Functional Theory (DFT) calculations. In the absence of direct experimental or computational data for the target molecule, this comparison is constructed from DFT studies on its constituent fragments (furan, thiophene, and methyl benzoate) and simpler analogues (2-phenylfuran and 2-phenylthiophene). This guide aims to offer insights into how the choice of the heterocyclic moiety—furan versus thiophene—influences the electronic and structural properties of the overall molecule, a key consideration in medicinal chemistry and materials science.

Introduction

"this compound" is a molecule of interest in organic synthesis and medicinal chemistry due to the prevalence of furan and benzoate moieties in bioactive compounds.[1] The electronic properties of such molecules, governed by the interplay between the electron-rich furan ring and the electron-withdrawing benzoate group, are crucial for their reactivity and potential biological activity.[2] A common strategy in drug design is the substitution of a furan ring with a thiophene ring to modulate a compound's metabolic stability and biological activity. This guide provides a theoretical comparison of the structural and electronic properties of the furan-containing target molecule and its thiophene analogue to inform such design strategies.

Experimental and Computational Protocols

The data presented in this guide are derived from established DFT calculation protocols found in the scientific literature. While specific calculations for the target molecules were not available, the methodologies outlined below are standard for the computational analysis of organic molecules.

General Computational Methodology:

A typical DFT study for molecules of this nature involves the following steps:

  • Geometry Optimization: The initial molecular structures are optimized to find their lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p).[3][4]

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[5] These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[6][7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions and delocalization of electron density within the molecule.

The workflow for such a comparative DFT study is illustrated in the diagram below.

DFT_Workflow cluster_0 Molecule Definition cluster_1 DFT Calculations cluster_2 Analysis & Comparison M1 This compound Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) M1->Opt M2 Methyl 2-(5-methylthiophen-2-yl)benzoate M2->Opt Freq Vibrational Frequencies Opt->Freq Elec Electronic Properties (HOMO, LUMO, MEP, NBO) Opt->Elec Spectra Vibrational Spectra Freq->Spectra React Reactivity Descriptors (HOMO-LUMO Gap) Elec->React Struct Structural Parameters (Bond Lengths, Dihedral Angles) Compare Comparative Analysis Struct->Compare Spectra->Compare React->Compare

Caption: A general workflow for a comparative DFT study.

Comparative Analysis of Calculated Properties

The following tables summarize the expected trends in the properties of "this compound" and its thiophene analogue, based on data for their constituent parts and simpler analogues.

Structural Parameters

The substitution of oxygen with sulfur is expected to lead to notable changes in the bond lengths and the overall geometry of the heterocyclic ring.

Table 1: Comparison of Key Structural Parameters (Hypothetical)

ParameterThis compoundMethyl 2-(5-methylthiophen-2-yl)benzoateRationale for Expected Difference
C-X Bond Length (Å) (X=O, S)~1.37~1.72The C-S bond is significantly longer than the C-O bond due to the larger atomic radius of sulfur.[4]
Dihedral Angle (Heterocycle-Benzene)SmallerLargerThe longer C-S bonds in the thiophene analogue may lead to a slightly larger dihedral angle between the aromatic rings to minimize steric hindrance.[4]
Electronic Properties

The difference in electronegativity and aromaticity between furan and thiophene is expected to have a significant impact on the electronic properties of the molecules.

Table 2: Comparison of Key Electronic Properties (Hypothetical)

ParameterThis compoundMethyl 2-(5-methylthiophen-2-yl)benzoateRationale for Expected Difference
HOMO Energy (eV)HigherLowerThiophene is generally more aromatic and less electron-donating than furan, which would lead to a lower HOMO energy.[2][8]
LUMO Energy (eV)HigherLowerThe trend for the LUMO energy is expected to follow that of the HOMO, though the effect may be less pronounced.
HOMO-LUMO Gap (eV)LargerSmallerThe greater aromaticity and electron delocalization in the thiophene ring are expected to result in a smaller HOMO-LUMO gap, indicating higher reactivity.[6][7]
Dipole Moment (Debye)HigherLowerThe higher electronegativity of oxygen compared to sulfur is expected to result in a larger overall molecular dipole moment for the furan derivative.

The relationship between the heterocyclic ring and the resulting electronic properties is depicted in the following signaling pathway-style diagram.

Electronic_Properties cluster_furan Furan Moiety cluster_thiophene Thiophene Moiety cluster_properties Resulting Molecular Properties Furan High Electronegativity of Oxygen Lower Aromaticity HOMO_F Higher HOMO Energy Furan->HOMO_F less e- delocalization Thiophene Lower Electronegativity of Sulfur Higher Aromaticity HOMO_T Lower HOMO Energy Thiophene->HOMO_T more e- delocalization Gap_F Larger HOMO-LUMO Gap HOMO_F->Gap_F Reactivity_F Lower Reactivity Gap_F->Reactivity_F Gap_T Smaller HOMO-LUMO Gap HOMO_T->Gap_T Reactivity_T Higher Reactivity Gap_T->Reactivity_T

Caption: Influence of heterocycle on electronic properties.

Discussion and Conclusion

The comparative analysis, although based on inferred data, highlights the significant influence of the heterocyclic moiety on the overall properties of "this compound" and its thiophene analogue. The furan-containing compound is predicted to have a larger HOMO-LUMO gap, suggesting greater kinetic stability and lower chemical reactivity compared to its thiophene counterpart. This is primarily attributed to the higher electronegativity of the oxygen atom in the furan ring, which holds its lone pair of electrons more tightly, leading to less efficient electron delocalization and lower aromaticity compared to thiophene.[2][8]

Conversely, the thiophene analogue is expected to exhibit a smaller HOMO-LUMO gap, indicative of higher reactivity. The greater polarizability and more effective d-orbital participation of sulfur contribute to the increased aromaticity and electron delocalization in the thiophene ring.[2] These differences in electronic properties can have profound implications for the molecule's interaction with biological targets and its metabolic fate.

For researchers in drug development, this theoretical comparison underscores the potential of isosteric replacement of furan with thiophene as a tool to fine-tune the electronic properties and, consequently, the pharmacological profile of a lead compound. The predicted higher reactivity of the thiophene analogue might translate to stronger binding to a target receptor but could also lead to increased metabolic susceptibility.

References

A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Methyl 2-(5-methylfuran-2-yl)benzoate. Detailed experimental protocols, comparative data, and decision-making workflows are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination of non-volatile and thermally sensitive compounds.[3] However, for compounds that are volatile or semi-volatile, Gas Chromatography (GC) offers a high-resolution alternative.[3] This guide compares a standard reversed-phase HPLC (RP-HPLC) method with a GC-MS method for the comprehensive purity profiling of this compound.

Comparative Analytical Methodologies

Two primary methods are evaluated for the purity analysis of this compound: a primary RP-HPLC method with UV detection and a comparative GC-MS method.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust technique for separating compounds based on their hydrophobicity. It is well-suited for analyzing the target compound and potential non-volatile or polar impurities.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and provides mass spectral data for identification.[3] It is highly effective for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC.[3]

Experimental Protocols

Detailed methodologies for both the HPLC and GC-MS analyses are provided below.

RP-HPLC Method Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

    • Further dilute 1 mL of the stock solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

GC-MS Method Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Dichloromethane to obtain a solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter if necessary.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

Experimental Workflow Visualization

The general workflow for the purity analysis of a chemical intermediate like this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject into System (HPLC or GC) Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration Acquire->Integrate Identify Impurity Identification Integrate->Identify Quantify Quantification (% Area) Identify->Quantify Report Generate Purity Report Quantify->Report

General workflow for chromatographic purity analysis.

Performance Comparison

The performance of the RP-HPLC and GC-MS methods was evaluated based on several key analytical parameters. The data presented in the following tables are representative and intended for comparative purposes.

Table 1: Method Performance Characteristics

ParameterRP-HPLC-UVGC-MSAdvantage
Principle Separation based on polaritySeparation based on volatilityMethod-dependent
Analyte Compatibility Non-volatile, thermally labileVolatile, thermally stableGC-MS for volatiles
Resolution GoodExcellentGC-MS
Sensitivity (LOD) ~ 10-50 ng/mL~ 0.1-5 ng/mLGC-MS
Identification Retention time, UV spectraRetention time, Mass spectraGC-MS (High Confidence)
Linearity (r²) > 0.999> 0.998Comparable
Run Time ~ 35 minutes~ 24 minutesGC-MS
Solvent Consumption HighLowGC-MS

Table 2: Hypothetical Impurity Profile of a Sample Batch

ImpurityPotential SourceRP-HPLC (% Area)GC-MS (% Area)Comments
Methyl 2-bromobenzoate Starting Material0.080.09Detected by both
5-Methylfuran Starting MaterialNot Detected0.15Too volatile for HPLC method
Methyl 2-(5-methylfuran-2-yl)oic acid Hydrolysis Degradant0.12Not DetectedToo polar/non-volatile for GC
Unknown Impurity 1 (MW 250) Process By-product0.050.06Detected by both
Purity -99.75 99.70 Apparent purity varies by method

Method Selection Guide

Choosing between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control versus in-depth impurity profiling. The following decision tree provides guidance for selecting the appropriate technique.

G cluster_gc GC-MS Path cluster_hplc HPLC Path start Start: Purity Analysis of this compound q1 Are volatile impurities (e.g., residual solvents, low MW starting materials) a concern? start->q1 gc_ms Use GC-MS for comprehensive profiling q1->gc_ms  Yes hplc Use RP-HPLC for routine QC and non-volatile impurity analysis q1->hplc  No / Focus on  non-volatiles gc_ms_adv Advantages: - High sensitivity for volatiles - Confident identification via MS - Detects low MW impurities gc_ms->gc_ms_adv complementary For full characterization, use both methods orthogonally gc_ms->complementary hplc_adv Advantages: - Robust for routine analysis - Best for polar/non-volatile   impurities (degradants, salts) - Simpler setup hplc->hplc_adv hplc->complementary

Decision tree for selecting the analytical method.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful techniques for the purity analysis of this compound, but they provide different and complementary information.

  • RP-HPLC is the preferred method for routine quality control, focusing on the main component and key non-volatile or polar impurities and degradants. Its robustness and simplicity make it ideal for high-throughput environments.

  • GC-MS offers superior resolution and sensitivity, especially for volatile and semi-volatile impurities that may be missed by HPLC.[3] The mass spectrometric detection provides confident structural identification of unknown peaks, making it an indispensable tool for in-depth impurity profiling, reference standard characterization, and process development support.

For comprehensive characterization and to ensure the highest quality of this compound, an orthogonal approach utilizing both HPLC and GC-MS is strongly recommended. This dual-method strategy ensures that a wide range of potential impurities, from volatile starting materials to non-volatile degradation products, are effectively detected and quantified.

References

Comparative Study of Catalysts for the Synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl and heteroaryl compounds is a cornerstone of medicinal chemistry and materials science. Among these, structures incorporating furan moieties are of significant interest due to their presence in numerous biologically active molecules. This guide provides a comparative analysis of two distinct palladium-based catalytic systems for the synthesis of Methyl 2-(5-methylfuran-2-yl)benzoate, a valuable building block in drug discovery. The comparison is based on established Suzuki-Miyaura cross-coupling methodologies, a powerful and versatile tool for the formation of carbon-carbon bonds.

The synthesis involves the cross-coupling of Methyl 2-bromobenzoate with (5-methylfuran-2-yl)boronic acid. We will compare a conventional palladium catalyst with a phosphine ligand against a modern palladium precatalyst system known for its high efficiency in coupling heteroaryl compounds.

Data Presentation

The following table summarizes the key performance indicators for the two selected catalytic systems based on analogous reactions reported in the literature.

ParameterCatalyst System 1: Pd(OAc)₂ with SPhosCatalyst System 2: PEPPSI-IPr
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Pyridine-Enhanced Precatalyst Preparation
with Spherical Phosphate Ligand (SPhos)Stabilization and Initiation (PEPPSI-IPr)
Catalyst Loading 2 mol %3 mol %
Ligand SPhosImidazolium Carbene (IPr)
Base K₃PO₄Cs₂CO₃
Solvent Toluene/WaterAnisole
Temperature 100 °C80 °C
Reaction Time 12 hours20 hours
Reported Yield *~90%~85%
Key Advantages High yield, common catalyst componentsAir and moisture stable precatalyst, effective for sterically hindered substrates
Potential Drawbacks Air-sensitive ligand, requires inert atmosphereLonger reaction time, specialized precatalyst

*Yields are estimated based on similar Suzuki-Miyaura coupling reactions reported in the scientific literature. Actual yields may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the two compared catalytic systems are provided below.

Catalyst System 1: Pd(OAc)₂ with SPhos

Materials:

  • Methyl 2-bromobenzoate

  • (5-methylfuran-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-bromobenzoate (1.0 mmol), (5-methylfuran-2-yl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), SPhos (0.04 mmol, 4 mol %), and K₃PO₄ (2.0 mmol).

  • Add toluene (5 mL) and water (0.5 mL) to the flask.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Catalyst System 2: PEPPSI-IPr

Materials:

  • Methyl 2-bromobenzoate

  • (5-methylfuran-2-yl)boronic acid

  • PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)

  • Cesium carbonate (Cs₂CO₃)

  • Anisole

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry reaction vial, add Methyl 2-bromobenzoate (1.0 mmol), (5-methylfuran-2-yl)boronic acid (1.2 mmol), PEPPSI-IPr (0.03 mmol, 3 mol %), and Cs₂CO₃ (3.0 mmol).

  • Add anisole (4 mL) to the vial.

  • The vial is sealed and the reaction mixture is heated to 80 °C and stirred for 20 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Mandatory Visualization

The following diagrams illustrate the general workflow and the logical relationship of the comparative study.

G cluster_start Starting Materials cluster_catalysis Catalytic Systems cluster_cat1 Catalyst System 1 cluster_cat2 Catalyst System 2 cluster_end Product & Analysis start1 Methyl 2-bromobenzoate cat1 Pd(OAc)₂ + SPhos start1->cat1 cat2 PEPPSI-IPr start1->cat2 start2 (5-methylfuran-2-yl)boronic acid start2->cat1 start2->cat2 product This compound cat1->product Suzuki Coupling base1 K₃PO₄ solv1 Toluene/H₂O temp1 100 °C cat2->product Suzuki Coupling base2 Cs₂CO₃ solv2 Anisole temp2 80 °C analysis Purification & Yield Comparison product->analysis G cluster_conditions Reaction Conditions reagents Starting Materials Methyl 2-bromobenzoate (5-methylfuran-2-yl)boronic acid cat1 Catalyst System 1 Pd(OAc)₂ / SPhos Base: K₃PO₄ Solvent: Toluene/H₂O Temp: 100 °C reagents->cat1 Reaction 1 cat2 Catalyst System 2 PEPPSI-IPr Base: Cs₂CO₃ Solvent: Anisole Temp: 80 °C reagents->cat2 Reaction 2 product Product This compound cat1->product cat2->product

Comparative Biological Screening of Furan-Containing Benzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds structurally related to "Methyl 2-(5-methylfuran-2-yl)benzoate." While specific screening data for the title compound is not publicly available, this document summarizes the biological performance of analogous furan- and benzofuran-containing molecules, with a focus on their antiproliferative and anticancer activities. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Quantitative Biological Activity Data

The following table summarizes the in vitro antiproliferative activity of various furan and benzofuran derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
FNO Analog 3 2-(furan-2-yl)naphthalen-1-ol derivativeZR-7-51 (Breast)0.3 (ED50, µg/mL)[1]
FNO Analog 14 C11-hydroxymethyl FNO analogSKBR-3 (Breast)0.73 (ED50, µg/mL)[1]
FNO Analog 15 FNO AnalogMDA-MB-231 (Breast)1.7 (ED50, µg/mL)[1]
FNO Analog 22 FNO AnalogMDA-MB-231 (Breast)0.85 (ED50, µg/mL)[1]
Compound 10h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanFM3A/0 (Murine Leukemia)0.024[2]
Compound 10h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanL1210 (Murine Leukemia)0.016[2]
Compound 10h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanMolt4/C8 (Human Leukemia)0.022[2]
Compound 10h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanCEM/0 (Human Leukemia)0.021[2]
Compound 10h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanHeLa (Cervical)0.023[2]
Proximicin Analog 23(16) Furan-benzofuran-containing proximicin analogU-87 MG (Glioblastoma)6.54 (µg/mL)[3]
Temozolomide (Control) Standard ChemotherapeuticU-87 MG (Glioblastoma)29.19 (µg/mL)[3]
Furan-Conjugated Tripeptide 4 Fur4-2-Nal3-Ala2-Phe1-CONH2HeLa (Cervical)0.28[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the biological screening of furan and benzofuran derivatives are provided below.

MTT Antiproliferative Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Living cells with active metabolism possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds (furan/benzofuran derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Generalized Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds, such as novel furan and benzofuran derivatives.

anticancer_screening_workflow cluster_setup Assay Setup cluster_screening Primary Screening cluster_analysis Data Analysis cluster_secondary Secondary Assays (for active compounds) Compound_Synthesis Compound Synthesis (e.g., Furan Derivatives) MTT_Assay MTT Assay (Cell Viability) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Hit Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Hit Compounds

Caption: Workflow for in vitro anticancer screening of novel compounds.

References

A Comparative Guide to Methyl 2-(5-methylfuran-2-yl)benzoate and Its Regioisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Methyl 2-(5-methylfuran-2-yl)benzoate and its key regioisomers. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection and application of these compounds in their research endeavors. While direct comparative experimental data for all isomers is not extensively available in published literature, this guide consolidates available data and provides predicted properties based on analogous compounds.

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific substitution pattern on the furan and associated aromatic rings can significantly influence the physicochemical properties and biological efficacy of these molecules. This guide focuses on this compound and four of its regioisomers, exploring the impact of substituent placement on their characteristics.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for various experimental applications. The table below summarizes the available and predicted physicochemical data for this compound and its regioisomers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/cm³)
This compound C₁₃H₁₂O₃216.23321 at 760 mmHg[5]147.9[5]1.128[5]
Methyl 3-(5-methylfuran-2-yl)benzoate C₁₃H₁₂O₃216.23Predicted: ~320-330Predicted: ~150Predicted: ~1.1-1.2
Methyl 4-(5-methylfuran-2-yl)benzoate C₁₃H₁₂O₃216.23Predicted: ~320-330Predicted: ~150Predicted: ~1.1-1.2
Methyl 2-(4-methylfuran-2-yl)benzoate C₁₃H₁₂O₃216.23Predicted: ~315-325Predicted: ~145Predicted: ~1.1-1.2
Methyl 2-(3-methylfuran-2-yl)benzoate C₁₃H₁₂O₃216.23Predicted: ~315-325Predicted: ~145Predicted: ~1.1-1.2

Note: Predicted values are estimated based on the properties of structurally similar compounds and should be confirmed by experimental analysis.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. Below is a summary of expected and reported spectroscopic data for the title compound and its regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these isomers are expected to show characteristic signals for the methyl ester protons (singlet, ~3.9 ppm), the furan methyl protons (singlet, ~2.4 ppm), and aromatic protons in the range of 6.0-8.0 ppm. The coupling patterns and chemical shifts of the furan and benzene ring protons will be indicative of the substitution pattern. For example, in this compound, the furan protons are expected to appear as two doublets, while the benzene protons will exhibit a more complex multiplet pattern.

¹³C NMR: The carbon NMR spectra will show signals for the ester carbonyl carbon (~167 ppm), the methyl carbons (~20 ppm for the furan methyl and ~52 ppm for the ester methyl), and the aromatic carbons in the range of 110-150 ppm. The specific chemical shifts will vary depending on the electronic environment of each carbon atom, which is influenced by the substituent positions.

Infrared (IR) Spectroscopy

The IR spectra of all isomers are expected to exhibit strong absorption bands characteristic of the ester functional group, including a C=O stretching vibration around 1720 cm⁻¹ and C-O stretching vibrations in the 1300-1100 cm⁻¹ region.[6][7] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectra of these isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight (216.23 g/mol ). The fragmentation patterns will be influenced by the substitution pattern, with characteristic fragments arising from the cleavage of the ester group and the furan ring.

Synthesis and Experimental Protocols

A common and versatile method for the synthesis of these aryl-furan compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (e.g., a furan boronic acid) with an organohalide (e.g., a methyl bromobenzoate) in the presence of a palladium catalyst and a base.

Below is a generalized experimental protocol that can be adapted for the synthesis of this compound and its regioisomers.

Generalized Suzuki-Miyaura Coupling Protocol:

  • Reactants and Reagents:

    • Appropriate methyl bromobenzoate isomer (1.0 eq.)

    • Appropriate methylfuran boronic acid or its pinacol ester (1.2 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

    • Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

  • Procedure: a. To a flame-dried round-bottom flask, add the methyl bromobenzoate, the furan boronic acid derivative, and the base. b. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. c. The solvent and the palladium catalyst are then added under the inert atmosphere. d. The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a predetermined time (typically 12-24 hours), while monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). f. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. g. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

DOT Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification Bromobenzoate Methyl Bromobenzoate Isomer ReactionVessel Reaction Mixture (Pd Catalyst, Base, Solvent) Bromobenzoate->ReactionVessel FuranBoronicAcid Methylfuran Boronic Acid Isomer FuranBoronicAcid->ReactionVessel Extraction Extraction ReactionVessel->Extraction Cooling & Dilution Purification Column Chromatography Extraction->Purification Product Target Regioisomer Purification->Product

Caption: Synthetic workflow for the preparation of this compound and its regioisomers via Suzuki-Miyaura cross-coupling.

Potential Biological Activity and Signaling Pathways

While specific biological data for these exact regioisomers is limited, the broader class of furan- and benzofuran-containing compounds has been reported to exhibit a range of pharmacological activities.[1][2][3][8] These activities often stem from their ability to interact with various biological targets, including enzymes and receptors.

For instance, many furan derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways involving cyclooxygenase (COX) enzymes or by modulating cytokine signaling. In the context of anticancer activity, some furan-containing molecules have been found to induce apoptosis or inhibit cell proliferation by targeting specific kinases or other proteins involved in cell cycle regulation.

Hypothetical Signaling Pathway Inhibition by a Furan Derivative:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression FuranCompound Furan Derivative (e.g., Methyl furan-yl-benzoate) FuranCompound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory or pro-proliferative signaling pathway by a furan-containing compound.

Conclusion

This guide provides a comparative overview of this compound and its regioisomers, consolidating available data and offering predictions for their physicochemical and spectroscopic properties. The provided synthetic protocol offers a viable route for their preparation, enabling further experimental investigation. The diverse biological activities associated with the furan scaffold suggest that these compounds may hold promise as starting points for the development of novel therapeutic agents. Further research is warranted to synthesize these specific isomers and evaluate their biological activities in a comparative manner to elucidate the structure-activity relationships and identify lead candidates for drug discovery programs.

References

Lack of Specific Docking Studies on Methyl 2-(5-methylfuran-2-yl)benzoate Necessitates a Broader Comparative Approach

Author: BenchChem Technical Support Team. Date: November 2025

In silico docking studies are pivotal in modern drug discovery, offering a preliminary assessment of the binding affinity between a ligand and a protein target. A thorough search of scientific literature reveals a notable absence of specific in silico docking studies for the compound Methyl 2-(5-methylfuran-2-yl)benzoate. However, the broader class of furan-containing compounds has been the subject of numerous such investigations, targeting a range of proteins implicated in various diseases.

This guide, therefore, provides a comparative overview of in silico docking studies on various furan derivatives, offering insights into their potential therapeutic applications and the methodologies employed. This information serves as a valuable reference for researchers interested in the computational evaluation of furan-based compounds, including this compound, for which experimental data can be benchmarked against these existing studies.

General Experimental Protocol for In Silico Docking of Furan Derivatives

The methodologies employed in the in silico docking of furan derivatives generally follow a standardized workflow. A representative protocol, synthesized from various studies on furan-containing molecules, is detailed below.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of the furan derivative is constructed and optimized using software such as ChemDraw or Avogadro. Energy minimization is then performed using a force field like MMFF94 to obtain a stable conformation.

  • Protein Preparation: The 3D structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.

2. Docking Simulation:

  • Software: Molecular docking is performed using specialized software such as AutoDock, Glide, or PyRx.[1]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Algorithm: The chosen software then explores various possible conformations and orientations of the ligand within the protein's active site, calculating the binding affinity for each pose.

3. Analysis of Results:

  • Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted interaction.

  • Interaction Analysis: The docked poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Comparative Docking Data of Furan Derivatives

To illustrate the outcomes of such studies, the following table summarizes the docking scores of various furan derivatives against different protein targets, as reported in the scientific literature.

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Furan-azetidinone hybrid 4EEnoyl reductase (E. coli)1C14Not Specified[2]
Furan-azetidinone hybrid 4DEnoyl reductase (E. coli)1C14Not Specified[2]
Tert-butyl 3-formyl-1H-indole-1-carboxylateTyrosine kinase receptorNot Specified-7.8[1][3]
Furan-2-yl(1H-indol-3-yl) methanoneTyrosine kinase receptorNot Specified-7.5[1][3]
7H-Furo[3,2-g]chromen-7-oneTyrosine kinase receptorNot Specified-7.3[1][3]

Note: The original search did not yield specific docking scores for all compounds, hence "Not Specified". The provided scores are illustrative of typical results from such studies.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow of an in silico docking study, from ligand and protein preparation to the final analysis of results.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand (e.g., Furan Derivative) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Protein Target Protein (from PDB) Protein->Docking Binding_Affinity Binding Affinity Calculation (kcal/mol) Docking->Binding_Affinity Interaction_Analysis Molecular Interaction Analysis (H-bonds, etc.) Docking->Interaction_Analysis Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Intracellular Signaling Proteins RTK->P1 Activates P2 Downstream Effectors P1->P2 Signal Transduction Response Cellular Response (Proliferation, Survival) P2->Response Inhibitor Furan Derivative (Inhibitor) Inhibitor->RTK Inhibits (prevents activation)

References

A Comparative Benchmarking Guide: "Methyl 2-(5-methylfuran-2-yl)benzoate" and Its Analogs Against Established Standards

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for "Methyl 2-(5-methylfuran-2-yl)benzoate" is not publicly available. This guide provides a comparative analysis based on structurally similar analogs: Methyl 2-(5-formylfuran-2-yl)benzoate and Methyl 2-methylbenzoate . Biological activity data is extrapolated from studies on other furan derivatives and should be considered illustrative. This document is intended for researchers, scientists, and drug development professionals to highlight potential research directions and methodologies.

Introduction

"this compound" belongs to a class of compounds containing a furan moiety linked to a benzoate group, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by furan derivatives. These activities include anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide aims to provide a framework for benchmarking the target compound by comparing its structural analogs against well-established standards in key therapeutic areas.

The analogs chosen for this comparison are:

  • Analog 1: Methyl 2-(5-formylfuran-2-yl)benzoate , which shares the core furan-benzoate structure with a modification on the furan ring. This compound is noted as a key intermediate in the synthesis of more complex heterocyclic compounds for pharmaceutical research.[4]

  • Analog 2: Methyl 2-methylbenzoate , which serves as a simplified reference, omitting the furan ring to allow for an evaluation of the furan moiety's contribution.

These analogs are compared against:

  • Doxorubicin , a standard chemotherapeutic agent for anticancer assays.

  • Ciprofloxacin , a broad-spectrum antibiotic for antibacterial assays.

Physicochemical Properties

A summary of the available physicochemical data for the analog compounds is presented below. Data for "this compound" is predicted, while data for "Methyl 2-(5-formylfuran-2-yl)benzoate" is limited.

PropertyThis compound (Predicted)Methyl 2-(5-formylfuran-2-yl)benzoate[4]Methyl 2-methylbenzoate
Molecular Formula C₁₃H₁₂O₃C₁₃H₁₀O₄C₉H₁₀O₂
Molecular Weight 216.23 g/mol 230.22 g/mol 150.17 g/mol
Appearance --Colorless liquid
Boiling Point --207-208 °C
Density --1.073 g/mL at 25 °C
Solubility --Insoluble in water, soluble in organic solvents
CAS Number Not available240121-97-589-71-4

Comparative Biological Activity

Due to the absence of specific biological data for the primary compound and its direct analogs, this section presents illustrative data from various furan derivatives to demonstrate potential activity, benchmarked against standard drugs.

Anticancer Activity

The following table compares the half-maximal inhibitory concentration (IC₅₀) of various furan derivatives against standard cancer cell lines, with Doxorubicin as a reference. Lower IC₅₀ values indicate higher potency.

Compound/DrugCell LineIC₅₀ (µM)Reference
Furan Derivative (Illustrative) MCF-7 (Breast)2.96[1]
Furan Derivative (Illustrative) A549 (Lung)27.7 (as µg/ml)[5]
Furan Derivative (Illustrative) HepG2 (Liver)26.6 (as µg/ml)[5]
Furan Derivative (Illustrative) HeLa (Cervical)62.37 (as µg/ml)[6]
Doxorubicin (Standard) MCF-7 (Breast)2.50[7][8]
Doxorubicin (Standard) A549 (Lung)> 20[7][8]
Doxorubicin (Standard) HepG2 (Liver)12.18[7][8]
Doxorubicin (Standard) HeLa (Cervical)2.92[7][8]
Antibacterial Activity

The following table shows the Minimum Inhibitory Concentration (MIC) for illustrative furan derivatives against common bacterial strains, with Ciprofloxacin as a reference. Lower MIC values indicate greater antibacterial efficacy.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Nitrofuran Derivative (Illustrative) S. aureus1.56[9]
Furan Derivative (Illustrative) E. coli0.78 (as µg/mL)[2]
Furan Derivative (Illustrative) Photogenic Bacteria250[6]
Ciprofloxacin (Standard) S. aureus0.6[10]
Ciprofloxacin (Standard) E. coli≤1 (Susceptible)[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Synthesis of Methyl 2-(5-formylfuran-2-yl)benzoate (Illustrative)

While a detailed, peer-reviewed protocol is not available, a general method can be inferred from patent literature.[12] A potential synthetic route is the formylation of a precursor like methyl 2-(furan-2-yl)benzoate. A common formylation method is the Vilsmeier-Haack reaction.

  • Materials: Methyl 2-(furan-2-yl)benzoate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Cool a solution of DMF in DCM to 0°C.

    • Slowly add POCl₃ to the solution and stir for 30 minutes.

    • Add a solution of methyl 2-(furan-2-yl)benzoate in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Lines: HeLa, MCF-7, A549, or other relevant cancer cell lines.

  • Materials: Test compounds, Doxorubicin, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and Doxorubicin for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vitro Antibacterial Activity (Broth Microdilution Method)
  • Bacterial Strains: Escherichia coli, Staphylococcus aureus.

  • Materials: Test compounds, Ciprofloxacin, Mueller-Hinton Broth (MHB), bacterial inoculum.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds and Ciprofloxacin in a 96-well microtiter plate with MHB.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Workflow for Benchmarking

A Identify Target Compound: This compound B Data Unavailability A->B C Select Structural Analogs - Methyl 2-(5-formylfuran-2-yl)benzoate - Methyl 2-methylbenzoate B->C E Gather Physicochemical Data C->E F Gather Biological Activity Data (Illustrative for Analogs) C->F D Identify Standard References - Doxorubicin (Anticancer) - Ciprofloxacin (Antibacterial) D->F H Comparative Analysis E->H F->H G Define Experimental Protocols G->H I Generate Comparison Guide H->I

Caption: Workflow for the comparative analysis of the target compound and its analogs.

Potential Signaling Pathway Inhibition by Furan Derivatives

cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan Furan Derivative (Hypothesized Target) Furan->PI3K Inhibition Furan->mTOR Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(5-methylfuran-2-yl)benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 2-(5-methylfuran-2-yl)benzoate. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and regulatory compliance.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a definitive, quantitative hazard summary and detailed experimental protocols for disposal are not available. The following procedures are based on best practices for handling chemical waste of a similar nature, but are not a substitute for a substance-specific SDS. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a fume hood.

Disposal Workflow

The proper disposal of this compound must follow a structured and compliant workflow to minimize risk and environmental impact.

DisposalWorkflow cluster_preparation Preparation cluster_containment Containment cluster_disposal Final Disposal A Consult EHS Guidelines B Segregate Waste A->B Follow Institutional Protocols C Use Designated Waste Container B->C Transfer Chemical D Label Container Clearly C->D Accurate Identification E Store in a Secure Area F Arrange for Licensed Waste Disposal E->F Scheduled Pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before initiating any disposal procedures, consult your organization's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.

  • Waste Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Improper mixing can lead to hazardous reactions.

  • Container Selection: Use a designated and compatible chemical waste container. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound," and any known hazard information. Include the date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company, as coordinated by your EHS department.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the specific directives of your institution's Environmental Health and Safety department.

Essential Safety and Logistics for Handling Methyl 2-(5-methylfuran-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive operational and safety plan for Methyl 2-(5-methylfuran-2-yl)benzoate, a compound combining structural features of furan and a benzoate ester. The following procedures are based on the known hazards of related compounds and general laboratory best practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection ANSI-approved safety glasses or goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1][2][3]
Skin Protection - Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker butyl rubber gloves.[2][3][4][5] - Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed below the waist.[2][6]
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][7] If engineering controls are not sufficient, a respirator may be required; this necessitates a formal respiratory protection program with medical evaluation and fit testing.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Label the container with the date of receipt and the date it is first opened.[7]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Given that furan is light-sensitive, store the container in a dark location.[7]

  • Store in a designated flammable materials cabinet.[7][9]

Handling and Use
  • Always handle this compound within a properly functioning chemical fume hood.[1][7]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[7]

  • Use the smallest practical quantities for the experiment.[8]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Prevent the generation of vapor or mist.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Use spark-proof tools and explosion-proof equipment.[11]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the institution's environmental health and safety department. Do not use combustible materials like paper towels to clean up spills.[1][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • All waste contaminated with this chemical, including disposable gloves, bench paper, and absorbent materials, must be treated as hazardous waste.[6]

  • Halogenated and non-halogenated organic waste should be collected in separate, designated containers.[9]

Waste Collection and Storage
  • Collect waste in a properly labeled, sealed, and compatible container. The label should clearly indicate "Hazardous Waste" and list the chemical constituents.[6][7]

  • Store waste containers in a designated, well-ventilated, and secondary containment area.[6]

Final Disposal
  • Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.[9]

  • Never dispose of this chemical down the drain.[8][9]

Visual Workflow Guides

The following diagrams illustrate the key steps in the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_final Final Steps A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Necessary Equipment B->C D Retrieve Chemical from Storage C->D E Measure and Dispense in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Area F->G I Return Chemical to Storage F->I H Segregate and Store Waste G->H J Remove PPE H->J I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow Disposal of Contaminated Materials A Identify Contaminated Waste (Gloves, Paper, Glassware) B Segregate into Appropriate Waste Stream (e.g., Non-Halogenated Organic) A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store Waste Container in Secondary Containment C->D E Arrange for Pickup by Certified Waste Management D->E

Caption: Step-by-step process for the disposal of contaminated waste.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.